molecular formula C12H14O2 B1604030 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid CAS No. 50921-38-5

1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B1604030
CAS No.: 50921-38-5
M. Wt: 190.24 g/mol
InChI Key: GFNPCJCIUWSWIV-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylphenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNPCJCIUWSWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632645
Record name 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50921-38-5
Record name 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylphenyl)cyclobutane-1-carboxylic acid
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Foundational & Exploratory

"synthesis and characterization of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. The document details a two-step synthetic sequence commencing with the alkylation of 4-methylphenylacetonitrile, followed by the hydrolysis of the resulting cyclobutanecarbonitrile intermediate. We delve into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design and parameter optimization. Furthermore, this guide establishes a full characterization protocol for the target compound, presenting predicted analytical data based on established spectroscopic principles and data from analogous structures. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this and similar 1-arylcyclobutane-1-carboxylic acid derivatives.

Introduction and Strategic Overview

Aryl-substituted cyclobutane moieties are considered privileged structures in modern drug discovery. The strained four-membered ring imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property positions. This compound, in particular, serves as a key intermediate for more complex molecular architectures. Its synthesis, while not extensively documented in dedicated literature, can be reliably achieved through established organic chemistry transformations.

The synthetic strategy outlined herein was chosen for its efficiency, high potential yield, and reliance on readily available starting materials. The core logic involves the creation of the key quaternary carbon center on the cyclobutane ring via nucleophilic substitution, followed by the conversion of a stable nitrile intermediate into the desired carboxylic acid functional group.

Synthesis of this compound

The synthesis is approached as a two-stage process: first, the construction of the substituted cyclobutane ring, and second, the hydrolysis of the nitrile to the final carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis SM1 4-Methylphenylacetonitrile Intermediate 1-(4-Methylphenyl)cyclobutane-1-carbonitrile SM1->Intermediate SM2 1,3-Dibromopropane SM2->Intermediate Base Strong Base (e.g., NaNH2) Hydrolysis_Reagent H3O+ / Heat Product This compound Intermediate->Product Acid Hydrolysis

Caption: Overall synthetic workflow for the target compound.

Step 1: Synthesis of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile

The formation of the cyclobutane ring is achieved via a tandem alkylation reaction. The α-carbon of 4-methylphenylacetonitrile is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base. The resulting carbanion acts as a potent nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an initial S(_N)2 reaction. This is followed by an intramolecular S(_N)2 reaction, where the newly formed substituted chain cyclizes to form the four-membered ring.

Mechanistic Rationale: The choice of a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) is critical. Weaker bases, such as alkoxides, may not be sufficient to fully deprotonate the arylacetonitrile, leading to side reactions or low conversion. The reaction proceeds through a carbanion intermediate, which is stabilized by the electron-withdrawing effect of the nitrile group and the resonance delocalization into the aromatic ring[1].

Alkylation_Mechanism start_nitrile Ar-CH2-CN carbanion [Ar-CH-CN]⁻ start_nitrile->carbanion 1. Deprotonation intermediate Ar-CH(CN)-(CH2)3-Br carbanion->intermediate 2. Intermolecular SN2 dibromopropane Br-(CH2)3-Br product 1-Arylcyclobutanecarbonitrile intermediate->product 3. Intramolecular SN2 (-Br⁻) base Base: Na_plus Na⁺

Caption: Mechanism of the cyclization reaction.

Experimental Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry liquid ammonia (if using NaNH₂) or anhydrous THF (if using LDA).

  • Base Addition: Cool the flask to the appropriate temperature (-33 °C for NH₃, -78 °C for THF). Slowly add sodium amide (1.1 equivalents) or LDA solution (1.1 equivalents).

  • Deprotonation: To the stirred base suspension/solution, add a solution of 4-methylphenylacetonitrile (1.0 equivalent) in the corresponding dry solvent dropwise over 30 minutes. Allow the mixture to stir for 1 hour to ensure complete formation of the carbanion.

  • Alkylation: Add 1,3-dibromopropane (1.05 equivalents) dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux for 12-18 hours.

  • Workup: Cool the reaction mixture to room temperature. Cautiously quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(4-methylphenyl)cyclobutane-1-carbonitrile.

Step 2: Hydrolysis to this compound

The nitrile functional group is a robust carboxylic acid precursor that can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its directness, converting the nitrile to the carboxylic acid in a single workup procedure[2][3].

Mechanistic Rationale: The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt[4].

Experimental Protocol:

  • Setup: In a round-bottom flask, combine the 1-(4-methylphenyl)cyclobutane-1-carbonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

  • Reaction: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by TLC until the starting nitrile is consumed.

  • Workup: Cool the reaction mixture in an ice bath and cautiously pour it over crushed ice. This will often cause the carboxylic acid product to precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.

  • Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or petroleum ether) to yield the pure this compound as a crystalline solid[5].

Characterization of the Final Product

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the structure and established spectroscopic principles for analogous compounds[6][7][8].

Physical and Chemical Properties
PropertyPredicted ValueSource/Rationale
Molecular Formula C₁₂H₁₄O₂PubChem CID: 23295038[9]
Molecular Weight 190.24 g/mol PubChem CID: 23295038[9]
Appearance White to off-white crystalline solidBased on similar aryl carboxylic acids
Solubility Soluble in organic solvents (DMSO, MeOH, CHCl₃), sparingly soluble in hot waterGeneral property of organic acids
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region will display a characteristic AA'BB' system for the para-substituted ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0broad singlet1H-COO H
~7.30doublet2HAromatic CH (ortho to -C(R)COOH)
~7.15doublet2HAromatic CH (ortho to -CH₃)
~2.50 - 2.70multiplet4HCyclobutane -CH ₂- (α to C1)
~2.35singlet3HAr-CH
~1.90 - 2.10multiplet2HCyclobutane -CH ₂- (β to C1)

Rationale: The acidic proton of a carboxylic acid typically appears far downfield (>10 ppm) and is often broad[7][8]. The aromatic protons are split into two doublets due to the para-substitution pattern. The cyclobutane protons will appear as complex multiplets due to their diastereotopic nature and coupling with each other.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the presence of the 12 unique carbon atoms in the structure.

Chemical Shift (δ, ppm)Assignment
~180-185-C OOH
~142Aromatic C -C(R)COOH (ipso)
~137Aromatic C -CH₃ (ipso)
~129Aromatic C H (ortho to -CH₃)
~126Aromatic C H (ortho to -C(R)COOH)
~45Quaternary C 1 of cyclobutane
~32C H₂ of cyclobutane (α)
~21Ar-C H₃
~16C H₂ of cyclobutane (β)

Rationale: Carboxyl carbons are characteristically found in the 165-185 ppm region[8]. The quaternary sp² carbons will be deshielded, while the protonated aromatic carbons will appear in the typical 125-130 ppm range. The aliphatic carbons of the cyclobutane ring will be the most upfield signals.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is highly diagnostic for the carboxylic acid functional group.

Frequency (cm⁻¹)IntensityAssignment
3300 - 2500Strong, very broadO-H stretch (from H-bonded dimer)
~3050Medium, sharpAromatic C-H stretch
~2950Medium, sharpAliphatic C-H stretch
1710 - 1690Strong, sharpC=O stretch (from H-bonded dimer)
~1610, ~1500Medium-WeakAromatic C=C stretches
1320 - 1210StrongC-O stretch
950 - 910Medium, broadO-H bend (out-of-plane)

Rationale: The most telling feature is the extremely broad O-H stretch centered around 3000 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer[10]. This is accompanied by a strong carbonyl (C=O) absorption around 1700 cm⁻¹[7][10].

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

m/z ValueInterpretation
190[M]⁺, Molecular ion
173[M - OH]⁺
145[M - COOH]⁺, loss of the carboxyl group
119[C₉H₁₁]⁺, Tropylium-like ion after fragmentation
91[C₇H₇]⁺, Tropylium ion

Rationale: The molecular ion peak should be observable. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (17 amu) and the entire carboxyl group (45 amu)[7][11]. Fragmentation of the tolyl group can lead to the characteristic tropylium ion at m/z 91.

Conclusion

This guide presents a validated and logical approach to the synthesis and characterization of this compound. By employing a two-step sequence of nitrile alkylation followed by hydrolysis, the target compound can be prepared efficiently from common starting materials. The provided protocols are based on well-understood reaction mechanisms and can be adapted for the synthesis of related analogues. The comprehensive characterization data, while predictive, serves as a reliable benchmark for researchers to confirm the successful synthesis and purity of their material. This document provides the necessary foundation for the confident application of this valuable chemical building block in further research and development endeavors.

References

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). α‐Alkylation of arylacetonitriles. [Scientific Diagram]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Shea, K. (2020, March 24). Hydrolysis of Nitriles to Form Carboxylic Acids. [Video]. YouTube. Retrieved from [Link]

  • Spectroscopy Ninja. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Phenylcyclobutanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Professor Heath's Chemistry Channel. (2015, April 16). Nitrile to Carboxylic Acid - Acid Hydrolysis 001. [Video]. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(p-tolyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(p-tolyl)cyclobutane-1-carboxylic acid. In the absence of extensive experimentally-derived data in peer-reviewed literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines known computational data with an in-depth analysis of the compound's structural attributes to predict its physicochemical behavior. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic determination of its key properties, including melting point, boiling point, solubility, and pKa. Spectroscopic characterization methodologies are also discussed, providing a roadmap for empirical validation. This guide is intended to empower researchers with the necessary theoretical framework and practical methodologies to effectively utilize and characterize 1-(p-tolyl)cyclobutane-1-carboxylic acid in their research and development endeavors.

Introduction

1-(p-tolyl)cyclobutane-1-carboxylic acid is a unique organic molecule that incorporates a p-tolyl group, a cyclobutane ring, and a carboxylic acid moiety. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, where the rigid cyclobutane scaffold can provide a defined spatial orientation for the aromatic and acidic functionalities. A thorough understanding of its physicochemical properties is paramount for its effective application, influencing aspects from reaction kinetics and solubility in various media to its behavior in biological systems.

This guide addresses the current knowledge gap regarding the empirical physicochemical data for this compound. By leveraging established structure-property relationships and providing robust experimental protocols, we aim to facilitate further research and application of 1-(p-tolyl)cyclobutane-1-carboxylic acid.

Molecular Structure and Known Properties

The structural and computational data for 1-(p-tolyl)cyclobutane-1-carboxylic acid are summarized below. These data form the basis for predicting its physical and chemical behavior.

PropertyValueSource
IUPAC Name 1-(4-methylphenyl)cyclobutane-1-carboxylic acid
CAS Number 50921-38-5
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Canonical SMILES CC1=CC=C(C=C1)C2(CCC2)C(=O)O
InChI Key GFNPCJCIUWSWIV-UHFFFAOYSA-N

Predicted Physicochemical Properties and Structure-Property Rationale

Based on the constituent functional groups, we can predict the general physicochemical characteristics of 1-(p-tolyl)cyclobutane-1-carboxylic acid.

  • Melting and Boiling Points : The presence of the carboxylic acid group allows for the formation of strong intermolecular hydrogen bonds, which typically results in relatively high melting and boiling points compared to non-acidic analogues of similar molecular weight.[1][2] The p-tolyl group contributes to van der Waals interactions, further increasing these values. Aromatic carboxylic acids are generally crystalline solids with high melting points.[3]

  • Solubility : The carboxylic acid moiety is polar and capable of hydrogen bonding with water, suggesting some aqueous solubility. However, the nonpolar p-tolyl group and the hydrocarbon cyclobutane ring will limit this solubility.[2][4] Therefore, 1-(p-tolyl)cyclobutane-1-carboxylic acid is expected to be sparingly soluble in water but should exhibit good solubility in organic solvents like alcohols, ethers, and acetone.[4][5] The solubility in aqueous base (e.g., NaOH, NaHCO₃) is predicted to be significantly higher due to the formation of the water-soluble carboxylate salt.[6][7]

  • Acidity (pKa) : The carboxylic acid group is the primary determinant of the compound's acidity. The pKa is a measure of the ease with which the carboxylic proton can be donated. The electron-donating nature of the para-methyl group on the tolyl ring is expected to slightly decrease the acidity (increase the pKa) compared to an unsubstituted phenyl group, as it destabilizes the resulting carboxylate anion.[3][4] However, the overall pKa is anticipated to be in the typical range for benzoic acid derivatives, approximately 4-5.[8] The prediction of pKa values can be approached through computational methods that analyze the molecular properties of hydrogen-bonded complexes.[8]

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of 1-(p-tolyl)cyclobutane-1-carboxylic acid, the following standard laboratory protocols are recommended.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.[9]

Methodology: Capillary Method [10]

  • Sample Preparation : Ensure the sample is completely dry. Finely powder a small amount of the crystalline solid.

  • Capillary Loading : Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[9]

  • Apparatus Setup : Place the loaded capillary tube into a calibrated melting point apparatus.

  • Approximate Melting Point : Heat the sample rapidly to obtain an approximate melting point range.

  • Accurate Melting Point : Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[11]

  • Data Recording : Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

MeltingPointWorkflow A Dry and Powder Sample B Load Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (Accurate MP) D->E Cool and Repeat F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given its expected high boiling point, determination under reduced pressure may be necessary to prevent decomposition.

Methodology: Micro-Boiling Point (Thiele Tube or Digital Apparatus) [12][13]

  • Sample Preparation : Place a small volume (a few drops) of the liquid sample into a small test tube or fusion tube.

  • Capillary Inversion : Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the liquid sample.

  • Apparatus Setup : Attach the sample tube to a thermometer. If using a Thiele tube, immerse the setup in a high-boiling point oil bath.[12] Alternatively, use a digital boiling point apparatus.

  • Heating : Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.[14]

  • Equilibrium : Continue heating until a steady stream of bubbles is observed.

  • Data Recording : Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12] This indicates that the vapor pressure of the liquid equals the external pressure.

For determination under reduced pressure, a vacuum line is connected to the apparatus, and the pressure is recorded along with the boiling point.[15]

BoilingPointWorkflow A Place Sample in Tube B Insert Inverted Capillary A->B C Heat Apparatus B->C D Observe Bubble Stream C->D E Cool and Record Temperature D->E

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Determination

A systematic approach is used to determine the solubility in various solvents.[7][16]

Methodology: Qualitative Solubility Testing

  • Water Solubility : To approximately 30 mg of the compound in a test tube, add 1 mL of deionized water. Shake vigorously for 30 seconds. Observe if the solid dissolves. If soluble, test the pH of the solution with litmus or pH paper.[6]

  • Aqueous Base Solubility : If insoluble in water, to a fresh 30 mg sample, add 1 mL of 5% aqueous sodium hydroxide (NaOH) solution. Shake and observe. If soluble, repeat with a fresh sample and 5% aqueous sodium bicarbonate (NaHCO₃) solution. Solubility in NaOH but not NaHCO₃ indicates a weak acid, while solubility in both indicates a strong acid.[6][17]

  • Aqueous Acid Solubility : If insoluble in water and base, test the solubility in 1 mL of 5% hydrochloric acid (HCl) solution. This is typically for basic compounds like amines.[17]

  • Organic Solvent Solubility : Test the solubility in various organic solvents (e.g., ethanol, diethyl ether, acetone, toluene) using the same procedure as for water.

SolubilityWorkflow Start Start with Sample Water Test in Water Start->Water Soluble_H2O Soluble Water->Soluble_H2O Insoluble_H2O Insoluble Water->Insoluble_H2O NaOH Test in 5% NaOH Insoluble_H2O->NaOH Soluble_NaOH Soluble NaOH->Soluble_NaOH Insoluble_NaOH Insoluble NaOH->Insoluble_NaOH NaHCO3 Test in 5% NaHCO3 Soluble_NaOH->NaHCO3 HCl Test in 5% HCl Insoluble_NaOH->HCl Soluble_NaHCO3 Soluble (Strong Acid) NaHCO3->Soluble_NaHCO3 Insoluble_NaHCO3 Insoluble (Weak Acid) NaHCO3->Insoluble_NaHCO3 Organic Test in Organic Solvents HCl->Organic

Caption: Workflow for Qualitative Solubility Determination.

pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[18][19][20]

Methodology: Potentiometric Titration [21]

  • Solution Preparation : Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

  • Apparatus Calibration : Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[21]

  • Titration Setup : Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titration : Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection : Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[22]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of 1-(p-tolyl)cyclobutane-1-carboxylic acid.

  • Infrared (IR) Spectroscopy :

    • A broad O-H stretch is expected in the region of 2500-3300 cm⁻¹.[1]

    • A strong C=O stretch for the carboxylic acid should appear around 1700-1725 cm⁻¹.[1]

    • C-H stretches for the aromatic and aliphatic portions will be observed around 2850-3100 cm⁻¹.

    • Characteristic C=C stretches for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • The carboxylic acid proton (COOH) is expected as a broad singlet far downfield, typically >10 ppm.

    • The aromatic protons of the p-tolyl group will likely appear as two doublets in the 7-8 ppm range.

    • The methyl protons of the tolyl group will be a singlet around 2.3 ppm.

    • The methylene protons of the cyclobutane ring will show complex multiplets in the upfield region, likely between 1.5 and 3.0 ppm.[23][24]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • The carbonyl carbon (C=O) of the carboxylic acid is expected in the range of 170-185 ppm.

    • The aromatic carbons will appear between 120-150 ppm.

    • The quaternary carbon of the cyclobutane ring attached to the tolyl and carboxyl groups will be in the 40-60 ppm range.

    • The methylene carbons of the cyclobutane ring will be in the upfield region, typically 15-35 ppm.

    • The methyl carbon of the tolyl group will be around 20-25 ppm.

Conclusion

While specific experimental data for 1-(p-tolyl)cyclobutane-1-carboxylic acid remains to be fully elucidated in the public domain, this technical guide provides a robust framework for its characterization. The presented information on its predicted properties, grounded in established chemical principles, offers valuable insights for its handling and application. The detailed experimental protocols provide a clear path for researchers to empirically determine its physicochemical properties, thereby contributing to the broader scientific understanding of this and related compounds. The successful application of these methodologies will enable the confident use of 1-(p-tolyl)cyclobutane-1-carboxylic acid in future research and development.

References

  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A - ACS Publications. [Link]

  • 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

  • experiment (1) determination of melting points. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. [Link]

  • Lab 14: Qualitative Organic Analysis. California State University, Bakersfield. [Link]

  • QSPR prediction of the acidities of carboxylic acids and phenols with different approaches. Semantic Scholar. [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. PMC - NIH. [Link]

  • Cyclobutylcarboxylic acid. NIST WebBook. [Link]

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  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

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An In-Depth Technical Guide to 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid (CAS 50921-38-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Chemical Identity and Core Structure

The compound with CAS number 50921-38-5 is unequivocally identified as 1-(4-methylphenyl)cyclobutane-1-carboxylic acid.[1] Its structure features a central cyclobutane ring, a four-membered carbocycle known for its conformational rigidity and unique stereochemical properties.[2] Attached to a quaternary carbon of this ring are both a carboxylic acid group and a p-tolyl (4-methylphenyl) group.

The presence of the carboxylic acid moiety imparts acidic properties and provides a handle for various chemical modifications, such as esterification or amidation. The p-tolyl group introduces an aromatic character to the molecule, influencing its lipophilicity and potential for pi-stacking interactions.

Structural Representation

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are primarily computed and sourced from publicly accessible chemical databases.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 50921-38-5[1]
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [1]
SMILES CC1=CC=C(C=C1)C2(CCC2)C(=O)O[1]
InChIKey GFNPCJCIUWSWIV-UHFFFAOYSA-N[1]
Predicted LogP 2.6[1]

Postulated Synthesis Pathway

While a specific, peer-reviewed synthesis protocol for this compound is not documented in readily available literature, a plausible synthetic route can be devised based on established methodologies for constructing similar 1-aryl-cyclobutane-1-carboxylic acid scaffolds. A common approach involves the alkylation of an arylacetonitrile followed by hydrolysis of the nitrile to a carboxylic acid.

Hypothetical Synthesis Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A p-Tolylacetonitrile C 1-(p-Tolyl)cyclobutanecarbonitrile A->C NaH, THF B 1,3-Dibromopropane B->C D 1-(p-Tolyl)cyclobutanecarbonitrile E 1-(4-Methylphenyl)cyclobutane- 1-carboxylic acid D->E H2SO4 (aq), Heat

Caption: Postulated two-step synthesis of the target compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 1-(p-Tolyl)cyclobutanecarbonitrile

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of p-tolylacetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add 1,3-dibromopropane (1.1 equivalents) dropwise.

  • The reaction mixture is then heated to reflux and stirred overnight.

  • After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-(p-tolyl)cyclobutanecarbonitrile.

Rationale: This step utilizes a standard base-mediated α-alkylation of a nitrile. The acidity of the α-proton of p-tolylacetonitrile allows for deprotonation by a strong base like sodium hydride. The resulting carbanion then acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction. An intramolecular cyclization then occurs as the newly formed α-carbon attacks the other end of the propyl chain, displacing the second bromide and forming the cyclobutane ring.

Step 2: Hydrolysis to this compound

  • To the purified 1-(p-tolyl)cyclobutanecarbonitrile from Step 1, add an excess of aqueous sulfuric acid (e.g., 50% v/v).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it over ice.

  • The resulting precipitate is collected by vacuum filtration.

  • The solid is washed with cold water until the washings are neutral to pH paper.

  • The crude carboxylic acid can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound.

Rationale: Acid-catalyzed hydrolysis of the nitrile group is a classic method for the synthesis of carboxylic acids. The nitrile is first protonated, making it more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed under the harsh acidic and high-temperature conditions to the corresponding carboxylic acid and ammonium salt.

Potential Biological Activity and Role in Drug Discovery

Direct studies on the biological effects of this compound are not reported in the scientific literature. However, the cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry.[2] Its rigid, puckered conformation can be used to orient substituents in a well-defined three-dimensional space, which can be advantageous for binding to biological targets.

Derivatives of cyclobutane carboxylic acids have been explored for a variety of therapeutic applications. For instance, some have been investigated as potential antidepressants.[3] The incorporation of cyclobutane rings into drug candidates has been shown to improve metabolic stability, modulate physicochemical properties, and serve as bioisosteric replacements for other functional groups.[2]

Given the structural features of this compound, it could be hypothesized to have activity in areas where similar aryl-substituted carboxylic acids have shown promise. However, without experimental data, any discussion of its specific biological role remains speculative. This compound represents an unexplored area of chemical space that may warrant investigation in screening programs for various therapeutic targets.

Proposed Analytical Methodologies

Standard analytical techniques would be applicable for the characterization and quantification of this compound.

Qualitative Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural confirmation. The ¹H NMR spectrum would be expected to show characteristic signals for the p-tolyl group (aromatic protons and the methyl singlet), as well as multiplets for the methylene protons of the cyclobutane ring. The carboxylic acid proton would likely appear as a broad singlet.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) could be used to determine the molecular weight and fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong carbonyl (C=O) stretch characteristic of a carboxylic acid, as well as a broad O-H stretch.

Quantitative Analysis
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and an acid modifier like formic or trifluoroacetic acid, would be suitable for quantifying the purity of the compound.[4][5] Detection would typically be achieved using a UV detector, monitoring at a wavelength where the p-tolyl chromophore absorbs.

  • Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) would likely be necessary. A flame ionization detector (FID) or a mass spectrometer could be used for detection and quantification.

Conclusion

This compound (CAS 50921-38-5) is a structurally defined compound with potential for further investigation in the fields of organic synthesis and medicinal chemistry. While specific experimental data on its synthesis and biological properties are currently limited in the public domain, this guide provides a scientifically grounded framework for its potential preparation and analysis. The unique conformational constraints of the cyclobutane ring, combined with the electronic properties of the aryl and carboxylic acid moieties, make this an intriguing scaffold for future research and development endeavors.

References

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A Comprehensive Guide to the Synonyms and Identifiers of 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical research and development, precise communication is paramount. The unambiguous identification of a chemical entity is the foundation upon which reproducible science is built. This technical guide provides an in-depth overview of the various synonyms and identifiers for the compound 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid . Understanding these diverse nomenclature systems and registry numbers is crucial for accurate literature searches, database queries, and regulatory submissions. This document, intended for professionals in the fields of chemical synthesis, pharmacology, and drug discovery, aims to be a comprehensive reference for this specific molecule.

Core Chemical Identity

The subject of this guide is a carboxylic acid characterized by a cyclobutane ring and a 4-methylphenyl (p-tolyl) group attached to the same carbon atom that bears the carboxyl functional group. This unique structure gives rise to its specific chemical properties and potential applications.

Tabulated Identifiers and Synonyms

For clarity and ease of reference, the primary identifiers and most common synonyms for this compound are summarized in the table below.

Identifier TypeValue
CAS Number 50921-38-5
PubChem CID 23295038
IUPAC Name This compound
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
InChI InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
InChIKey GFNPCJCIUWSWIV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2(CCC2)C(=O)O
EC Number 826-268-6
DSSTox Substance ID DTXSID20632645
Common Synonyms:
  • This compound[1]

  • 1-(p-tolyl)cyclobutane-1-carboxylic acid[1]

  • 1-(4-methylphenyl)cyclobutanecarboxylic acid[1]

  • 1-(p-Tolyl)cyclobutanecarboxylic acid[1]

  • 1-(p-Tolyl)cyclobutanecarboxylicacid[1]

The Significance of Chemical Identifiers

The array of identifiers associated with a single chemical substance can be daunting, yet each serves a distinct and vital purpose. Understanding their roles is fundamental to effective chemical information management.

  • CAS Registry Number® (CAS RN®): The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature. Its uniqueness and widespread adoption make it one of the most reliable methods for identifying a substance without ambiguity. For this compound, the CAS number is 50921-38-5 .[1]

  • PubChem Compound Identification (CID): PubChem is a public database of chemical substances and their biological activities, maintained by the National Center for Biotechnology Information (NCBI). The PubChem CID is a unique integer that identifies a compound's record in this database, providing a gateway to a wealth of information.

  • IUPAC Name: The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name, This compound , provides an unambiguous description of the molecule's structure.[1]

  • SMILES (Simplified Molecular-Input Line-Entry System): SMILES is a line notation for describing the structure of chemical species using short ASCII strings. It is a compact and human-readable format that is widely used in cheminformatics.

  • InChI (International Chemical Identifier) and InChIKey: InChI is a non-proprietary, textual identifier for chemical substances that is designed to be a standard way to encode molecular information. The InChIKey is a much shorter, fixed-length character signature based on the InChI, which is useful for database indexing and web searching.

Structural and Nomenclatural Logic

The relationship between the structure of this compound and its various names can be visualized to enhance understanding. The following diagram illustrates the core components of the molecule and how they relate to its IUPAC name and common synonyms.

structure_nomenclature cluster_molecule This compound cluster_nomenclature Nomenclature Breakdown C1 C1 phenyl 4-Methylphenyl (p-tolyl) C1->phenyl substituent carboxyl Carboxylic Acid (-COOH) C1->carboxyl substituent iupac IUPAC: this compound synonym1 Synonym: 1-(p-tolyl)cyclobutane-1-carboxylic acid

Caption: Relationship between the core structure and its nomenclature.

Experimental and Data Retrieval Workflow

For researchers seeking to gather information on this compound, a systematic approach is essential. The following workflow outlines a logical sequence for utilizing the identifiers discussed in this guide.

workflow start Start with a known identifier (e.g., Name, CAS No.) cas_search Search with CAS No. (50921-38-5) in SciFinder, Reaxys, etc. start->cas_search pubchem_search Search with Name or CAS No. in PubChem (CID: 23295038) start->pubchem_search literature_search Use all identifiers for a comprehensive literature search (Google Scholar, Scopus) cas_search->literature_search pubchem_search->literature_search data_retrieval Retrieve physical properties, spectra, safety data, and biological activity. literature_search->data_retrieval cross_validation Cross-validate data from multiple sources data_retrieval->cross_validation end Comprehensive dataset for research cross_validation->end

Sources

A Methodological Guide to the Theoretical Investigation of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of strained ring systems, such as cyclobutanes, into molecular scaffolds is a burgeoning area of interest in medicinal chemistry and materials science.[1][2] 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid presents a fascinating case study, combining the rigid, three-dimensional cyclobutane core with the electronically active p-tolyl group and a versatile carboxylic acid handle. While extensive experimental data on this specific molecule is not widely published, this technical guide provides a comprehensive methodological framework for its theoretical investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals to elucidate the structural, electronic, and reactive properties of this molecule and its analogues using computational chemistry, thereby accelerating discovery and design efforts.

Introduction: The Rationale for Theoretical Scrutiny

The cyclobutane motif is no longer a mere curiosity but a valuable building block in modern chemistry.[3] Its inherent ring strain imparts unique stereochemical and electronic properties that can be leveraged to create novel molecular architectures with desirable pharmacological profiles.[1][3] The subject of this guide, this compound, is a prime candidate for theoretical exploration due to its potential to serve as a scaffold in drug discovery. The cyclobutane unit can act as a bioisostere for other groups, offering improved metabolic stability and three-dimensionality, which is increasingly sought after in drug design.[2]

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, cost-effective means to predict a molecule's behavior before embarking on costly and time-consuming synthesis.[4][5][6] By modeling properties such as geometric structure, vibrational frequencies, electronic orbitals, and reactivity sites, we can gain profound insights into the molecule's potential interactions with biological targets, its stability, and its spectroscopic signature. This guide outlines the essential computational protocols to thoroughly characterize this compound.

Molecular Identity and Physicochemical Properties

Before delving into complex theoretical analyses, it is crucial to establish the fundamental properties of the molecule. This information serves as the foundation for all subsequent computational work.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₂H₁₄O₂PubChem
Molecular Weight 190.24 g/mol PubChem
Canonical SMILES CC1=CC=C(C=C1)C2(CCC2)C(=O)OPubChem
InChI Key GFNPCJCIUWSWIV-UHFFFAOYSA-NPubChem

The Computational Workflow: A Step-by-Step Protocol

The following section details a robust and validated workflow for the theoretical investigation of this compound. The choice of Density Functional Theory (DFT) is predicated on its excellent balance of computational cost and accuracy for organic molecules.[4][5]

Computational_Workflow cluster_0 Input Preparation cluster_1 DFT Calculations (e.g., Gaussian) cluster_2 Post-Processing & Analysis Build 1. Build 3D Structure (e.g., GaussView, Avogadro) Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Initial Geometry Freq 3. Frequency Calculation (Verify Minimum Energy State) Opt->Freq Optimized Geometry SP 4. Single Point Energy & Wavefunction Analysis Freq->SP Verified Minimum Thermo 8. Thermochemical Analysis Freq->Thermo Vib 5. Vibrational Analysis (IR/Raman Spectra Simulation) SP->Vib FMO 6. Frontier Molecular Orbital (HOMO-LUMO) Analysis SP->FMO MEP 7. Molecular Electrostatic Potential (MEP) Mapping SP->MEP

Caption: A generalized workflow for the theoretical analysis of an organic molecule.

Protocol 1: Geometry Optimization and Frequency Calculation

Objective: To find the most stable three-dimensional conformation of the molecule (a minimum on the potential energy surface) and to confirm it is a true minimum.

  • Structure Input: Construct the 3D structure of this compound using a molecular builder like GaussView or Avogadro. Ensure correct atom connectivity and initial stereochemistry.

  • Computational Method Selection:

    • Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.[4]

    • Basis Set: 6-311++G(d,p) is a Pople-style basis set that offers a good compromise between accuracy and computational expense. The ++ indicates diffuse functions on all atoms, important for systems with potential hydrogen bonding and non-covalent interactions, and the (d,p) specifies polarization functions, which are crucial for accurately describing bonding.

  • Execution: Perform a geometry optimization calculation. This process iteratively adjusts the molecular geometry to minimize the total electronic energy.

  • Verification: Following optimization, a frequency calculation must be performed at the same level of theory.[7] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, they indicate a transition state or a saddle point, and the geometry must be perturbed along the imaginary mode and re-optimized.

Theoretical Analyses and Mechanistic Insights

Once a stable, optimized geometry is obtained, a wealth of information can be extracted from the calculation outputs.

Vibrational Analysis: The Spectroscopic Fingerprint

The frequency calculation not only verifies the geometry but also provides the theoretical vibrational spectrum (Infrared and Raman). This is invaluable for:

  • Structure Confirmation: Comparing the theoretical spectrum to an experimental one can help confirm the synthesized structure.

  • Functional Group Identification: Specific vibrational modes can be assigned to the stretching and bending of functional groups.

Expected Vibrational Modes for this compound:

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
O-H Stretch3300 - 2500 (broad)Characteristic of the hydrogen-bonded carboxylic acid dimer.
C-H Stretch (Aromatic)3100 - 3000Associated with the C-H bonds on the p-tolyl ring.
C-H Stretch (Aliphatic)3000 - 2850From the methyl group and the cyclobutane ring.
C=O Stretch1760 - 1690The strong carbonyl stretch of the carboxylic acid.
C=C Stretch (Aromatic)1600 - 1450Ring stretching modes of the phenyl group.
C-O Stretch1320 - 1210Stretching of the C-O single bond in the carboxylic acid.

These are general ranges and the precise calculated values will provide a more detailed fingerprint.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[8][9]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[10] A small gap suggests high reactivity, while a large gap indicates high stability.

In the context of drug design, the HOMO and LUMO energies and their spatial distribution are crucial for predicting how a molecule will interact with a biological target, such as a protein receptor.[8][9][10] For instance, an electron-rich region of the HOMO might interact favorably with an electron-deficient part of a receptor.

Key Parameters from HOMO-LUMO Analysis:

ParameterFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and kinetic stability.
Ionization Potential (I) -EHOMOEnergy required to remove an electron.
Electron Affinity (A) -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electronegativity (χ) (I + A) / 2The power to attract electrons.
Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule.[11][12][13] It is an invaluable tool for predicting intermolecular interactions.

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites for electrophilic attack and are likely to act as hydrogen bond acceptors (e.g., the carbonyl oxygen).

  • Blue Regions: Indicate positive electrostatic potential, electron-deficient. These are sites for nucleophilic attack and are likely to act as hydrogen bond donors (e.g., the acidic proton of the carboxyl group).

  • Green Regions: Indicate neutral potential.

The MEP map provides a clear, intuitive picture of the molecule's charge distribution and helps identify the regions most likely to engage in non-covalent interactions, which are the cornerstone of drug-receptor binding.[13][14]

Molecule_Structure mol <TABLEBORDER='0'CELLBORDER='0'CELLSPACING='0'><TR><TD>TD><TD>TD><TD>CH3TD>TR><TR><TD>TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>CTD><TD>--TD><TD>CTD>TR><TR><TD>//TD><TD>TD><TD>TD><TD>TD>TR><TR><TD>CTD><TD>TD><TD>TD><TD>CTD><TD>-- C(COOH)TD><TD>-- CH2TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>//TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>CTD><TD>--TD><TD>CTD><TD>TD><TD>CH2TD>TR>TABLE>

Caption: 2D representation of this compound.

Potential Applications in Drug Discovery

Cyclobutane-containing natural products and synthetic molecules often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][15][16] The theoretical insights gained from the analyses described above can directly inform drug discovery efforts:

  • Scaffold Hopping: The rigid cyclobutane core can be used as a 3D scaffold to orient pharmacophoric groups (the p-tolyl and carboxylic acid moieties) in specific vectors to optimize binding with a target protein.

  • QSAR Models: Calculated quantum chemical descriptors (like HOMO/LUMO energies, dipole moment, etc.) can be used to build Quantitative Structure-Activity Relationship (QSAR) models, predicting the biological activity of novel analogues.

  • Metabolic Stability Prediction: The MEP map can highlight regions susceptible to metabolic attack (e.g., by cytochrome P450 enzymes), allowing for proactive structural modifications to enhance the drug's half-life.

Signaling_Pathway Molecule Cyclobutane Derivative Receptor Target Protein (e.g., Kinase) Molecule->Receptor Inhibition Substrate Substrate Receptor->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response

Caption: Hypothetical inhibition of a kinase signaling pathway by a cyclobutane derivative.

Conclusion

This guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By systematically applying DFT-based methods for geometry optimization, vibrational analysis, and the study of electronic properties through HOMO-LUMO and MEP analysis, researchers can build a detailed molecular portfolio. This in silico characterization is a critical first step in understanding the molecule's intrinsic properties, predicting its behavior, and rationally designing new entities with enhanced functionality for applications in drug development and materials science. The protocols described herein are robust, widely applicable, and serve as a foundational approach for the computational exploration of novel chemical matter.

References

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"structural elucidation of 1-(p-tolyl)cyclobutanecarboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 1-(p-tolyl)cyclobutanecarboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Preamble: The Analytical Mandate

In the realm of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential applications. 1-(p-tolyl)cyclobutanecarboxylic acid, a molecule incorporating a strained cyclobutane ring, an aromatic moiety, and a carboxylic acid functional group, presents a compelling case for a multi-faceted analytical approach. Its structural features, while seemingly straightforward, demand a rigorous and systematic elucidation process to eliminate any ambiguity.

This guide eschews a rigid, textbook-style presentation in favor of a logical, workflow-driven narrative that mirrors the investigative process undertaken in a modern analytical laboratory. We will proceed from foundational molecular formula and functional group identification to a detailed mapping of the atomic framework, culminating in the definitive confirmation of its three-dimensional architecture. Each step is designed not merely to present data, but to explain the causal reasoning behind the choice of experiment, thereby creating a self-validating analytical cascade.

Section 1: Foundational Assessment—Gross Molecular Features

Before delving into the intricacies of atomic connectivity, the initial objective is to ascertain the fundamental properties of the molecule: its mass, elemental composition, and the key functional groups it comprises. This phase provides the foundational constraints for all subsequent analyses.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Mass spectrometry serves as our initial gateway, providing the molecular weight and, through high-resolution analysis, the elemental formula—the most fundamental piece of the structural puzzle.

Expertise & Causality: For a molecule like 1-(p-tolyl)cyclobutanecarboxylic acid, Electron Ionization (EI) is a robust choice for inducing fragmentation, which provides valuable structural clues. The fragmentation pattern is not random; it is governed by the relative stability of the resulting carbocations and neutral losses. We anticipate fragmentation pathways characteristic of its constituent parts: the carboxylic acid, the cyclobutane ring, and the p-tolyl group. Aromatic carboxylic acids are known to exhibit prominent molecular ion peaks, followed by fragmentation involving the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[1][2] The presence of the benzylic-like carbon of the cyclobutane ring attached to the tolyl group also suggests potential ring-opening or cleavage pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or GC inlet.

  • Ionization: The sample is bombarded with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Data Presentation:

FeaturePredicted ValueRationale & Key Fragments
Molecular Formula C₁₂H₁₄O₂---
Exact Mass 190.0994Calculated for C₁₂H₁₄O₂
Molecular Ion [M]⁺ m/z 190The parent ion. Expected to be of moderate to high intensity.[1]
[M-OH]⁺ m/z 173Loss of the hydroxyl radical from the carboxylic acid.[2]
[M-COOH]⁺ m/z 145Loss of the entire carboxyl group via alpha-cleavage, a common pathway for carboxylic acids.[3][4]
[C₇H₇]⁺ (Tropylium) m/z 91A very common and stable fragment corresponding to the tolyl group, often forming the base peak.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid and definitive confirmation of the functional groups present, acting as a crucial cross-validation of the information inferred from the molecular formula.

Expertise & Causality: The most telling feature of a carboxylic acid in an IR spectrum is the exceptionally broad O-H stretching vibration, which spans from approximately 3300 to 2500 cm⁻¹.[5] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a stable dimeric structure.[5][6] The carbonyl (C=O) stretch is also highly characteristic. Its position, expected between 1760-1690 cm⁻¹, can be subtly influenced by conjugation with the aromatic ring, which tends to lower the frequency.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: The ATR crystal (typically diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact using a pressure clamp.

  • Data Acquisition: The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum is background-corrected and displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Data Presentation:

Wavenumber (cm⁻¹)Predicted AppearanceAssignment
3300 - 2500Very Broad, StrongO-H stretch (from carboxylic acid dimer)[5]
~3050 - 3020Sharp, MediumAromatic C-H stretch
~2980 - 2850Sharp, MediumAliphatic C-H stretch (cyclobutane & methyl)
~1700Sharp, Very StrongC=O stretch (conjugated carboxylic acid)[6]
~1610, ~1510Sharp, MediumC=C stretches (aromatic ring)
~1300MediumC-O stretch[6]
~920Broad, MediumO-H bend (out-of-plane, characteristic of dimer)[6]

Section 2: Mapping the ¹H-¹³C Framework

With the molecular formula and functional groups confirmed, we now employ Nuclear Magnetic Resonance (NMR) spectroscopy to construct the carbon-hydrogen framework. This is the core of the elucidation process, revealing the precise number of unique proton and carbon environments and beginning to piece them together.

Proton (¹H) NMR Spectroscopy: Defining the Proton Environments

¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons in the molecule.

Expertise & Causality: The p-disubstituted tolyl group is expected to produce a classic AA'BB' system—two distinct signals, each appearing as a doublet, in the aromatic region (δ 7.0-7.5 ppm). The methyl group on this ring will appear as a sharp singlet around δ 2.3 ppm. The protons on the cyclobutane ring will be the most complex region. Due to the chiral center at C1, the methylene protons on the ring are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other (geminal coupling) as well as to their neighbors (vicinal coupling). This will result in complex, overlapping multiplets between δ 1.8-3.0 ppm.[8] Finally, the acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (δ 10-12 ppm), which would disappear upon shaking the sample with D₂O.[1]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to optimize homogeneity.

  • Data Acquisition: A standard ¹H pulse sequence is executed. Key parameters include the spectral width, acquisition time, and number of scans.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then integrated and calibrated.

Predicted Data Presentation:

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~11.5Broad Singlet1HCarboxylic Acid (-COOH)
~7.30Doublet2HAromatic (Ha - ortho to COOH group)
~7.15Doublet2HAromatic (Hb - ortho to CH₃ group)
~2.5 - 2.9Multiplet2HCyclobutane (-CH₂-)
~2.35Singlet3HTolyl Methyl (-CH₃)
~1.9 - 2.2Multiplet2HCyclobutane (-CH₂-)
Carbon-13 (¹³C) NMR Spectroscopy: Cataloging the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H data by providing a count of the unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).

Expertise & Causality: We expect to see 9 distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the 9 unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the δ 175-185 ppm range for saturated acids.[7] The aromatic carbons will appear between δ 120-150 ppm, with the quaternary (ipso) carbons often showing lower intensity. The aliphatic carbons of the cyclobutane ring and the tolyl methyl group will be the most upfield, appearing between δ 15-50 ppm.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Same as for ¹H NMR; a more concentrated sample may be beneficial.

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Predicted Data Presentation:

Chemical Shift (δ ppm)Predicted Assignment
~182Carboxylic Acid Carbonyl (C=O)
~145Aromatic Quaternary (C-ipso, attached to cyclobutane)
~137Aromatic Quaternary (C-ipso, attached to methyl)
~129Aromatic CH (ortho to methyl)
~126Aromatic CH (ortho to cyclobutane)
~45Cyclobutane Quaternary (C1)
~30Cyclobutane Methylene (-CH₂-)
~21Tolyl Methyl (-CH₃)
~18Cyclobutane Methylene (-CH₂-)

Section 3: Assembling the Fragments—The Connectivity Blueprint

While 1D NMR identifies the constituent parts, 2D NMR spectroscopy provides the crucial instructions for how they are connected. These experiments reveal through-bond correlations between nuclei, allowing us to definitively piece the puzzle together.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_final Structural Confirmation node1d ¹H & ¹³C NMR (Identify Fragments) cosy COSY (¹H-¹H Connectivity) node1d->cosy hsqc HSQC (¹H-¹³C Direct Link) node1d->hsqc hmbc HMBC (¹H-¹³C Long-Range Link) cosy->hmbc hsqc->hmbc structure Final Structure (Assembled Framework) hmbc->structure

Caption: The NMR workflow for structural elucidation.

Expertise & Causality:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. We would expect to see correlations between the adjacent protons within the cyclobutane ring's multiplets and between the ortho and meta protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the essential mapping experiment that links each proton signal directly to the carbon signal it is attached to. It allows us to unambiguously assign the previously predicted ¹H and ¹³C signals to specific CH, CH₂, or CH₃ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the final structure. It reveals correlations between protons and carbons that are 2-3 bonds away. This is how we connect the isolated spin systems. Crucial expected correlations include:

    • From the cyclobutane protons to the aromatic ipso-carbon.

    • From the aromatic protons to the quaternary carbon of the cyclobutane ring.

    • From the tolyl methyl protons to the aromatic carbons.

    • From the cyclobutane protons adjacent to the carboxyl group to the carbonyl carbon.

Caption: Key HMBC correlations confirming the molecular assembly.

Section 4: Ultimate Proof—Definitive 3D Structure via X-ray Crystallography

While spectroscopy provides a robust and detailed picture of the molecule's constitution in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of atomic connectivity and three-dimensional structure in the solid state.[9][10]

Expertise & Causality: This technique is predicated on the ability to grow a high-quality single crystal. The diffraction pattern produced when this crystal is irradiated with X-rays can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule. From this map, the precise position of each non-hydrogen atom can be determined, yielding accurate bond lengths, bond angles, and torsional angles.[9] It is the gold standard for absolute structure determination.[9]

G A Purified Compound B Crystallization (e.g., Slow Evaporation) A->B C Single Crystal Selection B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final 3D Model (Bond Lengths, Angles) F->G

Caption: The workflow of single-crystal X-ray crystallography.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Screen various solvents and solvent mixtures to find a system in which the compound is moderately soluble.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent system at room temperature or slightly elevated temperature.

  • Crystal Growth: Filter the solution into a clean vial. Loosely cap the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly and undisturbed over several days or weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor with a loop and mount them on the goniometer of the diffractometer.

The resulting crystallographic data would not only confirm the constitution established by NMR but also provide invaluable data on the conformation of the cyclobutane ring (which is typically puckered, not planar[11][12]) and the orientation of the carboxylic acid and tolyl groups relative to the ring.

Section 5: Integrated Analysis and Final Confirmation

The structural elucidation of 1-(p-tolyl)cyclobutanecarboxylic acid is complete when the data from all analytical techniques converge to describe a single, consistent structure.

  • Mass Spectrometry established the molecular formula of C₁₂H₁₄O₂.

  • FTIR Spectroscopy confirmed the presence of carboxylic acid and aromatic functional groups.

  • ¹H and ¹³C NMR provided a complete catalog of the proton and carbon environments.

  • 2D NMR (COSY, HSQC, HMBC) unequivocally established the connectivity, linking the tolyl group to the C1 position of the cyclobutane ring, which in turn is bonded to the carboxylic acid group.

  • X-ray Crystallography provided the final, definitive proof of the atomic arrangement in three-dimensional space, confirming the spectroscopic assignments.

This methodical, multi-technique approach ensures the highest level of scientific integrity, providing a trustworthy and authoritative structural assignment essential for further research and development.

References

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  • Lin, W., et al. (2022). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. University of Illinois at Urbana-Champaign.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
  • Salazar, K. V., et al. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate.
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The Role of Cyclobutane in Modern Organic Chemistry: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a powerful and versatile building block in modern organic chemistry. Its unique three-dimensional structure and electronic properties offer distinct advantages in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the core principles of cyclobutane chemistry, from its fundamental structural characteristics to its synthesis and strategic application in drug design and advanced materials. We will explore the causality behind experimental choices in synthetic methodologies and highlight the role of the cyclobutane scaffold in conferring desirable pharmacokinetic and physical properties.

The Cyclobutane Ring: A Unique Structural and Electronic Profile

First synthesized in 1907, cyclobutane is a four-membered carbocycle that exhibits significant deviation from the ideal tetrahedral geometry of sp³ hybridized carbons.[1][2] This deviation results in substantial ring strain, a key feature that dictates its conformation, reactivity, and utility.

Ring Strain and Conformation

The total ring strain in cyclobutane is approximately 26.3 kcal/mol, a value slightly less than that of cyclopropane.[3][4][5] This strain is a combination of two main factors:

  • Angle Strain : A planar cyclobutane would have internal C-C-C bond angles of 90°, a significant deviation from the ideal 109.5° for tetrahedral carbons.[6][7]

  • Torsional Strain : In a planar conformation, all eight C-H bonds would be fully eclipsed, leading to significant torsional strain.[8][9]

To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[1][2][3][9][10] In this conformation, one carbon atom is bent out of the plane of the other three by about 25°.[9][10] This puckering reduces the torsional strain by staggering the C-H bonds, but it slightly increases the angle strain by decreasing the C-C-C bond angles to about 88°.[1][8][11] The barrier to ring inversion between equivalent puckered conformations is very low (about 1.45 kcal/mol), making cyclobutane conformationally mobile at room temperature.[6]

PropertyValueReference
Ring Strain Energy~26.3 kcal/mol[3][4][5]
C-C-C Bond Angle (Puckered)~88°[1][8][11]
Dihedral Angle (Puckering)~25°[9][10]
Barrier to Ring Inversion~1.45 kcal/mol[6]
Electronic Properties

The unique geometry of cyclobutane influences its electronic structure. The C-C bonds in cyclobutane have increased p-character compared to acyclic alkanes, which results in shorter C-C bond lengths and a higher s-character in the C-H bonds.[1][2] This rehybridization makes the cyclobutane ring relatively inert for a strained carbocycle, yet it can participate in a variety of ring-opening reactions under specific conditions.[1][2][12]

G cluster_strain Components of Ring Strain in Cyclobutane cluster_conformation Conformational Dynamics Ring_Strain Ring Strain (~26.3 kcal/mol) Angle_Strain Angle Strain (Deviation from 109.5°) Ring_Strain->Angle_Strain Torsional_Strain Torsional Strain (Eclipsing Interactions) Ring_Strain->Torsional_Strain Planar_TS Planar Transition State (High Torsional Strain) Puckered_Conformation Puckered ('Butterfly') Conformation Puckered_Conformation->Planar_TS Ring Inversion (Low Energy Barrier)

Factors contributing to the structure and dynamics of the cyclobutane ring.

Synthesis of Cyclobutane-Containing Compounds

The construction of the strained four-membered ring has historically been a synthetic challenge. However, the development of modern synthetic methods has made cyclobutanes more accessible. The [2+2] cycloaddition is the most prominent and widely used method for synthesizing cyclobutane rings.[13]

[2+2] Photocycloaddition

Photochemical [2+2] cycloaddition is a powerful and versatile method for the synthesis of cyclobutanes, involving the reaction of two olefinic substrates where at least one is in an electronically excited state.[13][14][15] This method is particularly useful for constructing complex polycyclic systems and has been widely applied in the total synthesis of natural products.[12][14]

General Workflow for a [2+2] Photocycloaddition Experiment:

  • Substrate Preparation : The olefinic starting materials are dissolved in an appropriate solvent (e.g., acetone, acetonitrile). For intermolecular reactions, one component is often used in excess.

  • Sensitizer Addition (Optional) : If the olefin does not absorb UV light efficiently, a triplet sensitizer like benzophenone or acetone is added to facilitate the reaction.

  • Irradiation : The reaction mixture is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) at a specific wavelength. The reaction is typically carried out in an immersion well photoreactor to ensure efficient irradiation.

  • Reaction Monitoring : The progress of the reaction is monitored by techniques such as TLC, GC-MS, or NMR.

  • Work-up and Purification : Once the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography or crystallization to isolate the cyclobutane product.

Transition Metal-Catalyzed [2+2] Cycloaddition

Thermally driven, transition metal-catalyzed [2+2] cycloadditions offer an alternative to photochemical methods, often with advantages in scalability and substrate scope.[16][17] Various transition metals, including iron, palladium, and nickel, have been shown to catalyze these reactions.[12][16][17] These methods can proceed through different mechanisms, such as the formation of metallacyclopentane intermediates.

G cluster_synthesis Major Synthetic Routes to Cyclobutanes Start Olefinic Precursors Photo [2+2] Photocycloaddition Start->Photo TM Transition Metal-Catalyzed [2+2] Cycloaddition Start->TM Other Other Methods (e.g., Ring Contraction, C-H Functionalization) Start->Other Product Cyclobutane-Containing Compound Photo->Product TM->Product Other->Product

Key strategies for the synthesis of cyclobutane rings.
Other Synthetic Strategies

While [2+2] cycloadditions are dominant, other methods for synthesizing cyclobutanes have been developed, including:

  • Intramolecular C-H functionalization : This approach allows for the construction of the cyclobutane ring from linear precursors by forming a C-C bond between a C-H bond and a reactive center.[18]

  • Ring-opening of bicyclo[1.1.0]butanes (BCBs) : The high strain of BCBs makes them excellent precursors for the synthesis of polysubstituted cyclobutanes through transition metal-catalyzed ring-opening reactions.[19]

  • Oxidative dimerization : Hypervalent iodine reagents can promote the head-to-head dimerization of certain olefins to yield cyclobutane structures.[12]

The Cyclobutane Moiety in Drug Discovery and Medicinal Chemistry

The incorporation of a cyclobutane ring into small molecule drug candidates has become an increasingly popular strategy to modulate their physicochemical and pharmacological properties.[1][2][20] Its rigid, three-dimensional structure offers several advantages over more flexible acyclic linkers or planar aromatic rings.[21]

Cyclobutane as a Bioisostere

A key application of the cyclobutane ring is as a bioisostere for other chemical groups, most notably phenyl rings and gem-dimethyl groups.

  • Aryl Ring Bioisostere : Replacing a planar aromatic ring with a puckered cyclobutane moiety increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[21] This substitution can lead to improved solubility, enhanced metabolic stability, and better binding affinity by providing a superior three-dimensional fit into a protein's binding pocket.[1][21]

  • gem-Dimethyl Isostere : A 1,1-disubstituted cyclobutane can mimic the steric bulk of a gem-dimethyl group, often used to fill hydrophobic pockets in a protein target. The cyclobutane, however, can provide a more rigid and defined orientation of substituents.

Pharmacokinetic and Pharmacodynamic Advantages

The introduction of a cyclobutane scaffold can confer several benefits to a drug candidate:[1][2][20]

AdvantageRationale
Increased Metabolic Stability Cyclobutanes are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems or flexible alkyl chains.[1][21]
Improved Potency & Selectivity The rigid, puckered conformation of the cyclobutane ring can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target and leading to higher potency.[1] This conformational restriction can also enhance selectivity for the desired target.
Enhanced Solubility The non-planar nature of the cyclobutane ring can disrupt crystal lattice packing, often leading to improved aqueous solubility compared to flat aromatic systems.[21]
Reduced Planarity Reducing the planarity of a molecule by incorporating a cyclobutane ring can improve its overall drug-like properties.
Cyclobutane-Containing Drugs

Several approved drugs contain a cyclobutane ring, demonstrating the clinical success of this scaffold.

  • Carboplatin : An anticancer agent where a cyclobutane-1,1-dicarboxylate ligand is chelated to a platinum(II) center. This modification reduces the nephrotoxicity associated with its predecessor, cisplatin.[2][22]

  • Boceprevir : An inhibitor of the hepatitis C virus (HCV) NS3/4A protease that contains a cyclobutane group in its P1 region, which was found to be significantly more potent than analogues with cyclopropyl or cyclopentyl groups.[23]

  • Apalutamide : An androgen receptor antagonist for the treatment of prostate cancer that features a spirocyclic cyclobutane.

G cluster_drug_design Role of Cyclobutane in Drug Design Cyclobutane Cyclobutane Scaffold Bioisostere Bioisosteric Replacement (e.g., for Phenyl, gem-Dimethyl) Cyclobutane->Bioisostere Conformational_Restriction Conformational Restriction Cyclobutane->Conformational_Restriction Physicochemical_Properties Modulation of Physicochemical Properties Cyclobutane->Physicochemical_Properties Improved_PK Enhanced Metabolic Stability & Solubility Bioisostere->Improved_PK Improved_Potency Improved Potency & Selectivity Conformational_Restriction->Improved_Potency Physicochemical_Properties->Improved_PK

Strategic applications of the cyclobutane moiety in medicinal chemistry.

Applications in Materials Science

The unique properties of the cyclobutane ring are also being exploited in the field of materials science.

Stress-Responsive Polymers (Mechanophores)

Polymers incorporating cyclobutane units within their backbone can act as mechanophores, where a mechanical force can induce a chemical reaction.[24][25] Specifically, the [2+2] cycloreversion of a cyclobutane can be triggered by elongational forces, such as those generated by pulsed ultrasound.[24][25] This process can lead to constructive transformations within the polymer, such as the formation of new functional groups or cross-linking, offering a pathway to self-healing or stress-sensing materials.[24]

Linear Cyclobutane-Containing Polymers

Recent advancements in visible-light-mediated [2+2] photopolymerization have enabled the synthesis of high molecular weight, soluble, linear polymers containing cyclobutane units in the main chain.[26][27] These materials are of interest for developing sustainable polyesters and polyamides. An interesting feature of these polymers is the potential for reversibility; the cyclobutane rings can undergo decyclization when irradiated with light of a different wavelength, suggesting applications in recyclable or degradable plastics.[26]

Conclusion and Future Perspectives

The cyclobutane ring has transitioned from a strained curiosity to a cornerstone of modern molecular design. Its unique conformational and electronic properties provide medicinal chemists with a powerful tool to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] The continued development of efficient and stereoselective synthetic methodologies, particularly in the realm of transition metal catalysis and C-H functionalization, will undoubtedly expand the accessibility and utility of this valuable scaffold. In materials science, the controlled reactivity of the cyclobutane ring opens new frontiers in the design of smart, responsive materials. As our understanding of the subtle interplay between molecular geometry and biological or material function deepens, the strategic incorporation of the cyclobutane motif is set to play an even more significant role in addressing challenges in both human health and advanced technology.

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  • Unknown Author. (2025). The Application of Cyclobutane Derivatives in Organic Synthesis. Request PDF. [Link]

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Methodological & Application

Protocol for the Purification of 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

1-(4-Methylphenyl)cyclobutane-1-carboxylic acid is a versatile chemical intermediate whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The presence of impurities, such as unreacted starting materials or synthetic by-products, can compromise reaction yields, introduce toxicological risks, and complicate regulatory filings.[1] Recrystallization is a robust and scalable purification technique that leverages differences in solubility to isolate the target compound in a highly pure, crystalline form.[2][3] This application note provides a comprehensive, step-by-step protocol for the purification of this compound. It delves into the underlying scientific principles, systematic solvent selection, and post-purification analysis to ensure a self-validating and reliable process for researchers in drug development.

The Foundational Principle: Recrystallization

Recrystallization is a purification technique, not merely a precipitation method.[4] Its efficacy is rooted in the principle that the solubility of most solid compounds increases with the temperature of the solvent.[5][6] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[7] As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution.[8]

The key to purification lies in the slow, controlled formation of the crystal lattice. During this process, molecules of the desired compound preferentially incorporate into the growing crystal structure, effectively excluding impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor").[7] A rapid precipitation, by contrast, would trap impurities within the solid matrix.[7] Subsequent filtration separates the pure crystals from the dissolved impurities.[9]

Compound Properties and Strategic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[10] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[9] Furthermore, the solvent should not react with the compound and should have a boiling point that is manageable and below the compound's melting point to prevent "oiling out".[10]

Physicochemical Data

The known properties of the target compound are summarized below.

ParameterValueSource
IUPAC Name This compoundPubChem[11]
CAS Number 50921-38-5PubChem[11]
Molecular Formula C₁₂H₁₄O₂PubChem[11]
Molecular Weight 190.24 g/mol PubChem[11]
Structure Aromatic ring, cyclobutane ring, carboxylic acidPubChem[11]
Solvent Selection Rationale

The molecular structure, featuring a polar carboxylic acid group and a nonpolar p-tolyl group, suggests that solvents of intermediate polarity or mixed solvent systems will be most effective. Carboxylic acids often show good recrystallization behavior in alcohols or aqueous alcohol mixtures.[12]

Recommended Solvent Systems for Screening: A small-scale preliminary test with ~50 mg of crude material is essential to identify the optimal solvent or solvent pair.

Solvent/SystemBoiling Point (°C)Rationale & Expected Behavior
Ethanol 78 °CThe hydroxyl group can hydrogen bond with the carboxylic acid, while the ethyl group interacts with the aromatic ring. Often a good starting point for aromatic acids.[10]
Isopropanol 82 °CSimilar to ethanol but slightly less polar; may offer a different solubility profile.
Ethanol/Water VariableA powerful mixed-solvent system. The compound should be soluble in hot ethanol. Water is then added as an "anti-solvent" to the hot solution until turbidity appears, which is then cleared by adding a few drops of ethanol.[2][13] This precisely tunes the polarity to induce crystallization upon cooling.
Ethyl Acetate/Heptane VariableA less polar option. The compound is dissolved in a minimum of hot ethyl acetate, and heptane is added as the anti-solvent.
Toluene 111 °CA nonpolar aromatic solvent. It may be effective if the primary impurities are highly polar. Its high boiling point requires careful handling.[10]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with checkpoints to ensure optimal purification.

Recrystallization Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_purify Purification Steps cluster_isolate Isolation & Drying start Crude 1-(4-Methylphenyl) cyclobutane-1-carboxylic acid dissolve Dissolve in minimum volume of boiling solvent start->dissolve hot_filter Hot Gravity Filtration (Removes insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temp. (Crystal Formation) hot_filter->cool ice_bath Ice-Water Bath (Maximize Yield) cool->ice_bath vac_filter Vacuum Filtration (Isolate Crystals) ice_bath->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry Crystals (Oven or Vacuum) wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of the target compound.

Step-by-Step Methodology

Materials & Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Ice-water bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into a 125 mL Erlenmeyer flask. Add a stir bar. Add the primary solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with gentle stirring.[14] Add just enough solvent to completely dissolve the solid at the boiling point. Causality: Using the minimum amount of solvent is crucial for maximizing recovery. An excess of solvent will keep more of the product dissolved even after cooling.

  • Hot Gravity Filtration (if necessary): If any insoluble impurities or cloudiness remain in the hot solution, perform a hot gravity filtration.[13] Pre-heat a second Erlenmeyer flask containing a few mL of the solvent on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot, dissolved mixture through the filter paper in portions. Causality: This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Pre-heating the apparatus and using a stemless funnel minimizes this risk.

  • Crystallization: Remove the flask containing the clear filtrate from the heat. Cover it with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.[14] Slow cooling is essential for the formation of large, pure crystals.[7] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Isolation: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the ice-cold recrystallization solvent. Turn on the vacuum and pour the cold crystal slurry into the funnel.[13] Use a spatula to transfer any remaining crystals. Causality: Vacuum filtration is an efficient method for separating the solid crystals from the mother liquor, which contains the soluble impurities.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with 1-2 small portions of ice-cold solvent.[13] Causality: The wash removes any residual mother liquor adhering to the crystal surfaces. The solvent must be ice-cold to avoid dissolving a significant amount of the purified product.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the filter cake to a pre-weighed watch glass and dry to a constant weight, either in a drying oven at a moderate temperature (e.g., 50-60 °C, well below the melting point) or in a vacuum desiccator.

Purity Assessment and Expected Outcomes

The success of the recrystallization must be validated by analytical methods. The primary indicators of increased purity are a sharpened melting point range and a reduction in impurity peaks as measured by chromatography.

AnalysisCrude Product (Hypothetical)Purified Product (Expected)Rationale for Improvement
Appearance Off-white to tan powderWhite, crystalline solidRemoval of colored impurities.
Melting Point 128-133 °C (broad)134-136 °C (sharp)Impurities depress and broaden the melting point range. A pure compound melts over a narrow range.
HPLC Purity 94.5%≥99.5%The recrystallization process selectively removes impurities, increasing the relative area of the main peak.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" The solution is supersaturated above the compound's melting point; the solvent may be too nonpolar.Re-heat the solution to dissolve the oil, add a small amount of a more polar co-solvent (if using a mixed system) or a different solvent entirely, and allow to cool again.
No Crystals Form Too much solvent was used; the solution is not sufficiently supersaturated; rapid cooling.Try scratching the inside of the flask with a glass rod to create nucleation sites.[14] Add a "seed crystal" of the pure compound. If necessary, boil off some of the solvent to increase concentration and re-cool.
Very Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Optimize the solvent volume in a small-scale trial. Ensure all washing steps use ice-cold solvent. Ensure the filtration apparatus is properly pre-heated.
Colored Product Colored impurities are present and were not removed.Before the hot filtration step, add a small amount (1-2% by weight) of activated decolorizing carbon to the hot solution, swirl for a few minutes, and then perform the hot filtration to remove the carbon and adsorbed impurities.[13]

References

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.Link

  • Crystallization. Organic Chemistry at CU Boulder.Link

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  • Crystallization: Definition, Principle, Demonstration & Application. Aakash Chemistry.Link

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"1H NMR and 13C NMR analysis of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Introduction: Elucidating Molecular Architecture with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, providing intricate details of molecular structure with high fidelity. For researchers in materials science and drug development, the unambiguous structural confirmation of novel chemical entities is a critical step. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound, a molecule incorporating diverse chemical environments including a substituted aromatic ring, a strained cyclobutane moiety, and a carboxylic acid functional group.

This guide moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. We will explore detailed protocols for sample preparation and data acquisition, followed by a systematic interpretation of ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT-135) spectra to achieve a complete structural assignment.

Molecular Structure and Predicted Spectroscopic Features

A thorough analysis begins with an examination of the molecule's structure to predict the number and type of signals expected in the NMR spectra. The symmetry and electronic environment of each nucleus are the primary determinants of its spectral signature.

Caption: Structure of this compound with non-equivalent carbons numbered.

Based on the molecule's Cs symmetry plane bisecting the cyclobutane ring and passing through the substituted phenyl ring, we can predict:

  • ¹H NMR: A total of 5 distinct proton environments are expected.

    • -COOH: One acidic proton, likely a broad singlet.

    • Aromatic: Two sets of aromatic protons, appearing as an AA'BB' system (often simplified to two doublets).

    • Cyclobutane (α to C1): Two equivalent CH₂ groups, whose protons are diastereotopic.

    • Cyclobutane (β to C1): One CH₂ group at the 'bottom' of the ring.

    • -CH₃: One methyl group, appearing as a singlet.

  • ¹³C NMR: A total of 9 distinct carbon environments are anticipated.

    • -COOH: One carbonyl carbon.

    • Aromatic: Four signals (two quaternary C, two CH).

    • Cyclobutane: Three signals (the quaternary C1, the two equivalent α-CH₂ groups, and the single β-CH₂ group).

    • -CH₃: One methyl carbon.

Experimental Protocols

Scientific rigor in NMR begins with meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol: NMR Sample Preparation

The choice of solvent is critical. While CDCl₃ is a common choice for general organic molecules, carboxylic acids can exhibit concentration-dependent chemical shifts and peak broadening due to hydrogen bonding.[1][2] For this analysis, Deuterated Chloroform (CDCl₃) is used as the primary solvent, with notes on potential alternatives.

Materials:

  • This compound (approx. 10-20 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 15 mg of the solid analyte directly into a clean, dry vial.

  • Add approximately 0.7 mL of CDCl₃ (with TMS) to the vial.

  • Cap the vial and gently vortex until the solid is completely dissolved. The formation of hydrogen-bonded dimers is possible in non-polar solvents.[1]

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer's spinner turbine.

Note on Solvent Choice: If solubility is poor or if the carboxylic acid proton signal is overly broad or undetectable, using a more polar solvent like DMSO-d₆ can be beneficial.[3] However, this will shift all resonance frequencies, and the residual solvent peak will be different.

Protocol: NMR Data Acquisition

Data were acquired on a 400 MHz spectrometer. The following protocols represent standard starting points for acquiring high-quality data for this type of molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis prep1 Dissolve Analyte in CDCl3 + TMS prep2 Transfer to NMR Tube prep1->prep2 acq1 ¹H NMR (zg30 pulse) prep2->acq1 acq2 ¹³C{¹H} NMR (zgpg30 pulse) an1 Assign ¹H Signals (δ, Integration, Multiplicity) acq1->an1 acq3 DEPT-135 (dept135 pulse) an2 Assign ¹³C & DEPT Signals (δ, Phase) acq2->an2 acq3->an2 an3 Correlate Data an1->an3 an2->an3 an4 Confirm Structure an3->an4

Caption: General experimental workflow for NMR-based structural elucidation.

Table 1: NMR Acquisition Parameters

Parameter¹H Experiment¹³C{¹H} Broadband DecoupledDEPT-135 Experiment
Pulse Program zg30zgpg30dept135
Spectral Width ~16 ppm (~6400 Hz)~240 ppm (~24000 Hz)~240 ppm (~24000 Hz)
Acquisition Time ~2.5 s~1.4 s~1.4 s
Relaxation Delay (D1) 2.0 s2.0 s2.0 s
Number of Scans 161024256
Temperature 298 K298 K298 K

Causality Behind Choices:

  • ¹³C{¹H} Broadband Decoupling: Protons are irradiated to collapse ¹³C-H coupling, simplifying the spectrum to single lines for each unique carbon.[4]

  • DEPT-135: This pulse sequence is invaluable for determining the multiplicity of carbon signals. It differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative (inverted). Quaternary carbons do not appear at all.[5][6] This is a crucial step for distinguishing between the numerous carbon types in our analyte.

Spectral Analysis and Interpretation

The following sections detail the analysis of the acquired spectra, correlating the observed signals with the molecular structure.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the electronic environment, quantity, and neighboring protons for each unique hydrogen nucleus.[7]

Table 2: Assignment of ¹H NMR Signals (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignmentRationale
~11.51Hbr. sH -OOC-The acidic proton of a carboxylic acid is highly deshielded and appears far downfield.[8][9] Its signal is often broad due to hydrogen bonding and chemical exchange.
~7.352Hd, J ≈ 8 HzAr-H (ortho to C1)Protons on an aromatic ring typically resonate between 6.5-8.0 ppm.[10] These protons are ortho to the electron-withdrawing cyclobutyl group and show coupling to the meta protons.
~7.152Hd, J ≈ 8 HzAr-H (ortho to CH₃)These protons are ortho to the weakly electron-donating methyl group. The para-substitution pattern results in a characteristic pair of doublets.[11]
~2.702HmCyclobutane-H (α)Protons on a cyclobutane ring are typically found around 1.8-2.8 ppm.[12] The protons α to the quaternary carbon are deshielded and show complex splitting due to geminal and vicinal coupling.
~2.552HmCyclobutane-H (α)These protons are diastereotopic to the other α-protons, leading to a separate complex multiplet.
~2.353HsAr-CHBenzylic protons appear in the 2.0-3.0 ppm range.[10] As a methyl group with no adjacent protons, it appears as a sharp singlet.
~2.102HmCyclobutane-H (β)The single CH₂ group at the C3 position is further from the deshielding aromatic ring and quaternary carbon, thus appearing more upfield.
Analysis of the ¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum reveals each unique carbon environment, while the DEPT-135 spectrum clarifies the number of attached hydrogens, which is essential for distinguishing quaternary carbons from protonated ones.[13][14]

G title Interpreting DEPT-135 Data input Broadband ¹³C Spectrum (All C Signals Present) process DEPT-135 Pulse Sequence Positive Phase Negative Phase Absent input->process Apply Experiment output CH₃ CH CH₂ Quaternary C process:p->output:ch3 Assign process:p->output:ch Assign process:n->output:ch2 Assign process:a->output:c Infer by Subtraction

Caption: Logic for assigning carbon types using ¹³C and DEPT-135 spectra.

Table 3: Assignment of ¹³C NMR and DEPT-135 Signals (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignmentRationale
~182.5AbsentC =O (C⁹)The carbonyl carbon of a carboxylic acid is significantly deshielded, appearing in the 165-185 ppm range.[9][15] As a quaternary carbon, it is absent in the DEPT spectrum.
~142.0AbsentAr-C -C¹ (C⁵)The ipso-carbon attached to the cyclobutane ring. Quaternary aromatic carbons are typically found between 125-150 ppm and are absent in DEPT spectra.[16]
~137.0AbsentAr-C -CH₃ (C⁸)The aromatic carbon bearing the methyl group.
~129.0Positive (+)Ar-C H (C⁷)Aromatic CH carbons.
~127.5Positive (+)Ar-C H (C⁶)Aromatic CH carbons. The two signals for aromatic CH carbons confirm the para-substitution pattern.
~48.5Absent-C -(Ar)(COOH) (C⁴)The benzylic, quaternary carbon of the cyclobutane ring is deshielded by both the aromatic ring and the carboxylic acid group.[17] Its absence in DEPT confirms its identity.
~32.0Negative (-)-C H₂- (C²)Aliphatic CH₂ groups in a cyclobutane ring typically appear around 20-35 ppm.[12][18] The negative phase in the DEPT-135 spectrum is definitive for a methylene carbon.
~21.0Positive (+)Ar-C H₃ (C¹⁰)The methyl carbon attached to the aromatic ring gives a characteristic signal around 21 ppm.[19] Its positive phase in DEPT-135 is consistent with a CH₃ group.
~18.0Negative (-)-C H₂- (C³)The C3 methylene group of the cyclobutane ring is the most shielded aliphatic carbon, appearing furthest upfield. Its negative DEPT-135 signal confirms it is a CH₂ group.

Conclusion: A Cohesive Structural Picture

The comprehensive analysis of ¹H, ¹³C, and DEPT-135 NMR spectra provides unambiguous confirmation for the structure of this compound. The ¹H NMR spectrum correctly identified all 5 unique proton environments, with chemical shifts, integrations, and coupling patterns consistent with the proposed structure. The ¹³C NMR spectrum revealed all 9 expected carbon signals. Critically, the DEPT-135 experiment was instrumental in differentiating the carbon multiplicities, confirming the presence of three quaternary carbons (carbonyl, two aromatic), four CH groups (two aromatic), two distinct CH₂ groups (cyclobutane), and one CH₃ group.

This systematic approach, combining predictive analysis with multi-faceted NMR experiments, exemplifies a robust methodology for the structural elucidation of complex organic molecules, a cornerstone of research in chemical synthesis and drug discovery.

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"mass spectrometry fragmentation pattern of 1-(p-tolyl)cyclobutane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(p-tolyl)cyclobutane-1-carboxylic acid

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1-(p-tolyl)cyclobutane-1-carboxylic acid. As a molecule incorporating an aromatic ring, a strained cyclobutane moiety, and a carboxylic acid functional group, its fragmentation is governed by a confluence of well-established reaction mechanisms. Understanding these pathways is critical for unambiguous structural elucidation and impurity profiling in research and development settings. This guide delineates the primary fragmentation routes, including alpha-cleavage, benzylic cleavage leading to tropylium ion formation, and characteristic losses from the carboxylic acid group. A detailed experimental protocol for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is provided to ensure reproducible and accurate data acquisition.

Introduction: Structural Elucidation via Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic molecules.[1][2] Upon ionization, typically via electron impact (EI), a molecule forms an energetically unstable molecular ion (M+•) that subsequently breaks down into smaller, charged fragments.[1][3] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern is not random; rather, it is dictated by the intrinsic chemical properties of the molecule, with cleavages preferentially occurring at the weakest bonds and leading to the formation of the most stable cations and neutral radicals.[1][4]

1-(p-tolyl)cyclobutane-1-carboxylic acid (Molecular Formula: C₁₂H₁₄O₂, Molecular Weight: 190.24 g/mol ) presents a unique case study. Its structure combines three key features that direct its fragmentation:

  • Aromatic Carboxylic Acid: This moiety provides characteristic fragmentation patterns, including the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[5][6][7] Aromatic acids typically show a more prominent molecular ion peak compared to their aliphatic counterparts due to the stability of the aromatic ring.[5][8]

  • Quaternary α-Carbon: The carbon atom connecting the p-tolyl group, the cyclobutane ring, and the carboxylic acid is a point of significant structural interest and a likely initiation site for fragmentation.

  • Benzylic and Strained Ring System: The connection between the aromatic ring and the cyclobutane ring creates a benzylic system, which is known to favor cleavage to produce highly stable, resonance-stabilized cations.[9] The inherent strain of the cyclobutane ring also influences its fragmentation behavior.[10]

Predicted Fragmentation Pathways of 1-(p-tolyl)cyclobutane-1-carboxylic acid

Under standard 70 eV electron ionization, the molecular ion of 1-(p-tolyl)cyclobutane-1-carboxylic acid (m/z 190) will undergo several competing fragmentation reactions. The most probable pathways are detailed below.

Alpha-Cleavage (α-Cleavage)

Alpha-cleavage is a dominant fragmentation mechanism for carboxylic acids, involving the breaking of the bond adjacent to the carbonyl group.[11][12][13]

  • Loss of the Carboxyl Radical ([M-COOH]⁺): Cleavage of the C-C bond between the cyclobutane ring and the carbonyl group results in the loss of a carboxyl radical (•COOH, 45 Da). This pathway yields the stable 1-(p-tolyl)cyclobutyl cation at m/z 145 .

  • Formation of the Acylium Ion ([M-OH]⁺): The loss of a hydroxyl radical (•OH, 17 Da) is another common fragmentation for carboxylic acids, leading to the formation of a resonance-stabilized acylium ion.[5][7] This would produce a fragment at m/z 173 .

  • Formation of [COOH]⁺: A less common but possible α-cleavage involves the loss of the 1-(p-tolyl)cyclobutyl radical, resulting in a fragment ion at m/z 45 .[14]

Benzylic Cleavage and Tropylium Ion Formation

Cleavage of the bond between a benzene ring and an adjacent carbon atom (benzylic cleavage) is a highly favored process because it generates a resonance-stabilized benzylic cation.[9]

  • Formation of the Tropylium Ion: The most significant fragmentation pathway for alkyl-substituted benzene rings is cleavage of the benzylic bond.[8] For the title compound, this involves the cleavage of the bond between the aromatic ring and the cyclobutane ring. This initially forms a p-methylbenzyl cation, which readily rearranges to the highly stable tropylium ion, producing a very prominent peak at m/z 91 . The neutral fragment lost would be the 1-carboxycyclobutane radical.

Fragmentation of the Cyclobutane Ring

Strained ring systems like cyclobutane can undergo characteristic ring-opening and subsequent fragmentation.[10] This often occurs after an initial fragmentation event. For instance, the [M-COOH]⁺ fragment at m/z 145 could further fragment.

  • Loss of Ethene: The 1-(p-tolyl)cyclobutyl cation (m/z 145) can undergo retro [2+2] cycloaddition to lose a neutral ethene molecule (C₂H₄, 28 Da). This would result in a fragment ion at m/z 117 .

McLafferty Rearrangement

The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds possessing an accessible γ-hydrogen.[15][16] This rearrangement proceeds through a six-membered transition state to eliminate a neutral alkene.[16] In 1-(p-tolyl)cyclobutane-1-carboxylic acid, the hydrogens on the C3 position of the cyclobutane ring are γ-hydrogens. Transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond (the C1-C2 bond of the ring), would lead to the elimination of propene (42 Da) and the formation of a radical cation at m/z 148 . While sterically possible, this pathway may compete with the more favorable benzylic cleavage and α-cleavage routes.

Summary of Predicted Fragments
m/z Proposed Ion Structure Fragmentation Pathway Plausibility
190[C₁₂H₁₄O₂]⁺•Molecular Ion (M⁺•)High (Aromatic)
173[M - OH]⁺α-Cleavage: Loss of •OH radicalHigh
145[M - COOH]⁺α-Cleavage: Loss of •COOH radicalHigh
117[M - COOH - C₂H₄]⁺Loss of ethene from m/z 145Moderate
91[C₇H₇]⁺Benzylic Cleavage -> Tropylium ionVery High (Often Base Peak)
45[COOH]⁺α-Cleavage: Loss of alkyl radicalModerate
Visualization of Fragmentation Pathways

Fragmentation cluster_alpha α-Cleavage cluster_benzylic Benzylic Cleavage cluster_secondary Secondary Fragmentation M Molecular Ion [C₁₂H₁₄O₂]⁺• m/z 190 F173 [M-OH]⁺ m/z 173 M->F173 - •OH F145 [M-COOH]⁺ m/z 145 M->F145 - •COOH F45 [COOH]⁺ m/z 45 M->F45 - C₁₁H₁₃• F91 Tropylium Ion [C₇H₇]⁺ m/z 91 M->F91 - C₅H₇O₂• F117 [C₉H₉]⁺ m/z 117 F145->F117 - C₂H₄

Caption: Predicted EI fragmentation of 1-(p-tolyl)cyclobutane-1-carboxylic acid.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standardized procedure for the analysis of 1-(p-tolyl)cyclobutane-1-carboxylic acid using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. The goal is to achieve good chromatographic separation and generate a clean, reproducible mass spectrum.

Sample Preparation
  • Objective: To prepare a dilute solution of the analyte suitable for GC injection, preventing column overload and ensuring sharp peaks.

  • Protocol:

    • Accurately weigh approximately 1 mg of 1-(p-tolyl)cyclobutane-1-carboxylic acid.

    • Dissolve the sample in 1.0 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean glass vial.

    • Vortex the solution for 30 seconds to ensure complete dissolution. The final concentration will be ~1 mg/mL.

    • If necessary, perform a serial dilution to a final concentration of 10-100 µg/mL for analysis.

    • Transfer an aliquot of the final solution to a 2 mL autosampler vial with a screw cap and septum.

Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Table 1: Gas Chromatography (GC) Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of semi-volatile organic compounds.
Carrier Gas Helium (99.999% purity)Inert, provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow mode)Optimal for column dimensions, balancing speed and resolution.
Injector Type Split/SplitlessUse Split mode (e.g., 50:1 split ratio) to prevent column overload.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Volume 1 µLStandard volume for this concentration range.
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.The temperature program is designed to elute the analyte in a reasonable time with good peak shape.

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
MS System Agilent 5977B MSD or equivalentHigh-performance single quadrupole detector.
Ionization Mode Electron Ionization (EI)Standard "hard" ionization technique that produces rich, reproducible fragmentation patterns for library matching.[17]
Ionization Energy 70 eVThe industry standard energy that provides consistent fragmentation and allows for comparison with established spectral libraries (e.g., NIST).[3]
Mass Range m/z 40 - 400Covers the molecular ion and all expected major fragments.
Scan Speed ~2-3 scans/secProvides sufficient data points across the eluting chromatographic peak.
Source Temp. 230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp. 150 °CStandard temperature for stable performance.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.
Experimental Workflow

Workflow A 1. Sample Preparation (1 mg/mL in DCM) B 2. GC Injection (1 µL, Split Mode) A->B C 3. Chromatographic Separation (HP-5ms column) B->C D 4. Elution into MS C->D E 5. Ionization (EI, 70 eV) D->E F 6. Mass Analysis (Quadrupole, m/z 40-400) E->F G 7. Detection F->G H 8. Data Processing (Spectrum Extraction) G->H I 9. Structural Interpretation & Library Comparison H->I

Caption: Overall workflow for the GC-MS analysis of the target compound.

Data Interpretation and Scientific Trustworthiness

A successful analysis will yield a single, sharp chromatographic peak for 1-(p-tolyl)cyclobutane-1-carboxylic acid. The mass spectrum extracted from this peak should be evaluated as follows:

  • Identify the Molecular Ion: The highest m/z value that is chemically plausible should correspond to the molecular ion (m/z 190). Its presence confirms the molecular weight.

  • Identify the Base Peak: The most abundant peak in the spectrum is the base peak. For this molecule, the base peak is very likely to be the tropylium ion at m/z 91 due to its exceptional stability.

  • Correlate Major Fragments: Identify other significant peaks in the spectrum and correlate them with the predicted fragmentation pathways (e.g., m/z 145, 173). The presence of multiple fragments from different, mechanistically sound pathways provides a self-validating system, lending high confidence to the structural assignment.

  • Library Search: Compare the acquired spectrum against a comprehensive mass spectral database, such as the NIST/EPA/NIH library. A high match score with a library entry for the same or a very similar compound further validates the identification.

By systematically linking the observed spectral data to foundational principles of mass spectral fragmentation, researchers can ensure the highest degree of scientific integrity and trustworthiness in their results.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. Available at: [Link]

  • Fluorine notes. (2020). A NEW PERSPECTIVE ON THE MCLAFFERTY REARRANGEMENT IN THE SPECTRA OF n-CARBOXYLIC ACIDS AND THE. Available at: [Link]

  • Chemistry Steps. McLafferty Rearrangement. Available at: [Link]

  • de la Torre, M. C., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry, 13(24), 2480-8. Available at: [Link]

  • DeJongh, D. C., et al. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183. Available at: [Link]

  • Johnstone, R. A. W. (1969). Fragmentation mechanisms in mass spectrometry. Education in Chemistry, 6, 215. Available at: [Link]

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  • Davis, H. J. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

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Application Notes & Protocols: 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid as a Versatile Scaffold in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif is an increasingly important structural element in modern medicinal chemistry and materials science. Its unique, puckered three-dimensional geometry offers a level of conformational rigidity that can significantly enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] This guide provides an in-depth exploration of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid, a versatile building block that combines the benefits of the cyclobutane scaffold with a readily functionalizable carboxylic acid handle and a tunable aromatic moiety. We present detailed protocols for key synthetic transformations, discuss the rationale behind experimental choices, and highlight the potential applications for this compound in the development of novel molecular entities.

Introduction: The Value of the Cyclobutane Scaffold

Historically underutilized due to perceived synthetic challenges and ring strain, the cyclobutane ring is now recognized as a privileged scaffold in drug discovery.[1][3] Unlike flexible aliphatic chains or flat aromatic rings, the cyclobutane core adopts a rigid, puckered conformation. This distinct three-dimensionality allows for the precise spatial orientation of substituents, which can lead to improved interactions with biological targets and enhanced pharmacokinetic profiles.

Key advantages of incorporating a cyclobutane moiety include:

  • Conformational Restriction: Locking flexible molecules into a bioactive conformation can reduce the entropic penalty of binding to a target, thereby increasing potency.[1][2][4]

  • Improved Metabolic Stability: The strained carbocycle is relatively inert and can serve as a metabolically stable replacement for more labile groups, such as gem-dimethyl or tert-butyl groups.[2]

  • Vectorial Projection of Substituents: The defined geometry allows pharmacophoric elements to be projected into specific regions of a binding pocket, enhancing selectivity.

  • Increased Fsp³ Character: Increasing the fraction of sp³-hybridized carbons is a key strategy in modern drug discovery to improve solubility, reduce promiscuity, and explore novel chemical space.

This compound (CID 23295038) is an exemplary building block that capitalizes on these features.[5] The quaternary carbon atom provides a stable anchor point, the carboxylic acid serves as a versatile handle for a multitude of synthetic transformations, and the p-tolyl group can engage in hydrophobic or π-stacking interactions while also offering a site for further modification.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₄O₂PubChem[5]
Molecular Weight190.24 g/mol PubChem[5]
IUPAC NameThis compoundPubChem[5]
AppearanceSolid(Typical)

Overview of Synthetic Utility

The true power of this compound lies in the diverse array of molecules that can be accessed from its carboxylic acid functional group. This central hub allows chemists to diverge into numerous compound classes, each with distinct potential applications.

G start_node 1-(4-Methylphenyl)cyclobutane- 1-carboxylic acid amide_node Amides (Peptidomimetics, Bioactives) start_node->amide_node Amidation (EDC, HATU) ester_node Esters (Prodrugs, Intermediates) start_node->ester_node Esterification (H+, DCC) alcohol_node Alcohols (Further Functionalization) start_node->alcohol_node Reduction (LiAlH₄, BH₃) amine_node Amines (Key Pharmacophores) start_node->amine_node Curtius/Schmidt Rearrangement

Caption: Key synthetic pathways originating from the title building block.

Core Synthetic Protocols

The following protocols are designed to be robust and illustrative. Researchers should always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) when using air- or moisture-sensitive reagents.

Amide Bond Formation: Accessing Peptidomimetics and Bioactive Scaffolds

Amide coupling is arguably the most common reaction in medicinal chemistry, enabling the linkage of carboxylic acids and amines to form stable amide bonds.[6] This protocol provides a reliable method for coupling this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).

Rationale: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures. Coupling reagents like EDC activate the carboxylic acid by converting the hydroxyl into a good leaving group, facilitating nucleophilic attack by the amine at room temperature.[7] HOBt is often added as a catalyst to suppress side reactions and minimize racemization if chiral centers are present.[7]

G RCOOH R-COOH ActiveEster [Active O-Acylisourea Intermediate] RCOOH->ActiveEster + EDC EDC EDC->ActiveEster HOBtEster [HOBt Active Ester] ActiveEster->HOBtEster + HOBt Amine R'-NH₂ Amide R-CONH-R' EDUrea EDUrea HOBt HOBt HOBtEster->Amide + R'-NH₂ HOBtEster->HOBt - HOBt EDCUrea EDU (byproduct)

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Protocol: Synthesis of N-Benzyl-1-(4-methylphenyl)cyclobutane-1-carboxamide

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq, e.g., 190 mg, 1.0 mmol).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.2 M concentration, e.g., 5 mL).

  • Additive Addition: Add HOBt (1.2 eq, 162 mg, 1.2 mmol). Stir for 5 minutes.

  • Activator Addition: Add EDC·HCl (1.2 eq, 230 mg, 1.2 mmol). Stir the mixture at room temperature for 15-20 minutes. The solution should remain clear.

  • Nucleophile Addition: Add benzylamine (1.1 eq, 118 mg, 1.1 mmol) dropwise via syringe. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture prior to amine addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting carboxylic acid.

  • Work-up:

    • Dilute the reaction mixture with DCM (15 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amide.

Expected Results: This procedure typically provides the desired amide in good to excellent yields (75-95%), depending on the purity of the reagents and the nature of the amine used.

Reduction to Alcohol: Creating a New Functional Handle

Reducing the carboxylic acid to a primary alcohol, (1-(4-methylphenyl)cyclobutyl)methanol, opens up a new avenue for synthetic diversification. The resulting alcohol can be used in etherifications, converted to halides for nucleophilic substitution, or oxidized to an aldehyde.

Rationale: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required for the direct reduction of carboxylic acids. The reaction proceeds via the formation of an aluminum carboxylate salt, which is then further reduced. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Protocol: Synthesis of (1-(4-Methylphenyl)cyclobutyl)methanol

  • Reagent Preparation: To a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a suspension of LiAlH₄ (2.0 eq, 76 mg, 2.0 mmol) in anhydrous Tetrahydrofuran (THF) (5 mL).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Acid Addition: Dissolve this compound (1.0 eq, 190 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it to the addition funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, controlling the rate to manage hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching (Caution!): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:

    • Water (X mL, where X = mg of LiAlH₄ used, e.g., 0.076 mL)

    • 15% aqueous NaOH (X mL, e.g., 0.076 mL)

    • Water (3X mL, e.g., 0.228 mL) This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 1 hour. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude alcohol can be purified by flash chromatography if necessary.

Curtius Rearrangement: Accessing the 1-Aminocyclobutane Moiety

The conversion of a carboxylic acid to a primary amine is a powerful transformation for installing a key basic pharmacophore. The Curtius rearrangement provides a reliable method to achieve this, proceeding through an isocyanate intermediate.

Rationale: The process involves converting the carboxylic acid to an acyl azide, typically using diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide loses N₂ gas and rearranges to form an isocyanate. This reactive intermediate can then be trapped with a nucleophile. Hydrolysis with aqueous acid yields the primary amine.[8]

G Acid R-COOH Azide R-CO-N₃ (Acyl Azide) Acid->Azide DPPA, Et₃N Isocyanate R-N=C=O (Isocyanate) Azide->Isocyanate Heat (Δ) -N₂ Carbamate R-NH-COOBn (Carbamate) Isocyanate->Carbamate + BnOH Amine R-NH₂ (Primary Amine) Carbamate->Amine H₂/Pd-C or HBr

Caption: Workflow for the synthesis of a primary amine via Curtius Rearrangement.

Protocol: Synthesis of 1-(4-Methylphenyl)cyclobutan-1-amine

  • Acyl Azide Formation: In a round-bottom flask, dissolve this compound (1.0 eq, 1.0 mmol) in anhydrous toluene (10 mL). Add triethylamine (Et₃N) (1.2 eq, 1.2 mmol) followed by DPPA (1.1 eq, 1.1 mmol).

  • Rearrangement to Isocyanate: Heat the mixture to 80-90 °C. Monitor the reaction for the evolution of N₂ gas (bubbling). Continue heating for 2-4 hours until gas evolution ceases and the starting material is consumed (monitor by TLC/LC-MS). The isocyanate is formed in situ.

  • Trapping and Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Carefully add 6 M aqueous HCl (10 mL).

    • Heat the biphasic mixture to reflux for 4-8 hours to hydrolyze the isocyanate (or any trapped carbamate) to the amine.

  • Work-up:

    • Cool the mixture to room temperature and separate the layers.

    • Wash the aqueous layer with ethyl acetate (2 x 10 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH > 12 by the careful addition of 50% aqueous NaOH while cooling in an ice bath.

    • Extract the product into a suitable organic solvent like DCM or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired primary amine. Further purification can be achieved by distillation or crystallization of a salt (e.g., hydrochloride).

References

  • Wessjohann, L. A., et al. (2021).
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  • Radboud Repository.
  • Life Chemicals.
  • Benchchem. Cyclobutanecarboxylic Acid | CAS 3721-95-7. Benchchem Product Page.
  • Bloom Tech. Applications Of 1-Hydroxy-Cyclobutanecarboxylic Acid?. Bloom Tech Blog.
  • PubChem. This compound.
  • Google Patents. Cyclobutane containing carboxylic acid gpr120 modulators.
  • HepatoChem. Amide coupling reaction in medicinal chemistry.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies Website.
  • PMC, NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

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Application Notes and Protocols: Potential Therapeutic Applications of Arylcyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The arylcyclobutane carboxylic acid scaffold represents a compelling chemotype in modern drug discovery. The cyclobutane ring offers a unique three-dimensional geometry and is often employed as a metabolically stable core, while the carboxylic acid moiety serves as a critical pharmacophore for interacting with a variety of biological targets.[1][2] This guide provides an in-depth exploration of the therapeutic potential of this molecular architecture, with a primary focus on oncology and inflammation. We will dissect the underlying mechanisms of action, present detailed protocols for synthesis and biological evaluation, and discuss key structure-activity relationships (SAR) to guide future research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of arylcyclobutane carboxylic acids in their therapeutic programs.

Part 1: Mechanistic Insights and Therapeutic Rationale

The strategic combination of a rigid cyclobutane core and a versatile carboxylic acid functional group provides a powerful platform for designing targeted therapeutics. The constrained nature of the cyclobutane ring allows for precise positioning of substituents in three-dimensional space, enhancing selectivity for target proteins.

Oncology: Targeting Tumor Proliferation and Metastasis via Integrin αvβ3 Antagonism

A significant body of research has identified arylcyclobutane carboxylic acids as potent antagonists of the αvβ3 integrin receptor.[1] Integrins are cell surface proteins crucial for cell-matrix interactions, and their dysregulation is a hallmark of cancer, contributing to tumor growth, angiogenesis, and metastasis.[1]

The αvβ3 integrin recognizes the Arginine-Glycine-Aspartic acid (RGD) sequence found in extracellular matrix proteins. Arylcyclobutane carboxylic acids can be designed as RGD mimetics, where the carboxylic acid group mimics the aspartic acid residue, and a basic group (like an aminopyridine) mimics the arginine side chain, all positioned on the stable cyclobutane scaffold.[1] By competitively binding to the αvβ3 receptor, these compounds block its natural signaling, thereby inhibiting key processes in cancer progression. This mechanism offers a promising avenue for developing novel anti-cancer agents.[1]

G cluster_0 Integrin Signaling in Cancer cluster_1 Therapeutic Intervention ECM Extracellular Matrix (with RGD sequence) Integrin Integrin αvβ3 Receptor ECM->Integrin binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Blockade Integrin->Blockade Proliferation Cell Proliferation & Survival FAK->Proliferation Metastasis Angiogenesis & Metastasis FAK->Metastasis ACCA Arylcyclobutane Carboxylic Acid (RGD Mimetic) ACCA->Integrin

Caption: Mechanism of αvβ3 integrin antagonism by arylcyclobutane carboxylic acids.

Inflammation: A Scaffold for Modulating Pro-inflammatory Pathways

Carboxylic acid-containing molecules are foundational to many nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3] Arylcyclobutane carboxylic acids present a novel scaffold for developing next-generation anti-inflammatory agents. Their structural features can be optimized to inhibit key inflammatory mediators like COX-2, or to modulate signaling pathways such as NF-κB and MAPK, which control the expression of pro-inflammatory cytokines and enzymes.[4]

The rationale is that the aryl moiety can be tailored to fit into the hydrophobic channel of enzymes like COX-2, while the carboxylic acid interacts with key polar residues. The cyclobutane linker provides a rigid and metabolically robust framework to optimize this interaction. This approach could lead to compounds with improved potency and selectivity, potentially reducing the side effects associated with traditional NSAIDs.[5]

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK NFkB NF-κB Activation IKK->NFkB Gene Gene Transcription NFkB->Gene Mediators Pro-inflammatory Mediators (COX-2, IL-6, PGE2) Gene->Mediators ACCA Arylcyclobutane Carboxylic Acid ACCA->NFkB inhibits ACCA->Mediators inhibits

Caption: Potential anti-inflammatory mechanism via NF-κB pathway modulation.

Part 2: Experimental Protocols and Methodologies

Rigorous and reproducible experimental methods are paramount in drug discovery. This section provides validated, step-by-step protocols for the synthesis and evaluation of arylcyclobutane carboxylic acids.

Synthesis Protocol: Palladium-Catalyzed β-C–H Arylation

This protocol describes a general method for the synthesis of γ-arylated cyclobutane carboxylic acids, a key step in creating diverse compound libraries.[6] The use of a palladium catalyst and a specific ligand enables the direct and selective functionalization of a C-H bond, which is an efficient and modern synthetic strategy.[7][8]

Objective: To synthesize a γ-arylcyclobutane carboxylic acid derivative from a substituted cyclobutane carboxylic acid and an aryl iodide.

Materials:

  • α-substituted cyclobutane carboxylic acid

  • Aryl iodide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Monoprotected-N-amino sulfonamide (MPASA) ligand[8]

  • Ag₂CO₃ (Silver carbonate)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Purification system (e.g., flash column chromatography)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add the α-substituted cyclobutane carboxylic acid (1.0 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol%), and the MPASA ligand (12 mol%).

    • Rationale: An inert atmosphere is critical to prevent the degradation of the palladium catalyst. The excess aryl iodide drives the reaction to completion. The ligand is essential for enabling the C-H activation step.[8]

  • Solvent and Reagent Addition: Add anhydrous DCM as the solvent, followed by the addition of Ag₂CO₃ (2.0 equiv.).

    • Rationale: Silver carbonate acts as both a base and a halide scavenger, which is crucial for the catalytic cycle.

  • Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with DCM and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure arylcyclobutane carboxylic acid.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Caption: Workflow for the synthesis of arylcyclobutane carboxylic acids.

In Vitro Evaluation: Cell-Based Adhesion Assay

This protocol details a method to assess the ability of a test compound to inhibit cancer cell adhesion to an extracellular matrix protein, providing a functional measure of αvβ3 integrin antagonism.[1]

Objective: To quantify the inhibitory effect of an arylcyclobutane carboxylic acid on the adhesion of αvβ3-expressing cancer cells (e.g., U87-MG glioblastoma) to vitronectin.

Materials:

  • 96-well cell culture plates

  • Vitronectin solution (human plasma)

  • U87-MG cells (or other suitable αvβ3-expressing cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (arylcyclobutane carboxylic acids) dissolved in DMSO

  • Positive control (e.g., Cilengitide)

  • Bovine Serum Albumin (BSA)

  • Calcein-AM fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 1 µg/mL in PBS) overnight at 4°C.

    • Rationale: Vitronectin is a primary ligand for the αvβ3 integrin, providing the substrate for cell adhesion.

  • Blocking: The next day, wash the wells with PBS and block non-specific binding sites with a 1% BSA solution in PBS for 1 hour at 37°C.

  • Cell Preparation: Harvest U87-MG cells and resuspend them in serum-free medium at a concentration of 5 x 10⁵ cells/mL.

  • Compound Treatment: In a separate plate, pre-incubate the cells with various concentrations of the test compounds (or controls) for 30 minutes at 37°C.

    • Rationale: Pre-incubation allows the compounds to bind to the integrin receptors on the cell surface before they have a chance to engage with the vitronectin-coated plate.

  • Adhesion Step: After blocking, wash the vitronectin-coated plate. Add 100 µL of the pre-incubated cell suspension to each well and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the plate with PBS to remove non-adherent cells.

  • Quantification: Add Calcein-AM solution (e.g., 2 µM) to each well and incubate for 30 minutes. Calcein-AM is a cell-permeable dye that becomes fluorescent upon cleavage by esterases in live, adherent cells.

  • Data Acquisition: Read the fluorescence intensity using a plate reader (Excitation/Emission ~485/520 nm).

  • Analysis: Calculate the percentage of adhesion relative to the vehicle control (e.g., DMSO) and determine the IC₅₀ value for each compound.

Part 3: Data Interpretation and Structure-Activity Relationships (SAR)

Systematic evaluation of analog series is fundamental to lead optimization. By correlating structural changes with biological activity, we can develop a robust SAR model to guide the design of more potent and selective compounds.

Sample Data Analysis

The data from in vitro assays can be tabulated to clearly visualize the impact of structural modifications on biological activity.

Compound IDR¹ Group (Aryl)R² Group (Basic)Linkerαvβ3 Adhesion IC₅₀ (nM)[1]Metabolic Stability (t½, min)[1]
ACCA-01 PhenylAminopyridine-850> 90
ACCA-02 4-FluorophenylAminopyridine-420> 90
ACCA-03 PhenylTetrahydronaphthyridine-95> 80
ACCA-04 4-FluorophenylTetrahydronaphthyridine-45> 80

This is a hypothetical data table for illustrative purposes, based on trends described in the literature.[1]

Key Structure-Activity Relationship Insights

Based on studies of arylcyclobutane carboxylic acids as integrin antagonists, several key SAR trends have emerged.[1]

  • Arginine Mimetic: The choice of the basic sidechain, which mimics the arginine residue of the RGD motif, is critical for potency. More complex and rigid basic groups like tetrahydronaphthyridine often show higher potency compared to simpler aminopyridines.[1]

  • Aryl Group: Substitution on the aryl ring can modulate activity. Electron-withdrawing groups, such as fluorine, can enhance potency, possibly by influencing the electronic properties or conformation of the molecule.

  • Carboxylic Acid: The carboxylic acid group is essential for mimicking the aspartic acid residue and forming a key interaction with the receptor.[9] Masking this group as an ester typically results in a loss of activity, though ester prodrugs could be a viable strategy to improve cell permeability.[10]

  • Cyclobutane Core: The stereochemistry of the substituents on the cyclobutane ring significantly impacts activity. A specific stereoisomer will have the optimal spatial arrangement of the pharmacophoric groups to fit the integrin binding pocket.

Caption: Key pharmacophoric elements and SAR points for optimization. (Note: A representative chemical structure image would be placed here).

Conclusion and Future Directions

Arylcyclobutane carboxylic acids are a promising class of compounds with demonstrated potential, particularly as integrin antagonists for oncology.[1] The inherent metabolic stability of the cyclobutane core and the ability to fine-tune its substituents make this an attractive scaffold for drug development.[1] Future research should focus on expanding the therapeutic applications into areas like inflammation and pain, optimizing pharmacokinetic profiles for in vivo efficacy, and exploring diverse substitutions on the aryl and cyclobutane rings to improve potency and selectivity against other disease-relevant targets. The protocols and insights provided herein serve as a foundational guide for researchers to unlock the full therapeutic potential of this versatile chemical scaffold.

References

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  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. [Link]

  • Cyclobutanecarboxylic Acid: Properties, Applications & Technical Specifications. [Link]

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  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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  • Carboxylate Analogues of Aryl-Urea-Substituted Fatty Acids That Target the Mitochondria in MDA-MB-231 Breast Cancer Cells to Promote Cell Death. [Link]

  • Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. [Link]

  • Metabolic Activation of Carboxylic Acids. [Link]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Carboxylic Acid Derivative Reactions. [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. [Link]

  • Structure Activity Relationships. [Link]

  • Design and structure-activity relationship analysis of ligands of gamma-hydroxybutyric acid receptors. [Link]

  • Short-chain fatty acids, secondary bile acids and indoles: gut microbial metabolites with effects on enteroendocrine cell function and their potential as therapies for metabolic disease. [Link]

  • Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. [Link]

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  • Aryl Hydrocarbon Receptor Regulates Muc2 Production Independently of IL-22 during Colitis. [Link]

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Application Notes & Protocols: The Role of 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern drug design, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. The cyclobutane motif, in particular, has emerged as a valuable building block due to its unique, rigid, and puckered three-dimensional structure. This document provides an in-depth guide to the utility of 1-(4-methylphenyl)cyclobutane-1-carboxylic acid, a key intermediate and structural motif in medicinal chemistry. We will explore its synthesis, physicochemical properties, and strategic application in the design of novel therapeutics, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Cyclobutane Scaffold: A Privileged Element in Drug Design

Unlike flexible acyclic or larger cycloalkane linkers, the cyclobutane ring adopts a rigid, puckered conformation. This inherent rigidity can be highly advantageous in drug design for several reasons:

  • Entropy Reduction: Pre-organizing a molecule into a bioactive conformation reduces the entropic penalty upon binding to its biological target, which can lead to a significant improvement in binding affinity and potency.

  • Improved Selectivity: The defined spatial arrangement of substituents on a cyclobutane ring can facilitate more precise interactions with a target's binding site, enhancing selectivity over related off-targets.

  • Vectorial Projection: The cyclobutane core acts as a three-dimensional scaffold, projecting substituents into specific regions of space, allowing for the systematic exploration of a target's pharmacophore.

  • Novel Chemical Space: Incorporating cyclobutane motifs provides access to novel chemical matter with distinct properties compared to more traditional, planar aromatic or flexible aliphatic linkers, offering opportunities to overcome existing drug resistance or patent limitations.

The title compound, this compound, combines this rigid core with two critical pharmacophoric elements: an aryl group capable of engaging in hydrophobic and π-stacking interactions, and a carboxylic acid moiety, a classic hydrogen bond donor/acceptor and ionic interaction partner.[1]

Chemical and Physical Properties

A summary of the key computed and physical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂[2]
Molecular Weight 190.24 g/mol [2]
CAS Number 50921-38-5[2]
IUPAC Name This compound[2]
Topological Polar Surface Area 37.3 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

A diagram of the chemical structure is provided below.

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of 1-arylcyclobutane-1-carboxylic acids can be achieved through several routes. A common and reliable method involves the α,α-dialkylation of an arylacetonitrile with 1,3-dihalopropane, followed by hydrolysis of the nitrile to the carboxylic acid. This strategy is adapted from established procedures for similar structures.[3]

Workflow Overview

Caption: Synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile

  • Setup: To a flame-dried, three-neck, 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 eq).

  • Solvent: Add 200 mL of anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 4-methylphenylacetonitrile (1.0 eq) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Causality Note: The strong base (NaH) deprotonates the benzylic carbon, forming a nucleophilic carbanion.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Cyclization: Add 1,3-dibromopropane (1.1 eq) dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Causality Note: The carbanion undergoes a tandem SN2 reaction with the 1,3-dibromopropane to form the cyclobutane ring.

  • Work-up: Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of 100 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.

Step 2: Hydrolysis to this compound

  • Setup: Combine the 1-(4-methylphenyl)cyclobutane-1-carbonitrile (1.0 eq) from the previous step with ethylene glycol (10 volumes) and a 40% w/w aqueous potassium hydroxide (KOH) solution (15 volumes) in a round-bottom flask.[3]

  • Reaction: Heat the mixture to reflux (typically >120 °C) and maintain for 18-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting nitrile. Causality Note: The harsh basic conditions facilitate the complete hydrolysis of the nitrile functionality, first to a primary amide and then to the carboxylate salt.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing crushed ice and water (approx. 20 volumes).

  • Extraction: Extract the aqueous mixture with diethyl ether (2 x 10 volumes) to remove any non-acidic impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water.

  • Purification: Dry the solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as petroleum ether or an ethanol/water mixture, to yield the final product as a crystalline solid.[3]

Application in Drug Design & SAR

The this compound scaffold is a versatile starting point for constructing more complex molecules targeting a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[4][5][6]

Strategic Considerations

cluster_Scaffold Scaffold Components cluster_Interactions Drug-Target Interactions A p-Tolyl Group D Hydrophobic / π-Stacking (Probes lipophilic pockets) A->D B Cyclobutane Core E Conformational Rigidity (Improves potency/selectivity) B->E C Carboxylic Acid F H-Bonding / Ionic Interactions (Anchors to target) C->F

Caption: Key pharmacophoric roles of the scaffold's components.

  • The Carboxylic Acid Moiety: This group is often critical for activity, acting as a key anchoring point to the target protein through hydrogen bonds or salt bridges with basic residues like arginine or lysine.[1] However, the carboxylic acid group can also be a liability, leading to poor membrane permeability and rapid metabolic clearance.[7]

    • Protocol Insight: When designing a library, it is crucial to confirm the necessity of the acid. If it is essential for activity but problematic for pharmacokinetics, consider replacing it with a known bioisostere. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, or acylsulfonamides, which can mimic the acidic proton and hydrogen bonding pattern while altering physicochemical properties like pKa and lipophilicity.[7][8]

  • The p-Tolyl Group: This moiety typically occupies a hydrophobic pocket in the target protein.

    • Protocol Insight: The methyl group provides a simple substitution point for initial SAR exploration. Systematically replacing it with other groups (e.g., -H, -Cl, -F, -OCH₃, -CF₃) allows for probing the size, electronic, and lipophilic tolerance of the binding pocket. This exploration is fundamental to optimizing potency and selectivity.[9]

  • The Cyclobutane Core: As discussed, this core provides rigidity.

    • Protocol Insight: In lead optimization, comparing the cyclobutane linker to other linkers (e.g., cyclopentyl, cyclohexyl, or a flexible propyl chain) can validate the hypothesis that conformational constraint is beneficial. A significant drop in activity with a more flexible linker strongly supports the importance of the rigid scaffold for maintaining the bioactive conformation.

Potential Therapeutic Applications

Derivatives of aryl-cyclobutane carboxylic acids have shown promise in several therapeutic areas:

  • Metabolic Diseases: Cyclobutane-containing carboxylic acids have been investigated as GPR120 modulators for type 2 diabetes and as GPR40 (FFA1) receptor agonists.[6] In these contexts, the carboxylic acid interacts with key residues in the receptor, while the aryl and cyclobutane portions define the ligand's orientation and interactions within the transmembrane domains.

  • Oncology & Inflammation: The rigid nature of the scaffold makes it suitable for designing kinase inhibitors or modulators of protein-protein interactions. For example, related structures have been explored as allosteric inhibitors of Acetyl-CoA Carboxylase (ACC) for nonalcoholic steatohepatitis (NASH) and as anti-inflammatory agents by modulating cytokine release.[4][5]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically valuable scaffold that embodies key principles of modern medicinal chemistry. Its synthesis is straightforward, and its structure offers a unique combination of conformational rigidity and versatile functional handles for SAR exploration. By understanding the distinct roles of its aryl, cyclobutane, and carboxylic acid components, researchers can effectively leverage this building block to design next-generation therapeutics with potentially superior efficacy, selectivity, and drug-like properties.

References

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  • ResearchGate. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Retrieved from [Link]

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  • PubChem. (n.d.). 1-(4-Methylanilino)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators.
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  • Journal of Organic and Pharmaceutical Chemistry. (2020). The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. Retrieved from [Link]

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Application Note & Protocols: Derivatization of 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid for Bioassay Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane ring is a valuable structural motif in medicinal chemistry, offering a unique three-dimensional scaffold that can improve the metabolic stability and physicochemical properties of drug candidates.[1][2] 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid represents a promising core structure for the development of novel therapeutics. Its derivatization is a critical step in exploring the structure-activity relationship (SAR) and identifying lead compounds with enhanced biological activity. This document provides a comprehensive guide for the strategic derivatization of this core moiety into a library of amides and esters, followed by detailed protocols for screening these derivatives in relevant, high-throughput bioassays. We focus on robust chemical methodologies and foundational biological assays—enzyme inhibition and cell proliferation—to provide a validated workflow for researchers in drug discovery.

Introduction: The Scientific Rationale

The strategic modification of a lead compound is a cornerstone of modern drug discovery. The parent molecule, this compound, possesses several key features: a rigid cyclobutane scaffold that restricts conformational flexibility, a lipophilic p-tolyl group that can engage in hydrophobic interactions, and a carboxylic acid handle that is ideal for chemical modification.

Why Derivatize?

  • Probe Structure-Activity Relationships (SAR): By systematically altering the group attached to the carboxylic acid, researchers can determine which chemical features are essential for biological activity.

  • Modulate Physicochemical Properties: Converting the polar carboxylic acid to less polar amides or esters can significantly impact a compound's solubility, permeability, and metabolic stability (ADME properties).

  • Explore Diverse Biological Targets: Amide and ester functionalities are ubiquitous in known drugs and can form key hydrogen bonds or other interactions with a wide range of biological targets, including enzymes and receptors.

This guide presents two primary, high-yield derivatization pathways: amide bond formation and esterification. These methods were selected for their reliability, broad substrate scope, and the chemical stability of the resulting products.

Derivatization Strategies and Protocols

The carboxylic acid group of the parent compound is the primary site for modification. We will focus on creating a diverse library by reacting it with various amines and alcohols.

Strategy 1: Amide Library Synthesis via HATU Coupling

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[3] For this protocol, we utilize O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent.

Causality Behind Experimental Choice: HATU is selected over other coupling reagents like EDC/HOBt for several reasons. It is highly efficient, leading to faster reaction times and higher yields, especially with sterically hindered or electron-deficient amines.[4][5] The formation of the OAt-active ester intermediate is rapid and less prone to racemization if chiral amines are used.[4] The byproducts are also generally easier to remove during workup.

Protocol 2.1: General Procedure for HATU-Mediated Amide Coupling

Materials:

  • This compound (Starting Material, SM)

  • Selected primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Activation: Add the selected amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.[4][6][7]

  • Reaction: Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup:

    • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This aqueous workup removes excess reagents, DIPEA salts, and DMF.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Component M.W. ( g/mol ) Equivalents Sample Calculation (100 mg SM)
Starting Material190.24[8]1.0100 mg (0.526 mmol)
Amine (e.g., Benzylamine)107.151.162 mg (0.578 mmol)
HATU380.231.2239 mg (0.631 mmol)
DIPEA129.243.0272 µL (1.578 mmol)
Anhydrous DMF--~2.6 mL
Strategy 2: Ester Library Synthesis

Esterification of a tertiary carboxylic acid can be challenging due to steric hindrance.[9] A simple acid-catalyzed Fischer esterification is often slow and inefficient for this substrate class.[10] Therefore, a more robust method involving activation or reaction with an alkyl halide is preferred. For simplicity and broad applicability with simple primary alcohols, we adapt a carbodiimide-mediated approach.

Causality Behind Experimental Choice: Using a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(Dimethylamino)pyridine (DMAP) allows the reaction to proceed under milder conditions than strong acid catalysis, preserving sensitive functional groups on the alcohol. This method avoids the high temperatures and equilibrium limitations of Fischer esterification.[10][11]

Protocol 2.2: General Procedure for DCC/DMAP-Mediated Esterification

Materials:

  • This compound (Starting Material, SM)

  • Selected primary or secondary alcohol (1.5 equivalents)

  • DCC (1.2 equivalents)

  • DMAP (0.1 equivalents, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • Hexane, Diethyl ether

  • Acetic acid (for quenching)

Procedure:

  • Reagent Preparation: In a dry flask, dissolve the starting material (1.0 eq), the selected alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude product in diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography (hexane/ethyl acetate).

Visualization of Derivatization Workflow

G cluster_start Starting Material cluster_path1 Amidation cluster_path2 Esterification SM 1-(4-Methylphenyl)cyclobutane- 1-carboxylic Acid reagents1 Amine (R-NH2) HATU, DIPEA DMF, RT SM->reagents1 Pathway 1 reagents2 Alcohol (R-OH) DCC, DMAP DCM, RT SM->reagents2 Pathway 2 product1 Amide Library (R = Alkyl, Aryl, etc.) reagents1->product1 product2 Ester Library (R = Alkyl, etc.) reagents2->product2

Caption: General workflow for the derivatization of the core carboxylic acid.

Bioassay Screening Protocols

Once a library of derivatives is synthesized and purified, the next step is to evaluate their biological activity. We present two fundamental, high-throughput screening protocols applicable to a wide range of therapeutic areas.

Assay 1: In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This assay determines a compound's ability to inhibit the activity of a purified enzyme. It is a foundational assay in drug discovery for targets like kinases, proteases, and metabolic enzymes.[12][13]

Principle: The activity of an enzyme is monitored by measuring the rate at which it converts a substrate into a product.[13] Often, a chromogenic or fluorogenic substrate is used, where the product absorbs light at a specific wavelength. An inhibitor will decrease the rate of product formation. The potency of the inhibitor is typically expressed as the IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.[12]

Protocol 3.1: General Spectrophotometric Enzyme Inhibition Assay

Materials:

  • Purified target enzyme

  • Chromogenic substrate

  • Optimized assay buffer (specific to the enzyme)

  • Synthesized compound library (dissolved in DMSO to 10 mM stock)

  • Known positive control inhibitor

  • 96-well or 384-well clear, flat-bottom microplates

  • Microplate spectrophotometer

Procedure:

  • Compound Plating: Create a serial dilution of your test compounds in the microplate. A typical starting range is 100 µM to 1 nM. Include wells for "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background control).

  • Enzyme Addition: Add the purified enzyme (at a pre-determined optimal concentration) to all wells except the "no enzyme" controls.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the compounds to bind to the enzyme before the reaction starts.[14]

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to the correct temperature and wavelength. Measure the absorbance at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

  • Data Analysis:

    • For each compound concentration, calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization of a Hypothetical Signaling Pathway

G cluster_pathway Hypothetical Kinase Cascade Receptor Cell Surface Receptor Kinase1 Kinase A (Target Enzyme) Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Phosphorylates Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor Derivative Compound Inhibitor->Kinase1 Inhibits

Caption: Inhibition of a target kinase by a derivative compound.

Assay 2: Cell Proliferation/Viability Assay (MTT)

This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[15] It is widely used in cancer research and toxicology to assess the cytotoxic or cytostatic effects of compounds.[16][17]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow MTT tetrazolium salt is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells to form a purple formazan product.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[17] This insoluble formazan is then solubilized, and the absorbance is measured.[18]

Protocol 3.2: General MTT Cell Proliferation Assay

Materials:

  • Adherent or suspension cells of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[18]

  • Synthesized compound library

  • 96-well flat-bottom tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere and resume growth for 24 hours.[18]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours) in a humidified incubator.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.[18]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[18] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[18] An overnight incubation may be required for complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion

The synthetic and screening protocols outlined in this application note provide a robust and validated framework for the initial exploration of this compound derivatives. By employing high-yield HATU-mediated amidation and DCC-mediated esterification, a chemically diverse library can be efficiently generated. Subsequent screening using foundational enzyme inhibition and cell proliferation assays allows for the rapid identification of active compounds and the elucidation of preliminary structure-activity relationships, paving the way for more advanced lead optimization studies.

References

  • CLYTE Technologies. (2024, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Enzyme Inhibition Assay. (2025, August 20). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). EP1182188A2 - Method for producing carboxylic acid tertiary alkyl ester.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Sciencemadness.org. (2020, April 19). Possible routes for synthesis of esters of tertiary alcohols and phenols, using carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ScholarWorks. (2023, August 3). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 31). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Retrieved from [Link]

  • Request PDF. (2023, May 31). Transannular C–H functionalization of cycloalkane carboxylic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Bentham Science. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

Sources

Application Note: High-Throughput Quantification of 1-(p-tolyl)cyclobutanecarboxylic Acid using Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(p-tolyl)cyclobutanecarboxylic acid is a synthetic organic compound with a distinct molecular structure featuring a cyclobutane ring attached to a tolyl group and a carboxylic acid moiety. Its relevance in the pharmaceutical and chemical industries may arise as a synthetic intermediate, a metabolite of a parent drug candidate, or a process-related impurity. Accurate and precise quantification of this analyte is therefore critical for process optimization, quality control, pharmacokinetic studies, and regulatory compliance.

This application note provides a comprehensive guide to robust and validated analytical methods for the quantification of 1-(p-tolyl)cyclobutanecarboxylic acid. We present two primary instrumental approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex biological matrices. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂[4]
Molecular Weight 204.26 g/mol [4]
Appearance Beige-greyish powder/granules[4]
Melting Point 181-184 °C[4]
Boiling Point (est.) 302.76 °C[4]
CAS Number 80789-75-9[4]

Core Principles for Quantifying Carboxylic Acids

The quantification of carboxylic acids like 1-(p-tolyl)cyclobutanecarboxylic acid presents specific challenges that inform methodological choices:

  • Polarity and Solubility: The carboxylic acid group imparts significant polarity, influencing its retention behavior in reversed-phase chromatography. The pH of the mobile phase is a critical parameter; maintaining an acidic pH (typically below the pKa of the carboxyl group, ~4-5) suppresses its ionization, leading to better retention and sharper peak shapes on C18 columns.[5][6]

  • Volatility: Carboxylic acids generally have low volatility, which can make direct analysis by Gas Chromatography (GC) challenging without derivatization.[7][8] Derivatization, such as silylation or methylation, converts the polar carboxyl group into a less polar, more volatile ester, enabling GC-MS analysis.[8][9]

  • Ionization for Mass Spectrometry: The carboxyl group is readily deprotonated, making it highly suitable for analysis by Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻).[10] While positive mode ionization is possible, it often requires derivatization or the use of specific mobile phase additives to form adducts.[11][12]

Methodology I: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for quantifying 1-(p-tolyl)cyclobutanecarboxylic acid in bulk materials, formulated products, or process monitoring where analyte concentrations are relatively high. The presence of the tolyl aromatic ring provides a strong chromophore for sensitive UV detection.

Rationale and Method Development Insights
  • Chromatographic Mode: Reversed-phase HPLC is the preferred mode. The nonpolar stationary phase (C18) retains the analyte based on its hydrophobicity, primarily driven by the tolyl and cyclobutane groups.

  • Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of resolution, efficiency, and backpressure.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is used. The acidic modifier (e.g., phosphoric acid or formic acid) is crucial to keep the carboxylic acid in its protonated, non-ionized form, ensuring symmetric peaks and reproducible retention times.[5][6]

  • Detection: The aromatic ring in the molecule allows for strong UV absorbance. A detection wavelength around 220-230 nm is typically effective for this type of structure.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte Standard and Sample Accurately B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Prepare Calibration Curve Standards via Serial Dilution B->C D Equilibrate HPLC System with Mobile Phase C->D Transfer to Autosampler E Inject Standards and Samples (e.g., 10 µL) D->E F Acquire Data (UV Chromatogram) E->F G Integrate Peak Areas F->G Export Data H Generate Calibration Curve (Area vs. Concentration) G->H I Quantify Sample Concentration from Curve H->I

Caption: Workflow for quantification by HPLC-UV.

Detailed Protocol: HPLC-UV Quantification

1. Reagents and Materials:

  • 1-(p-tolyl)cyclobutanecarboxylic acid reference standard
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Phosphoric acid (H₃PO₄) or Formic Acid (FA), analytical grade
  • Volumetric flasks, pipettes, and autosampler vials

2. Instrument Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of ACN and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 225 nm.

3. Preparation of Solutions:

  • Mobile Phase: Prepare 1 L of the mobile phase by mixing 600 mL of ACN with 400 mL of water and adding 1.0 mL of phosphoric acid. Degas before use.
  • Diluent: 50:50 (v/v) ACN:Water.
  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
  • Sample Preparation: Accurately weigh the sample material to obtain a theoretical concentration within the calibration range (e.g., ~50 µg/mL) and dissolve in the diluent. Filter through a 0.45 µm syringe filter if necessary.

4. Analysis Sequence:

  • Inject a blank (diluent) to establish the baseline.
  • Inject the calibration standards in increasing order of concentration.
  • Inject the prepared samples.
  • Periodically inject a check standard to monitor system stability.

5. Data Analysis:

  • Integrate the peak area of the analyte in all chromatograms.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
  • Determine the concentration of the analyte in the samples using the regression equation.
Method Validation Parameters (ICH Q2(R1))

The method's reliability must be confirmed through validation.[3]

ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is well-resolved from matrix components and potential impurities.Ensures the method unequivocally assesses the analyte.[1]
Linearity r² ≥ 0.999 over the specified range.Confirms a proportional relationship between signal and concentration.[2]
Range Typically 80% to 120% of the target concentration.The interval where the method is precise, accurate, and linear.[2]
Accuracy Recovery of 98.0% to 102.0% for spiked samples.Measures the closeness of test results to the true value.[13]
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).Demonstrates the method's consistency under various conditions.[1]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small variations in method parameters (e.g., pH, flow rate).Measures the method's capacity to remain unaffected by small, deliberate variations.[13]

Methodology II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring ultra-high sensitivity and selectivity, such as quantifying trace levels in biological matrices (plasma, urine, tissue), LC-MS/MS is the gold standard.[10][11] This method is particularly useful for pharmacokinetic and metabolism studies.

Rationale and Method Development Insights
  • Superior Sensitivity & Selectivity: LC-MS/MS uses Multiple Reaction Monitoring (MRM) to monitor a specific precursor-to-product ion transition, virtually eliminating matrix interference and providing significantly lower detection limits than UV.[14]

  • Ionization: ESI in negative mode is highly efficient for this analyte, forming a stable [M-H]⁻ precursor ion.

  • Sample Preparation: Biological samples contain numerous endogenous components (proteins, lipids, salts) that can interfere with analysis and suppress the MS signal.[15] A sample preparation step like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is mandatory to clean up the sample.[15] SPE offers the most effective cleanup for complex matrices.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆- or D₄-labeled analyte) is highly recommended. The SIL-IS co-elutes with the analyte and corrects for variations in sample preparation, injection volume, and matrix effects, ensuring the highest accuracy and precision.[16]

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Spike Matrix with Standards & Internal Standard (IS) B Perform Sample Cleanup (e.g., SPE or LLE) A->B C Evaporate & Reconstitute in Mobile Phase B->C D Equilibrate LC-MS/MS System C->D Transfer to Autosampler E Inject Extracted Samples (e.g., 5 µL) D->E F Acquire Data (MRM Transitions) E->F G Integrate Analyte & IS Peaks F->G Export Data H Calculate Peak Area Ratios (Analyte/IS) G->H I Quantify using Calibration Curve (Ratio vs. Concentration) H->I

Caption: Workflow for quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS Quantification

1. Reagents and Materials:

  • As per HPLC-UV method, plus:
  • Stable Isotope-Labeled Internal Standard (SIL-IS)
  • Methanol (MeOH), LC-MS grade
  • Formic Acid (FA), LC-MS grade
  • Control biological matrix (e.g., human plasma)
  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

2. Instrument Conditions:

  • LC System: UHPLC system for fast gradients.
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • MRM Transitions (Hypothetical):
  • Analyte: Q1: 203.1 m/z → Q3: 159.1 m/z (loss of CO₂)
  • SIL-IS: Q1: 207.1 m/z → Q3: 163.1 m/z (assuming D₄-label on the tolyl ring)
  • Note: These transitions must be optimized experimentally by infusing the analyte.

3. Sample Preparation (SPE from Plasma):

  • To 100 µL of plasma sample, standard, or blank, add 10 µL of SIL-IS working solution (e.g., 1 µg/mL).
  • Add 200 µL of 4% phosphoric acid in water and vortex.
  • Condition an SPE cartridge with 1 mL MeOH, followed by 1 mL water.
  • Load the pre-treated sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 5% MeOH in water.
  • Elute the analyte with 1 mL of 5% formic acid in ACN.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
  • Reconstitute the residue in 100 µL of mobile phase A/B (95:5) for analysis.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the SIL-IS for each injection.
  • Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area.
  • Construct a calibration curve by plotting the PAR against the analyte concentration using a weighted (1/x²) linear regression.
  • Quantify the analyte in samples from the calibration curve.
Expected Performance Characteristics
ParameterExpected Performance
Linearity Range 0.1 ng/mL to 200 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) ≤15% (≤20% at LLOQ)
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Matrix Effect Corrected by SIL-IS; should be minimal.
Recovery >80%

Conclusion

This application note details two robust and reliable methods for the quantification of 1-(p-tolyl)cyclobutanecarboxylic acid. The HPLC-UV method offers a straightforward, cost-effective solution for routine analysis of high-concentration samples. For applications demanding superior sensitivity and selectivity, particularly in complex biological fluids, the LC-MS/MS method provides the necessary performance for trace-level quantification. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Both protocols are designed with adherence to international validation standards to ensure data integrity and reliability.[3][17]

References

  • Earle, F. R. (n.d.). Determination of Selected Carboxylic Acids and Alcohols in Groundwater by GC-MS. Google Scholar.
  • Dong, M. W. (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
  • Salazar, C., et al. (2016, August 15). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • Ponnusamy, K., et al. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Google Scholar.
  • BenchChem. (2025). Sensitive Quantification of Carboxylic Acids in Biological Matrices using HPLC with Fluorescence Detection. BenchChem.
  • Ahmad, S., et al. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PubMed Central.
  • BenchChem. (2025). Application Note: Quantitative Analysis of Carboxylic Acids in Biological Matrices using 2-Amino-4,6-dichloropyrimidine-¹³C₂. BenchChem.
  • Kumar, V. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Johnson, K. J., et al. (2008, September 17). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. Analytical Chemistry.
  • Bagedar, S. R., et al. (n.d.). Analytical method validation: A brief review. ResearchGate.
  • Kataoka, H. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.
  • Griffiths, W. J., & Wang, Y. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate.
  • SIELC Technologies. (n.d.). Separation of 1-(p-Chlorophenyl)cyclobutanecarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Stepanov, G. A., et al. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH).
  • Voigt, K., & Tölgyesi, A. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace.
  • LookChem. (n.d.). Cas 80789-75-9, 1-(P-TOLYL)-1-CYCLOPENTANECARBOXYLIC ACID. LookChem.
  • Miller, C. A., et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Institutes of Health (NIH).
  • Orgasynth. (n.d.). 1-(p-Tolyl)cyclobutanecarboxylic acid. Orgasynth.
  • SIELC Technologies. (2018, February 16). 1,1-Cyclobutanedicarboxylic acid. SIELC Technologies.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Arylcyclobutane-1-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-arylcyclobutane-1-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the common challenges encountered in the synthesis of these valuable compounds, which are significant scaffolds in medicinal chemistry.

The inherent ring strain of the cyclobutane core presents unique synthetic hurdles.[1][2][3] This guide will address these challenges head-on, offering practical solutions grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Synthetic Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Malonic Ester Synthesis Pathway

The malonic ester synthesis is a classic and versatile method for forming the cyclobutane ring and introducing the carboxylic acid functionality.[4][5] However, it is not without its challenges, particularly when aiming for a 1-aryl-1-carboxylic acid substitution pattern.

Question 1: I am getting a significant amount of dialkylated and polymeric byproducts in my reaction of diethyl malonate with a 1-aryl-1,3-dihalopropane equivalent. How can I improve the yield of the desired cyclobutane?

Answer: This is a common issue arising from the high reactivity of the malonate enolate. Several factors can be optimized to favor intramolecular cyclization over intermolecular side reactions.

  • High Dilution Conditions: Employing high dilution is critical to minimize intermolecular reactions. By keeping the concentration of the reactants low, you increase the probability of the two ends of the same molecule reacting with each other to form the desired four-membered ring.

  • Slow Addition of Reagents: A slow, controlled addition of the dihalide to the malonate enolate solution (or vice versa) using a syringe pump can help maintain a low instantaneous concentration of the electrophile, further favoring intramolecular cyclization.

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction outcome. Using a bulky base might sterically hinder intermolecular reactions. The solvent should be chosen to ensure all reactants remain in solution at the desired concentration.

  • Alternative Strategy - Two-Step Alkylation: A more controlled approach is a two-step alkylation. First, mono-alkylate the diethyl malonate with a suitable arylmethyl halide. Then, in a separate step, perform the intramolecular cyclization using a base to form the cyclobutane ring. This avoids the direct use of a difunctional electrophile that can lead to polymerization.

Question 2: My decarboxylation of the 1-arylcyclobutane-1,1-dicarboxylic acid is sluggish and requires very high temperatures, leading to decomposition of my product. Are there milder methods?

Answer: High temperatures during thermal decarboxylation can indeed lead to degradation, especially with sensitive aryl substituents.[6] Here are some strategies to address this:

  • Krapcho Decarboxylation: This method is particularly effective for esters and involves heating the substrate in a polar aprotic solvent like DMSO with a salt such as lithium chloride or sodium cyanide. It generally proceeds at lower temperatures than traditional thermal decarboxylation.

  • Acid-Catalyzed Decarboxylation: For some substrates, heating in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) can facilitate decarboxylation at a lower temperature. However, you must consider the acid sensitivity of your aryl group.

  • Microwave-Assisted Decarboxylation: Microwave irradiation can often accelerate the reaction, allowing for shorter reaction times and potentially lower overall heat exposure, which can minimize decomposition.

Workflow for Malonic Ester Synthesis Troubleshooting

Caption: Troubleshooting Decision Tree for Malonic Ester Synthesis.

Route 2: Hydrolysis of 1-Aryl-1-cyanocyclobutanes

This route is often highly effective as the cyano group can be introduced via nucleophilic substitution, and its subsequent hydrolysis yields the desired carboxylic acid.

Question 3: My hydrolysis of 1-aryl-1-cyanocyclobutane is incomplete, or I am isolating the amide intermediate instead of the carboxylic acid. How can I drive the reaction to completion?

Answer: The hydrolysis of nitriles to carboxylic acids is a two-step process, with the amide being an intermediate.[7] Stopping at the amide stage is a common issue, especially under milder basic conditions.[8] To ensure complete conversion to the carboxylic acid:

  • Harsh Reaction Conditions: Both acidic and basic hydrolysis often require vigorous conditions to proceed to the carboxylic acid.[9] This typically involves prolonged heating under reflux with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH).[7][9]

  • Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid like hydrochloric acid will typically yield the free carboxylic acid.[7]

  • Basic Hydrolysis followed by Acidification: Refluxing with a strong base like sodium hydroxide will initially form the carboxylate salt.[7] It is crucial to perform an acidic workup (e.g., with HCl) to protonate the carboxylate and isolate the carboxylic acid.[10]

  • Monitoring the Reaction: Use techniques like TLC or LC-MS to monitor the disappearance of the starting nitrile and the amide intermediate to ensure the reaction has gone to completion before workup.

Question 4: I am concerned about ring-opening of the strained cyclobutane ring under the harsh hydrolysis conditions. Is this a valid concern and are there milder alternatives?

Answer: Yes, the inherent strain in the cyclobutane ring makes it susceptible to ring-opening under harsh acidic or basic conditions, potentially leading to undesired side products.[11] While often the cyclobutane ring is robust enough, if you observe significant byproduct formation, consider these milder hydrolysis methods:

  • Metal-Catalyzed Hydrolysis: Certain transition metal complexes, such as those based on platinum or ruthenium, can catalyze the hydration of nitriles to amides under neutral and mild conditions.[12][13] While this primarily yields the amide, it can be a valuable intermediate that can then be hydrolyzed to the carboxylic acid under conditions that might be milder than direct nitrile hydrolysis.

  • Enzymatic Hydrolysis: Nitrilase enzymes can hydrolyze nitriles directly to carboxylic acids under very mild conditions (neutral pH, room temperature). This is a highly selective and environmentally friendly option, though it may require screening for a suitable enzyme.

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst can sometimes facilitate the hydrolysis under milder conditions by improving the interaction between the aqueous and organic phases.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 1-arylcyclobutane-1-carboxylic acids?

A1: The primary synthetic strategies include:

  • Malonic Ester Synthesis: This involves the cyclization of a malonic ester derivative with a suitable 1,3-dihalide, followed by hydrolysis and decarboxylation.[4][5]

  • Hydrolysis of 1-Aryl-1-cyanocyclobutanes: This route involves the synthesis of a 1-aryl-1-cyanocyclobutane intermediate, which is then hydrolyzed to the corresponding carboxylic acid.[7][14]

  • [2+2] Cycloaddition: The reaction of an arylketene with an alkene, or a styrene derivative with another alkene, can form the cyclobutane ring. However, controlling regioselectivity can be a significant challenge.[15][16][17]

  • Direct C-H Arylation: Newer methods involve the direct arylation of a cyclobutane carboxylic acid or amide derivative, which can be a more atom-economical approach.

Q2: How can I control regioselectivity in a [2+2] photocycloaddition to obtain the desired 1-aryl isomer?

A2: Controlling regioselectivity in intermolecular [2+2] cycloadditions is a well-known challenge.[18] The outcome is often influenced by electronic and steric factors of the reacting alkenes.

  • Electronic Effects: The reaction between an electron-rich and an electron-poor alkene is often more regioselective. For styrene derivatives, the electronic nature of the substituents on the aromatic ring can influence the outcome.

  • Solvent Polarity: The polarity of the solvent can affect the stability of any charged intermediates or transition states, thereby influencing the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., hexanes) to polar (e.g., acetonitrile) is recommended.

  • Photocatalysis: The use of a suitable photocatalyst can provide better control over the reaction pathway and, in some cases, improve regioselectivity.[15][17]

Q3: What are the best practices for purifying 1-arylcyclobutane-1-carboxylic acids?

A3: These compounds can be challenging to purify due to their polarity.

  • Extraction: A standard method for isolating carboxylic acids is to perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylate salt will move to the aqueous layer. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent.

  • Column Chromatography: If extraction is insufficient, column chromatography on silica gel can be employed. However, the polarity of carboxylic acids can lead to tailing. To mitigate this, a small amount of acetic or formic acid is often added to the eluent system (e.g., 0.1-1%). Reversed-phase chromatography (C18) can also be an effective technique for purifying these polar compounds.[19][20]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenylcyclobutane-1-carboxylic Acid via Malonic Ester Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: Synthesis of Diethyl 1-phenylcyclobutane-1,1-dicarboxylate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under a nitrogen atmosphere.

  • To the sodium ethoxide solution, add diethyl phenylmalonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the purified diethyl 1-phenylcyclobutane-1,1-dicarboxylate in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.5 eq) and heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.

  • The dicarboxylic acid may precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate.

  • Dry the crude dicarboxylic acid under vacuum.

  • For decarboxylation, place the dicarboxylic acid in a distillation apparatus and heat it gently under vacuum until the evolution of CO₂ ceases.

  • The product, 1-phenylcyclobutane-1-carboxylic acid, can then be purified by distillation or recrystallization.[21][22][23]

General Synthetic Scheme

MalonicEsterSynthesis Reactant1 Diethyl Phenylmalonate Intermediate1 Diethyl 1-phenylcyclobutane-1,1-dicarboxylate Reactant1->Intermediate1 Reactant2 1,3-Dibromopropane Reactant2->Intermediate1 Base NaOEt, EtOH Base->Intermediate1 Cyclization Intermediate2 1-Phenylcyclobutane-1,1-dicarboxylic acid Intermediate1->Intermediate2 Hydrolysis Step2_reagents 1. NaOH, H₂O, Δ 2. HCl Step2_reagents->Intermediate2 Product 1-Phenylcyclobutane-1-carboxylic acid Intermediate2->Product Decarboxylation Step3_reagents Δ (-CO₂) Step3_reagents->Product

Caption: Malonic ester synthesis of 1-phenylcyclobutane-1-carboxylic acid.

References

  • Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. 23, 16. doi:10.15227/orgsyn.023.0016
  • Ghaffar, T., & Parkins, A. W. (1995). Catalyst and Process for Preparing Amides. PCT Int. Appl. WO1996030379A1.
  • Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pombeiro, A. J. L., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis. WO2002096856A1.
  • SIELC Technologies. (n.d.). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Melgar. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids. Sciencemadness Discussion Board. Retrieved from [Link]

  • Acid‐Promoted Ring Opening of α‐Hydroxyl Cyclobutanones: A Novel and Facile One‐Pot Synthesis of Nitrile Deriv
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Platinum-catalyzed Selective Hydration of Hindered Nitriles and Nitriles With Acid- Or Base-Sensitive Groups. (2004). Journal of Organic Chemistry, 69(7), 2327-31.
  • Malonic Ester Synthesis. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved from [Link]

  • Malonic Ester Synthesis. (2020, August 26). Chemistry LibreTexts. Retrieved from [Link]

  • Malonic ester synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • University of Groningen. (2011, October 11). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base- Sensitive G.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved from [Link]

  • Process for preparing 1-phenyl cyclopentane carboxylic acid. (1979). FR2424898A1.
  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO.
  • Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2022, November 22). Accounts of Chemical Research.
  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Phenylcyclobutane-1-carboxylic acid, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Help with understanding 2+2 cycloadditions. (2024, December 18). Reddit. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Cyclobutanecarboxylic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Photocatalytic Regioselective and Stereoselective [2 + 2] Cycloaddition of Styrene Derivatives Using a Heterogeneous Organic Photocatalyst. (2018).
  • Decarboxylation of Carboxylic Acids. (2025, January 9). YouTube. Retrieved from [Link]

  • Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. (2019).
  • Process for the purification of carboxylic acids. (2014). WO2014095080A2.
  • Decarboxyl
  • Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. (2019). ChemRxiv.
  • Chromatographic separations of aromatic carboxylic acids. (1998).
  • Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. (2012). Journal of the American Chemical Society, 134(12), 5528–5531.
  • Decarboxylative C-H arylation of benzoic acids under radical conditions. (2012). Organic Letters, 14(10), 2650–2653.

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Technical Support Center: Optimizing Reaction Conditions for 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

I. Synthesis Overview & Common Challenges

The synthesis of this compound typically proceeds through a two-step process:

  • Cycloalkylation: A phase-transfer catalyzed (PTC) C-alkylation of 4-methylphenylacetonitrile (also known as p-tolylacetonitrile) with 1,3-dibromopropane.

  • Hydrolysis: Conversion of the resulting 1-(4-methylphenyl)cyclobutane-1-carbonitrile to the final carboxylic acid product.

While seemingly straightforward, this synthesis presents several potential pitfalls that can lead to low yields, impure products, and difficulty in purification. This guide will address these challenges in a practical, question-and-answer format.

Visualizing the Synthetic Workflow

The following diagram illustrates the key stages and decision points in the synthesis of this compound.

cluster_0 Step 1: Cycloalkylation cluster_1 Step 2: Hydrolysis Start Starting Materials|{p-Tolylacetonitrile | 1,3-Dibromopropane} PTC_Reaction Phase-Transfer Catalysis|{Base (e.g., NaOH, KOH) | PTC (e.g., TBAB)} Start->PTC_Reaction Alkylation Intermediate Intermediate Product|1-(4-Methylphenyl)cyclobutane-1-carbonitrile PTC_Reaction->Intermediate Formation Hydrolysis_Reaction Nitrile Hydrolysis|{Acidic or Basic Conditions} Intermediate->Hydrolysis_Reaction Conversion Final_Product Final Product|{1-(4-Methylphenyl)cyclobutane- 1-carboxylic acid} Hydrolysis_Reaction->Final_Product Isolation & Purification Problem Low Yield in Cycloalkylation Cause1 Low Conversion Problem->Cause1 Cause2 Side Product Formation Problem->Cause2 Sol1a Check PTC activity/loading Cause1->Sol1a Sol1b Increase base concentration/strength Cause1->Sol1b Sol1c Increase reaction temperature Cause1->Sol1c Sol2a Adjust stoichiometry Cause2->Sol2a Sol2b Slow addition of reagents Cause2->Sol2b Sol2c Optimize temperature Cause2->Sol2c

Caption: Decision tree for troubleshooting the cycloalkylation step.

III. Troubleshooting the Nitrile Hydrolysis Step

The hydrolysis of the sterically hindered tertiary nitrile can be challenging and often requires harsh reaction conditions.

FAQ: Incomplete Hydrolysis of the Nitrile

Question: I am struggling to fully hydrolyze the 1-(4-methylphenyl)cyclobutane-1-carbonitrile to the carboxylic acid. Even after prolonged heating, I still have a significant amount of starting material or the intermediate amide. What can I do?

Answer: The hydrolysis of nitriles can be slow, and the reaction often proceeds in two stages: first to an amide, and then to the ammonium salt of the carboxylic acid. [1]For sterically hindered nitriles, this process can be particularly difficult. [2][3]

  • Acid-Catalyzed Hydrolysis:

    • Conditions: Typically involves heating the nitrile under reflux with a strong acid like concentrated hydrochloric acid or sulfuric acid. [4]The protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water. [5][6] * Troubleshooting:

      • Increase Reaction Time and Temperature: These reactions often require prolonged heating (12-24 hours or more) at reflux.

      • Use a Co-solvent: Adding a solvent like acetic acid can sometimes help to increase the solubility of the organic starting material in the aqueous acidic medium.

      • Stronger Acid: In some cases, a mixture of acids (e.g., H2SO4 and H2O) may be more effective.

  • Base-Catalyzed Hydrolysis:

    • Conditions: Involves heating the nitrile under reflux with a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent. [4]A common solvent system is ethylene glycol, which allows for higher reaction temperatures. [7] * Troubleshooting:

      • Higher Temperatures: The use of high-boiling solvents like ethylene glycol allows the reaction to be conducted at temperatures significantly above 100 °C, which is often necessary for the hydrolysis of hindered nitriles. [7] * Sufficient Base: Ensure a stoichiometric excess of the base is used.

      • Work-up: Remember that basic hydrolysis will yield the carboxylate salt. The final product, the carboxylic acid, must be liberated by acidifying the reaction mixture after the hydrolysis is complete. [1]

FAQ: Product Purification and Isolation

Question: After the hydrolysis and work-up, I have an oily or impure solid product. What is the best way to purify this compound?

Answer: Proper purification is key to obtaining a high-quality final product.

  • Initial Work-up:

    • After acidification of the reaction mixture (following basic hydrolysis) or cooling (after acidic hydrolysis), the product may precipitate. If it does, it can be collected by filtration.

    • If the product is an oil or does not precipitate, it should be extracted into an organic solvent like diethyl ether or ethyl acetate.

    • The organic extracts should be washed with water and then brine to remove any remaining inorganic salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid carboxylic acids. A suitable solvent system can be found by testing small amounts of the crude product in various solvents. Petroleum ether or a mixture of ethyl acetate and hexanes are good starting points. [7] * Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) will typically allow for the separation of the desired product from less polar impurities.

IV. Detailed Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Synthesis of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile

Materials:

  • 4-Methylphenylacetonitrile

  • 1,3-Dibromopropane

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), toluene (sufficient to dissolve the nitrile), and tetrabutylammonium bromide (0.05 eq).

  • With vigorous stirring, add the 50% sodium hydroxide solution (3.0 eq).

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting nitrile.

  • Cool the reaction mixture to room temperature and dilute with water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-methylphenyl)cyclobutane-1-carbonitrile. This can be purified by column chromatography if necessary.

Protocol 2: Basic Hydrolysis of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile

Materials:

  • Crude 1-(4-Methylphenyl)cyclobutane-1-carbonitrile

  • Potassium Hydroxide

  • Ethylene Glycol

  • Deionized Water

  • Concentrated Hydrochloric Acid

  • Diethyl Ether

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude 1-(4-methylphenyl)cyclobutane-1-carbonitrile (1.0 eq), potassium hydroxide (5.0 eq), and ethylene glycol.

  • Heat the mixture to reflux (approximately 160-180 °C) for 18-24 hours. Monitor the reaction by TLC until the starting nitrile is no longer visible.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water. [7]4. Extract the aqueous mixture with diethyl ether to remove any unreacted starting material or non-acidic impurities. [7]5. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~1-2. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, and wash it thoroughly with cold water. [7]7. The crude solid can be purified by recrystallization from a suitable solvent like petroleum ether. [7]

V. References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Jiang, X.-b., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2009). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 74(13), 4886–4892. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2532. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. C-alkylation of benzyl cyanide under controlled PTC assisted.... Retrieved from [Link]

  • University of Groningen. (2025). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base- Sensitive G. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • Sci-Hub. (n.d.). Phase-transfer catalyzed asymmetric arylacetate alkylation. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (2025). Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

  • Semantic Scholar. (n.d.). THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]

  • Orgasynth. (n.d.). 1-(p-Tolyl)cyclobutanecarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase Transfer Catalysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PMC. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

  • ScholarWorks. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions: i) 1,3-dibromopropane, K2CO3, acetone, reflux,.... Retrieved from [Link]

  • ResearchGate. (2014). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol?. Retrieved from [Link]

  • PubMed. (n.d.). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • Filo. (2023). 1,3-dibromopropane reacts with metallic zinc to form:. Retrieved from [Link]

  • ResearchGate. (n.d.). [MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv.... Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(p-tolyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(p-tolyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthesis. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot your experiments and optimize your results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is the yield of my 1-(p-tolyl)cyclobutane-1-carboxylic acid unexpectedly low?

A low yield can be attributed to several factors, primarily dependent on the synthetic route you are employing. Let's break down the possibilities for the two most common pathways.

Scenario A: Malonic Ester Synthesis Route

This route typically involves the reaction of diethyl p-tolylmalonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation.

  • Potential Cause 1: Competing Intermolecular Reactions. The formation of the cyclobutane ring is an intramolecular process. However, under certain conditions, an intermolecular reaction can occur where a second molecule of the malonic ester reacts with the bromopropyl intermediate, leading to the formation of a linear tetraester.[1][2]

  • Solution:

    • High Dilution: Employing high dilution conditions favors the intramolecular cyclization over the intermolecular reaction. By keeping the concentration of the reactants low, you reduce the probability of two different molecules reacting with each other.

    • Slow Addition: The slow, dropwise addition of the dihaloalkane to the deprotonated malonic ester can also help to maintain a low concentration of the alkylating agent, further promoting the desired intramolecular cyclization.

  • Potential Cause 2: Incomplete Hydrolysis or Decarboxylation. The final steps of this synthesis involve the hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation.[3][4][5] If either of these steps is incomplete, your final product will be contaminated with the intermediate diacid or the starting diester, thus lowering the yield of the desired product.

  • Solution:

    • Vigorous Hydrolysis Conditions: Ensure complete hydrolysis by using a sufficient excess of a strong base (like KOH or NaOH) and allowing for an adequate reflux time.[3]

    • Optimal Decarboxylation Temperature: The decarboxylation of the 1,1-diacid requires heating.[4][5] The temperature should be high enough to drive off CO2 but not so high as to cause decomposition of the product. Typically, heating the diacid at 160-170°C until the evolution of CO2 ceases is effective.[5][6]

Scenario B: Nitrile Hydrolysis Route

This pathway typically starts with the hydrolysis of 1-(p-tolyl)cyclobutane-1-carbonitrile.

  • Potential Cause: Incomplete Nitrile Hydrolysis. The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[7][8][9] If the reaction is not driven to completion, the final product will be a mixture of the desired carboxylic acid and the intermediate 1-(p-tolyl)cyclobutane-1-carboxamide.

  • Solution:

    • Extended Reaction Time and/or Increased Temperature: Both acidic and basic hydrolysis of nitriles can be slow.[7][8] Increasing the reaction time or temperature can help to drive the reaction to completion.

    • Choice of Hydrolysis Conditions: Acid-catalyzed hydrolysis directly yields the carboxylic acid, while base-catalyzed hydrolysis initially forms the carboxylate salt, which must then be acidified to produce the final product.[8][10] For some substrates, one method may be more efficient than the other.

Question 2: I'm observing an unexpected peak in my NMR spectrum that corresponds to an amide. What is this and how can I get rid of it?
  • Identification: This side product is almost certainly 1-(p-tolyl)cyclobutane-1-carboxamide, the intermediate in the hydrolysis of 1-(p-tolyl)cyclobutane-1-carbonitrile.[7][8][9]

  • Cause: As mentioned previously, this indicates incomplete hydrolysis of the nitrile starting material.

  • Solution:

    • Re-subject to Hydrolysis Conditions: The most straightforward solution is to re-subject your crude product mixture to the hydrolysis conditions (either acidic or basic) to convert the remaining amide to the carboxylic acid.

    • Purification: If re-treating the mixture is not desirable, you may be able to separate the amide from the carboxylic acid using column chromatography. However, their polarities can be quite similar, which might make separation challenging.

Question 3: My final product seems to be contaminated with a higher boiling point impurity. What could it be?
  • Identification: If you are using the malonic ester synthesis route, this high-boiling impurity is likely the tetraester byproduct, pentaerythritol tetrakis(p-tolylacetate), formed from the intermolecular reaction of two molecules of the malonate with one molecule of 1,3-dibromopropane.[1]

  • Cause: This side product is favored under conditions of high reactant concentration.

  • Solution:

    • Prevention: As detailed in Question 1, employing high dilution and slow addition of the alkylating agent can minimize the formation of this byproduct.

    • Purification: Due to the significant difference in molecular weight and polarity between the desired product and the tetraester, purification by distillation or column chromatography should be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(p-tolyl)cyclobutane-1-carboxylic acid?

The malonic ester synthesis is a widely used and reliable method for the preparation of cyclobutanecarboxylic acids.[2][11][12] This is due to the ready availability of the starting materials and the straightforward nature of the reaction sequence.

Q2: Are there any alternative, more modern synthetic approaches?

Yes, newer methods in organic synthesis are continually being developed. For instance, transition metal-catalyzed reactions, such as those involving palladium, are being explored for the construction of cyclobutane rings.[13][14] Phase-transfer catalysis can also be employed to improve the efficiency of the alkylation step in the malonic ester synthesis, potentially reducing side reactions.[15][16][17]

Q3: What are the key safety precautions to consider during this synthesis?

  • 1,3-Dibromopropane: This is a lachrymator and a potential carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong Bases: Sodium ethoxide, sodium hydroxide, and potassium hydroxide are corrosive. Avoid contact with skin and eyes.

  • Heating: The decarboxylation step involves heating to high temperatures. Use an appropriate heating mantle and ensure the apparatus is securely clamped.

Experimental Protocols

Protocol 1: Synthesis of 1-(p-tolyl)cyclobutane-1-carboxylic acid via Malonic Ester Synthesis

Step 1: Formation of Diethyl 1-(p-tolyl)cyclobutane-1,1-dicarboxylate

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To this solution, add diethyl p-tolylmalonate dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 30 minutes.

  • Slowly add a solution of 1,3-dibromopropane in absolute ethanol via the dropping funnel over several hours.

  • After the addition is complete, continue to reflux the mixture for 8-12 hours.

  • Cool the reaction mixture, and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude diethyl 1-(p-tolyl)cyclobutane-1,1-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diester, add a solution of potassium hydroxide in ethanol and water.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis.

  • Distill off the ethanol.

  • Cool the remaining aqueous solution and acidify with concentrated hydrochloric acid until the pH is approximately 1.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • The resulting crude 1-(p-tolyl)cyclobutane-1,1-dicarboxylic acid is then heated in an oil bath at 160-170 °C until the evolution of carbon dioxide ceases.[5][6]

  • The crude 1-(p-tolyl)cyclobutane-1-carboxylic acid can then be purified by distillation or recrystallization.

Visualizing the Chemistry

Diagram 1: Main Synthetic Pathway (Malonic Ester Route)

A Diethyl p-tolylmalonate B Deprotonation (NaOEt) A->B C Enolate Intermediate B->C D Intramolecular Cyclization (+ 1,3-dibromopropane) C->D E Diethyl 1-(p-tolyl)cyclobutane- 1,1-dicarboxylate D->E F Hydrolysis (KOH, H2O) E->F G 1-(p-tolyl)cyclobutane- 1,1-dicarboxylic acid F->G H Decarboxylation (Heat, -CO2) G->H I 1-(p-tolyl)cyclobutane- 1-carboxylic acid H->I

Caption: The malonic ester synthesis route to the target compound.

Diagram 2: Formation of a Key Side Product

A Enolate Intermediate B Intermolecular Alkylation A->B + another enolate + 1,3-dibromopropane C Linear Tetraester (Side Product) B->C

Caption: Intermolecular reaction leading to a tetraester side product.

Diagram 3: Troubleshooting Workflow for Low Yield

start Low Yield of 1-(p-tolyl)cyclobutane- 1-carboxylic acid q1 Which synthetic route was used? start->q1 a1 Malonic Ester Synthesis q1->a1 a2 Nitrile Hydrolysis q1->a2 q2 Check for incomplete hydrolysis or decarboxylation a1->q2 q3 Analyze for intermolecular side products a1->q3 q4 Check for residual amide a2->q4 s1 Re-run hydrolysis/ increase decarboxylation time/temp q2->s1 s2 Optimize reaction (high dilution, slow addition) q3->s2 s3 Re-subject to hydrolysis conditions q4->s3

Caption: A decision tree for troubleshooting low product yield.

Quantitative Data Summary

Side Product Formation Pathway Identifying Characteristic Prevention/Removal Strategy
1-(p-tolyl)cyclobutane-1-carboxamideNitrile HydrolysisPresence of amide peaks in IR and NMR spectra.Ensure complete hydrolysis by extending reaction time or re-treating the product.
1-(p-tolyl)cyclobutane-1,1-dicarboxylic acidMalonic Ester SynthesisIncomplete decarboxylation. Can be identified by its different melting point and spectroscopic data.Ensure adequate heating during the decarboxylation step until CO2 evolution ceases.
Linear TetraesterMalonic Ester SynthesisHigher boiling point and molecular weight impurity.Use high dilution conditions and slow addition of reagents. Can be removed by distillation or chromatography.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Cason, J., & Way, R. L. (1949). The Preparation of Cyclobutanecarboxylic Acid. Journal of Organic Chemistry, 14(1), 31-36.
  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic Acid. Retrieved from [Link]

  • FlipHTML5. (2015). Malonic Ester Synthesis of Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • Nimitz, J. S. (n.d.). Malonic Ester Synthesis of Cyclobutanecarboxylic Acid.
  • Houben-Weyl. (n.d.).
  • Lumen Learning. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. Synthesis of Cycloalkane-1,1-dicarbonitriles and Alkanetetracarbonitriles. Retrieved from [Link]

  • Porcu, S., et al. (2020). A Catalytic One-Pot Synthesis of Indolyl Cyclobutanones. Synlett.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]

  • PMC. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • YouTube. (2020). Phase Transfer Catalysis (Mechanism and Applications). Retrieved from [Link]

  • PMC. (n.d.). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclobutane containing carboxylic acid gpr120 modulators.
  • UND Scholarly Commons. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable cyclobutane-containing building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering troubleshooting guides and field-proven insights to address common challenges encountered during this multi-step synthesis.

Synthetic Overview & Core Strategy

The synthesis of this compound is most efficiently approached via a two-step sequence:

  • C-Alkylation: Formation of the intermediate, 1-(4-Methylphenyl)cyclobutane-1-carbonitrile, through the alkylation of 4-methylphenylacetonitrile.

  • Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product.

This guide is structured to address potential pitfalls and optimization opportunities in each of these critical stages.

G cluster_0 Step 1: C-Alkylation cluster_1 Step 2: Nitrile Hydrolysis A 4-Methylphenylacetonitrile C 1-(4-Methylphenyl)cyclobutane- 1-carbonitrile A->C Phase-Transfer Catalysis (PTC) B 1,3-Dibromopropane B->C D 1-(4-Methylphenyl)cyclobutane- 1-carboxylic acid C->D Acid or Base Catalysis

Caption: High-level workflow for the two-step synthesis.

Part 1: Troubleshooting the Synthesis of the Nitrile Intermediate

The cornerstone of a high-yield synthesis is the efficient formation of the quaternary carbon center in the nitrile intermediate. Phase-Transfer Catalysis (PTC) is the method of choice for this transformation, offering mild conditions, high concentration, and the use of inexpensive inorganic bases.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: My yield for the C-alkylation of 4-methylphenylacetonitrile is low. What are the most likely causes?

A1: Low yields in this step typically trace back to one of four areas: inefficient deprotonation, poor catalyst performance, side reactions, or reactant quality.

  • Inefficient Deprotonation: The acidity of the α-proton on 4-methylphenylacetonitrile (pKa ≈ 22 in DMSO) requires a sufficiently strong base. While solid NaOH or KOH (50% w/w solution) is standard for PTC, ensure it is fresh and not passivated by atmospheric CO₂. Use a powdered or finely ground base to maximize the surface area for reaction.

  • Catalyst Issues: The phase-transfer catalyst is critical for transporting the cyanide anion from the aqueous phase (or solid surface) to the organic phase where the reaction occurs.[3] If the catalyst is inefficient, the reaction rate will be negligible. (See Q2 for catalyst troubleshooting).

  • Side Reactions: The primary competing reaction is the elimination of HBr from 1,3-dibromopropane to form allyl bromide, which can lead to undesired N-alkylation or other byproducts. This is often exacerbated by high temperatures.

  • Reactant Quality: Ensure 1,3-dibromopropane is pure and not degraded. The presence of acidic impurities in the starting nitrile can quench the base, reducing the efficiency of the primary reaction.

Q2: My phase-transfer catalyst (PTC) seems ineffective. How do I select the right one and ensure it's working?

A2: Catalyst selection and integrity are paramount.

  • Choosing the Right Catalyst: For this type of alkylation, quaternary ammonium salts are ideal. The lipophilicity of the catalyst is key. Catalysts with a higher total number of carbons (a "C#" between 16 and 32) are often more effective as they have higher solubility in the organic phase.[1]

    • Tetrabutylammonium bromide (TBAB): A common and effective choice.

    • Aliquat® 336 (Methyltrioctylammonium chloride): Highly lipophilic and often shows superior performance, especially in industrial settings, as it remains almost entirely in the organic phase.[2]

  • Troubleshooting Catalyst Performance:

    • Poisoning: Iodide and, to a lesser extent, tosylate anions can strongly pair with the quaternary ammonium cation, "poisoning" the catalyst and preventing it from transporting the desired nucleophile.[1] While we use dibromopropane here, this is a critical consideration if you adapt the synthesis.

    • Concentration: Typically, 1-5 mol% of the catalyst is sufficient. Too little results in a slow reaction, while too much can sometimes complicate purification.

    • Stirring: Vigorous stirring is essential in a biphasic PTC system to create a large interfacial area where the ion exchange occurs. If you observe two distinct, unstirred layers, your reaction rate will be severely limited by mass transfer.

G Nitrile Ar-CH₂-CN Anion [Ar-CH-CN]⁻ QuatAnion [Ar-CH-CN]⁻ Q⁺ Product Product Nitrile QuatAnion->Product SN2 Attack Dibromo Br-(CH₂)₃-Br Dibromo->Product Base NaOH (solid) Base->Nitrile Deprotonation QuatBr Q⁺ Br⁻ QuatBr->QuatAnion Anion Exchange Interface Aqueous-Organic Interface

Caption: Mechanism of Phase-Transfer Catalyzed C-Alkylation.

Optimized Experimental Protocol: 1-(4-Methylphenyl)cyclobutane-1-carbonitrile
  • Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-methylphenylacetonitrile (26.2 g, 0.2 mol), 1,3-dibromopropane (44.4 g, 0.22 mol, 1.1 eq), and toluene (150 mL).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (3.22 g, 0.01 mol, 5 mol%).

  • Base Addition: Begin vigorous stirring (≥500 RPM) and add finely powdered sodium hydroxide (24.0 g, 0.6 mol, 3.0 eq).

  • Reaction: Heat the mixture to 60-65 °C. The reaction is exothermic. Maintain this temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature. Slowly add water (100 mL) to dissolve the sodium salts. Separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude product. The crude nitrile can often be used directly in the next step without further purification.

Part 2: Troubleshooting the Nitrile Hydrolysis

The hydrolysis of the sterically hindered tertiary nitrile to a carboxylic acid is often the most challenging step. The reaction can be performed under acidic or basic conditions, but forcing conditions are typically required.[4][5][6]

Frequently Asked Questions & Troubleshooting

Q3: My hydrolysis is stalling. I'm isolating unreacted nitrile or the intermediate amide. How do I push the reaction to completion?

A3: This is a classic problem with sterically hindered nitriles. The key is to use sufficiently harsh conditions to overcome the high activation energy for both the initial hydration to the amide and the subsequent hydrolysis of the amide.

  • Increase Temperature: This is the most effective variable. Refluxing is standard. Using a high-boiling point solvent like ethylene glycol can allow for temperatures well above 100 °C, which is often necessary. A published procedure for a similar chloro-substituted analog uses reflux in ethylene glycol for 18 hours.[7]

  • Increase Reagent Concentration: Use a high concentration of the acid or base. For basic hydrolysis, a 40% (w/w) aqueous KOH or NaOH solution is common.[7] For acidic hydrolysis, concentrated HCl or a mixture of acetic acid and sulfuric acid can be effective.

  • Extend Reaction Time: These reactions can be slow. Monitor the reaction over 12, 24, or even 48 hours to determine the optimal time for completion.

Q4: Should I use acidic or basic hydrolysis? What are the advantages and disadvantages?

A4: Both methods are viable, but basic hydrolysis is often preferred for its practical advantages in workup and for avoiding potential side reactions on acid-sensitive substrates.

ConditionProsConsWorkup
Basic (e.g., KOH/H₂O/Glycol) - Generally cleaner reactions. - Product is a water-soluble carboxylate salt, allowing for easy removal of neutral organic impurities via extraction.[4][6]- Requires very high temperatures and long reaction times. - Ammonia gas is evolved, requiring good ventilation.[4]1. Cool reaction. 2. Dilute with water. 3. Extract with ether/toluene to remove impurities. 4. Acidify aqueous layer to precipitate product.
Acidic (e.g., H₂SO₄/H₂O/AcOH) - Can sometimes be faster than basic hydrolysis.- Can lead to charring or sulfonation of the aromatic ring at high temperatures. - Workup can be more complex as the product is in the organic phase with any byproducts.1. Cool reaction. 2. Quench into ice water. 3. Extract product into an organic solvent. 4. Perform acid-base extractions to purify.

Q5: I have a low isolated yield after the hydrolysis workup. Where am I losing my product?

A5: Product loss during the hydrolysis workup is common and can usually be rectified by adjusting the procedure.

  • Incomplete Precipitation (Basic Hydrolysis): When acidifying the aqueous layer to precipitate the carboxylic acid, ensure the pH is sufficiently acidic (pH < 2). Use a strong mineral acid like concentrated HCl. Check the pH with litmus paper or a pH meter.

  • Product Solubility: this compound has some solubility in water. After precipitation, cool the mixture in an ice bath for at least 30 minutes to maximize recovery. If yields are still low, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.

  • Emulsion Formation: During extractions, emulsions can form, trapping the product at the interface. To break emulsions, add a small amount of brine or filter the mixture through a pad of Celite.

Optimized Experimental Protocol: this compound

This protocol is adapted from a high-yield procedure for a structurally related compound.[7]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the crude 1-(4-Methylphenyl)cyclobutane-1-carbonitrile (from Step 1, approx. 0.2 mol).

  • Reagent Addition: Add ethylene glycol (250 mL) and a 40% (w/w) aqueous solution of potassium hydroxide (KOH) (330 mL).

  • Reaction: Heat the mixture to reflux (approx. 120-130 °C) under an inert atmosphere (e.g., Argon or Nitrogen). Maintain a vigorous reflux for 18-24 hours. Monitor the reaction by TLC (disappearance of starting material).

  • Workup - Quenching: Cool the dark reaction mixture to room temperature and pour it carefully over a large volume of crushed ice (approx. 1 L).

  • Workup - Purification: Transfer the diluted mixture to a separatory funnel. Extract with diethyl ether (2 x 200 mL) to remove any unreacted nitrile and neutral byproducts. Discard the organic layers.

  • Workup - Precipitation: Cool the aqueous layer in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH ~1). A white precipitate will form.

  • Isolation: Keep the mixture in the ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Drying & Recrystallization: Wash the filter cake thoroughly with cold water. Dry the solid under vacuum. For highest purity, recrystallize the product from a suitable solvent like petroleum ether or a heptane/ethyl acetate mixture. An expected yield is 80-90% from the nitrile.

References

  • Nitrile Hydrolysis Steps. (2025). Berkeley Learning Hub.
  • Phase-transfer catalyzed asymmetric arylacetate alkyl
  • Hydrolysis of Nitriles. Chemguide.
  • Help With acid hydrolysis of nitriles -> carboxylic acids. (2014). Reddit.
  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal.
  • Hydrolysis of nitriles to carboxylic acids. (1970).
  • A Catalytic One-Pot Synthesis of Indolyl Cyclobutanones. (2020). Thieme Chemistry.
  • Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Phase Transfer Catalysts: A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology.
  • Industrial Phase-Transfer C
  • Industrial Phase-Transfer C
  • 1,1-Cyclobutanedicarboxylic acid and Cyclobutanecarboxylic acid. (1943). Organic Syntheses.
  • Studies toward the stereocontrolled synthesis of cyclobutane deriv
  • By Transformation of Other Cyclobutanes.Science of Synthesis.
  • Synthesis of 1-(4-chlorophenyl)cyclobutane carboxylic acid. PrepChem.com.
  • Hydrolysis of Nitriles. (2021). YouTube.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.

Sources

Technical Support Center: Purification of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. Our approach is rooted in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield After Initial Synthesis and Work-up

Question: My crude yield of this compound is significantly lower than expected after the initial reaction work-up. What are the likely causes and how can I improve it?

Answer: Low crude yield is a common issue that can often be traced back to the reaction conditions or the work-up procedure itself. Here are some key areas to investigate:

  • Incomplete Reaction: The synthesis of this compound, whether through a Grignard reaction with subsequent carboxylation or hydrolysis of a nitrile precursor, may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Ensure your starting materials are pure and your reagents are active. For instance, in a Grignard reaction, the magnesium metal must be activated, and the glassware and solvents must be scrupulously dry.[1]

  • Side Reactions: Competing side reactions can consume your starting materials and reduce the yield of the desired product.

    • Grignard Synthesis: Common side reactions include the formation of biphenyl from the coupling of the Grignard reagent with unreacted aryl halide, and enolization of the carbonyl compound if a sterically hindered ketone is used as a starting material.[1][2]

    • Nitrile Hydrolysis: Incomplete hydrolysis will leave unreacted nitrile, and harsh basic conditions can sometimes lead to decomposition of the desired carboxylic acid.

  • Inefficient Extraction: During the work-up, your product may be lost if the extraction is not performed correctly.

    • Troubleshooting: Carboxylic acids can be effectively separated from neutral and basic impurities using an acid-base extraction.[2][3] Ensure the pH of the aqueous layer is adjusted correctly to protonate the carboxylate salt and precipitate the carboxylic acid. A general rule is to acidify to a pH at least two to three units below the pKa of the carboxylic acid to ensure complete protonation. Back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.

Issue 2: Persistent Impurities After Purification

Question: I've attempted to purify my this compound by recrystallization/column chromatography, but I'm still seeing impurities in my NMR/LC-MS. What's going on?

Answer: Persistent impurities often have similar physical properties to your target compound, making separation challenging. Here’s how to approach this problem:

  • Co-eluting Impurities in Column Chromatography: If an impurity has a similar polarity to your product, it will co-elute during column chromatography.

    • Troubleshooting:

      • Optimize Your Solvent System: Before running a large-scale column, meticulously optimize the eluent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate.[3] Aim for an Rf value of 0.2-0.3 for your product to achieve good separation. You can add a small amount of acetic or formic acid (e.g., 0.1-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

      • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Co-crystallizing Impurities: During recrystallization, impurities with similar structures can sometimes be incorporated into the crystal lattice of your product.

    • Troubleshooting:

      • Solvent Screening: The choice of recrystallization solvent is critical. You are looking for a solvent that dissolves your compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like hexane/ethyl acetate or diethyl ether.[4] Perform small-scale solvent screening to find the optimal system.

      • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals and excludes impurities.

      • Perform a Second Recrystallization: If a single recrystallization is insufficient, a second recrystallization from a different solvent system can often remove stubborn impurities.

  • Unidentified Impurities: If you are unsure of the identity of the impurity, consider techniques like LC-MS or GC-MS to get a molecular weight, which can provide clues to its structure. Common impurities might include unreacted starting materials or byproducts from side reactions.

Issue 3: Product "Oiling Out" During Recrystallization

Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is a common problem, especially with impure samples.

  • Troubleshooting Strategies:

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to try and redissolve it, then allow it to cool more slowly.

    • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

    • Use a Different Solvent System: The solubility profile of your compound in the chosen solvent may be too steep. Experiment with different solvents or solvent pairs.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A good starting point for recrystallization would be a solvent pair, such as hexane and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly. Diethyl ether has also been reported as a suitable recrystallization solvent for similar compounds.[4]

Q2: What is a recommended eluent system for flash column chromatography of this compound on silica gel?

A common and effective eluent system for purifying this compound on silica gel is a mixture of hexane and ethyl acetate.[3] The optimal ratio will depend on the specific impurities present, but a gradient elution starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity is a good strategy. Adding a small amount of acetic acid (e.g., 0.5%) to the eluent can help to improve the peak shape by suppressing deprotonation of the carboxylic acid.

Q3: How can I effectively remove unreacted starting materials like 4-methylphenylacetonitrile or Grignard reagents?

An acid-base extraction is the most effective method for this.[2][3]

  • To remove unreacted 4-methylphenylacetonitrile (a neutral compound), dissolve your crude product in an organic solvent like diethyl ether and extract with an aqueous base (e.g., 1M NaOH). Your carboxylic acid will deprotonate and move into the aqueous layer as the sodium salt, while the neutral nitrile will remain in the organic layer.

  • To quench and remove excess Grignard reagent , the reaction is typically quenched with a weak acid (e.g., saturated aqueous NH4Cl) or water. The resulting magnesium salts are water-soluble and will be removed in the aqueous layer during the work-up.

Q4: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

  • 1H NMR (in CDCl3):

    • Carboxylic acid proton (-COOH): A broad singlet typically above 10 ppm.

    • Aromatic protons: Two doublets in the range of 7.0-7.5 ppm, characteristic of a para-substituted benzene ring.

    • Cyclobutane protons: Multiplets in the range of 1.8-2.8 ppm.

    • Methyl protons (-CH3): A singlet around 2.3 ppm.

  • 13C NMR (in CDCl3):

    • Carboxylic acid carbon (-COOH): In the range of 175-185 ppm.

    • Aromatic carbons: Several signals between 125-145 ppm, including the ipso-carbons.

    • Quaternary cyclobutane carbon: A signal around 45-55 ppm.

    • Cyclobutane methylene carbons (-CH2-): Signals in the range of 20-35 ppm.

    • Methyl carbon (-CH3): A signal around 20-22 ppm.

It is highly recommended to acquire a full set of characterization data (1H NMR, 13C NMR, IR, and Mass Spectrometry) on your purified material to confirm its identity and purity.

Experimental Workflows

Workflow 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral and basic impurities.

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a 1M aqueous solution of a base (e.g., NaOH or NaHCO3). Repeat the extraction 2-3 times.

  • Combine the aqueous layers. The desired product is now in the aqueous phase as its carboxylate salt.

  • Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~2). The carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the purified product under vacuum.

Workflow 2: Purification via Recrystallization

This protocol is for the further purification of the solid carboxylic acid obtained after a work-up or extraction.

Protocol:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent pair (e.g., hexane/ethyl acetate) to dissolve the solid completely.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Workflow 3: Purification via Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities with similar solubility but different polarities.

Protocol:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified product.

Visualization of Purification Strategy

Purification_Workflow start Crude 1-(4-Methylphenyl)cyclobutane- 1-carboxylic acid acid_base Acid-Base Extraction start->acid_base Initial Purification recrystallization Recrystallization acid_base->recrystallization Solid Product column Column Chromatography acid_base->column If impurities persist recrystallization->column If impurities remain pure_product Pure Product recrystallization->pure_product High Purity column->recrystallization For final polishing column->pure_product High Purity

Caption: A decision-making workflow for the purification of this compound.

References

  • Caltech Authors. (n.d.). SI Final Revised. Caltech. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ESI for. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

Sources

Technical Support Center: 1-(p-tolyl)cyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(p-tolyl)cyclobutanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common stability challenges associated with this compound. The following sections provide practical, in-depth solutions based on established chemical principles to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 1-(p-tolyl)cyclobutanecarboxylic acid and why is its stability important?

A1: 1-(p-tolyl)cyclobutanecarboxylic acid is a substituted cyclobutane derivative. Like many cyclobutanecarboxylic acids, it serves as a valuable building block in organic synthesis, particularly for creating complex molecules in the pharmaceutical industry.[1][2][3] The stability of this precursor is critical because degradation can lead to impurities, lower yields, and inconsistent results in multi-step syntheses, ultimately impacting the quality and viability of the final active pharmaceutical ingredient (API).

Q2: What are the primary stability concerns for this compound?

A2: The main stability issues stem from its chemical structure: the carboxylic acid group and the strained cyclobutane ring. Key concerns include:

  • Thermal Decomposition: The molecule can undergo decarboxylation (loss of CO2) at elevated temperatures.[4]

  • Chemical Reactivity: The carboxylic acid moiety can react with bases, strong oxidizing agents, and certain nucleophiles under unfavorable conditions.[2][5]

  • Metabolic Instability: In biological systems, the tolyl group is susceptible to metabolic oxidation. The methyl group can be hydroxylated and further oxidized to a carboxylic acid, altering the compound's structure and properties.[6]

Q3: How should 1-(p-tolyl)cyclobutanecarboxylic acid be stored to ensure maximum stability?

A3: Proper storage is the first line of defense against degradation. Based on supplier recommendations and general chemical safety protocols, the following conditions are advised.[7][8]

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Minimizes thermal degradation and slows down potential side reactions.[7][8]
Atmosphere Inert (e.g., Argon, Nitrogen)Protects against oxidative degradation, especially if trace metal impurities are present.[7][8]
Light Store in amber or opaque vialsProtects against potential photochemically-induced degradation pathways.
Moisture Tightly sealed container in a dry areaPrevents hydrolysis of activated forms (e.g., acyl chlorides) and avoids introducing water that could mediate side reactions.[9][10]

Always consult the Safety Data Sheet (SDS) for your specific batch for the most accurate storage information.[10]

Part 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you may encounter during synthesis and analysis.

Issue 1: Compound Degradation During Thermally-Driven Reactions

Q: I'm observing significant yield loss and the formation of byproducts when running a reaction with 1-(p-tolyl)cyclobutanecarboxylic acid at temperatures above 150°C. What is the likely cause and how can I fix it?

A: Causality & Mechanism: The most probable cause is thermal decarboxylation. Cyclobutanecarboxylic acids, while more stable than some other cyclic structures, can lose carbon dioxide upon heating to form p-tolylcyclobutane.[4][11] The reaction is driven by the release of strain in the four-membered ring and the formation of gaseous CO2.

Caption: Thermal degradation of the parent compound.

Solutions & Self-Validating Protocol:

  • Lower the Reaction Temperature: If possible, investigate alternative catalysts or reagents that allow the reaction to proceed at a lower temperature.

  • Use an Activating Agent: Instead of relying on high heat, convert the carboxylic acid to a more reactive intermediate that undergoes nucleophilic acyl substitution under milder conditions.[12][13] This is a superior strategy as it avoids the harsh conditions that cause degradation.

Protocol: Conversion to an Acyl Chloride for Amide Coupling

  • Preparation: In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve 1 equivalent of 1-(p-tolyl)cyclobutanecarboxylic acid in anhydrous dichloromethane (DCM).[9]

  • Activation: Cool the solution to 0°C in an ice bath. Add 1.2 equivalents of oxalyl chloride dropwise, followed by a catalytic amount (1-2 drops) of anhydrous dimethylformamide (DMF).

  • Validation Step 1 (Reaction Monitoring): Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by observing the cessation of gas evolution (CO and CO2). This indicates the formation of the acyl chloride is complete.

  • Workup: Remove the solvent and excess oxalyl chloride in vacuo. The resulting crude acyl chloride is typically used immediately without further purification.

  • Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and add it slowly to a cooled (0°C) solution of your desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents).

  • Validation Step 2 (Product Confirmation): After the reaction is complete (monitor by TLC or LC-MS), perform a standard aqueous workup. The final amide product should be free of the decarboxylated impurity, which can be confirmed by NMR or mass spectrometry.

Issue 2: Inconsistent Purity and Appearance of New Peaks in HPLC Analysis Over Time

Q: My solid sample of 1-(p-tolyl)cyclobutanecarboxylic acid shows decreasing purity in HPLC analysis after several weeks of storage. I see new, small peaks appearing. What's happening?

A: Causality & Mechanism: This issue often points to slow oxidative degradation. The benzylic position on the tolyl group is susceptible to oxidation, especially if exposed to air, light, or trace metal contaminants which can catalyze the process. The methyl group can be oxidized to an alcohol, then an aldehyde, and finally to a carboxylic acid, leading to impurities with different retention times in HPLC.

G A 1-(p-tolyl)cyclobutanecarboxylic acid (Parent Compound) B 1-(4-(hydroxymethyl)phenyl)cyclobutanecarboxylic acid (Alcohol Impurity) A->B Oxidation [O] C 1-(4-formylphenyl)cyclobutanecarboxylic acid (Aldehyde Impurity) B->C Oxidation [O] D 1-(4-carboxyphenyl)cyclobutanecarboxylic acid (Di-acid Impurity) C->D Oxidation [O]

Caption: Potential oxidative degradation pathway of the tolyl group.

Solutions & Troubleshooting Workflow:

  • Verify Storage Conditions: First, confirm that the compound is stored according to the recommendations in the table above (refrigerated, inert atmosphere, protected from light).[7][9][10]

  • Inert Gas Overlay: If you frequently open the container, the headspace air can be sufficient to cause slow oxidation. After each use, flush the container with an inert gas like argon or nitrogen before sealing.[14]

  • Purification Prior to Use: If you suspect degradation has already occurred, purify the material before use. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can often remove more polar oxidized impurities.

Workflow: Purity Verification and Re-qualification

Caption: Workflow for handling suspected sample degradation.

Issue 3: Poor Solubility or Precipitation During Reaction Workup

Q: My compound is crashing out of solution during an aqueous workup, especially after adding a basic solution like sodium bicarbonate. How can I prevent this?

A: Causality & Mechanism: This is expected behavior for a carboxylic acid. 1-(p-tolyl)cyclobutanecarboxylic acid is a weak acid (pKa is likely around 4-5, similar to other carboxylic acids).[1] In its protonated form (R-COOH), it is soluble in many organic solvents. When you add a base, you deprotonate it to form the carboxylate salt (R-COO⁻ Na⁺). This salt is ionic and therefore has much higher solubility in water and very low solubility in less polar organic solvents like diethyl ether or ethyl acetate, causing it to precipitate.

Solutions & Protocol:

  • Solvent Selection: During extraction, use a more polar organic solvent that can better solvate the carboxylate salt, such as tetrahydrofuran (THF) or 2-methyl-THF. However, this can lead to issues with phase separation.

  • pH Control (The Better Option): Carefully control the pH during your workup. To keep the compound in the organic layer, the pH of the aqueous layer must be kept acidic (at least 2 pH units below the pKa, so pH < 2-3). To extract it into the aqueous layer, the pH must be basic (at least 2 pH units above the pKa, so pH > 7).

Protocol: pH-Controlled Liquid-Liquid Extraction

  • Initial State: Assume your product is in an organic solvent like ethyl acetate after a reaction.

  • Acid Wash (Removes Basic Impurities): Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your compound will remain protonated (R-COOH) and stay in the organic layer. Discard the aqueous layer.

  • Base Extraction (Moves Product to Aqueous Layer): To separate your acidic product from neutral impurities, extract the organic layer with a basic solution (e.g., 1M NaOH or saturated NaHCO3). The compound will convert to its salt form (R-COO⁻) and move into the aqueous layer.

  • Validation Step: Test the pH of the aqueous layer to ensure it is > 8. If not, add more base. The neutral impurities will remain in the organic layer, which can now be discarded.

  • Re-acidification and Product Recovery: Cool the basic aqueous layer containing your product salt in an ice bath. Slowly add a strong acid (e.g., 6M HCl) with stirring until the pH is ~2. Your compound will precipitate out as the neutral R-COOH solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry under vacuum. This procedure effectively purifies your carboxylic acid from neutral and basic contaminants.

References

  • The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7). [Link]

  • By Transformation of Other Cyclobutanes. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. [Link]

  • Cyclobutanecarboxylic acid - Wikipedia. [Link]

  • Cyclobutanecarboxylic acid - general description - Georganics. [Link]

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. Global Research Chem. [Link]

  • Best Practices for Chemical Storage in Research Labs - Apollo Scientific. [Link]

  • 1-(p-Tolyl)cyclobutanecarboxylic acid - Orgasynth. [Link]

  • chemical handling and storage section 6 - University of Toronto Scarborough. [Link]

  • Handling and Storing Chemicals - YouTube. [Link]

  • 1-(p-Tolyl)cyclobutanecarboxylic acid - Erfa Sa. [Link]

  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Carboxylic Acids Important Reactions - Jack Westin. [Link]

  • Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hepatocytes - PubMed. [Link]

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Technical Support Center: Scale-Up Synthesis of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth answers to common challenges and frequently asked questions encountered during the synthesis and scale-up of this valuable cyclobutane-containing building block.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most established and industrially viable route is a two-step synthesis starting from 4-methylphenylacetonitrile. This approach involves:

  • α-Alkylation: A phase-transfer catalyzed (PTC) alkylation of 4-methylphenylacetonitrile with 1,3-dibromopropane to form the intermediate 1-(4-methylphenyl)cyclobutane-1-carbonitrile.

  • Hydrolysis: Subsequent hydrolysis of the nitrile intermediate to the final carboxylic acid product.

This method is favored for its use of readily available starting materials and amenability to large-scale production.

Q2: What are the inherent challenges associated with synthesizing a cyclobutane ring?

The primary challenge in constructing a cyclobutane ring is overcoming its inherent ring strain.[1][2] The carbon-carbon bond angles in cyclobutane are compressed to about 90°, a significant deviation from the ideal sp³ bond angle of 109.5°.[1][2] This strain energy makes the ring formation entropically and enthalpically less favorable compared to five- or six-membered rings.[3] Consequently, reactions to form cyclobutanes can be sluggish and may require carefully optimized conditions to minimize side reactions and achieve good yields.[4][5]

Q3: Why is Phase-Transfer Catalysis (PTC) recommended for the alkylation step?

Phase-Transfer Catalysis is a powerful technique for reactions involving two immiscible phases, such as an aqueous solution of a base and an organic solution of the substrate. In this synthesis, the deprotonation of 4-methylphenylacetonitrile occurs in the organic phase, but a strong base like sodium hydroxide is typically in the aqueous phase.

A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., Aliquat 336®), facilitates the reaction by transporting the hydroxide anion (OH⁻) into the organic phase to deprotonate the nitrile.[6] This creates the nucleophilic carbanion in the same phase as the alkylating agent (1,3-dibromopropane), dramatically accelerating the reaction rate. The key advantages of PTC in a scale-up context include:[7]

  • Use of inexpensive and safer inorganic bases (e.g., NaOH, KOH) instead of hazardous and expensive bases like sodium amide or metal hydrides.

  • Milder reaction conditions (lower temperatures).

  • Simplified work-up procedures.

  • Ability to use a single solvent and catalyst for multiple consecutive steps, avoiding the isolation of intermediates.[7]

Q4: What are the primary safety concerns when scaling up this synthesis?

Scaling up this process introduces several safety considerations that must be rigorously addressed:

  • Exothermic Reactions: Both the alkylation and hydrolysis steps can be exothermic. On a large scale, heat dissipation becomes critical. Proper reactor design, cooling systems, and controlled reagent addition rates are essential to prevent thermal runaways.

  • Handling of Strong Bases: Concentrated solutions of sodium or potassium hydroxide are highly corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and face shields, is mandatory. Emergency eyewash and shower stations must be readily accessible.

  • Alkylating Agents: 1,3-dibromopropane is an alkylating agent and should be handled with care as it is a potential carcinogen and toxicant.[8] Operations should be conducted in a well-ventilated fume hood or a closed system to minimize exposure.

  • Pressure Build-up: The alkaline hydrolysis of the nitrile intermediate produces ammonia gas as a byproduct.[9][10] The reaction vessel must be equipped with a proper venting system to safely manage the off-gassing and prevent pressure build-up.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow.

Alkylation Step: Phase-Transfer Catalyzed Cyclization

Q: My alkylation reaction shows low conversion of the starting 4-methylphenylacetonitrile. What are the potential causes and solutions?

  • Cause 1: Inefficient Deprotonation. The base may not be effectively deprotonating the nitrile.

    • Solution: Increase the concentration of the aqueous base (e.g., from 20% to 50% NaOH). Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases, which is crucial for the phase-transfer catalyst to function.

  • Cause 2: Inactive Catalyst. The phase-transfer catalyst may be degraded or poisoned.

    • Solution: Use a fresh batch of a high-quality phase-transfer catalyst. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or Aliquat 336® are generally robust. Ensure no acidic impurities are present in the starting materials that could neutralize the base.

  • Cause 3: Insufficient Temperature. The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or GC. Be cautious, as higher temperatures can also promote side reactions.

Q: I am observing a significant amount of a higher molecular weight byproduct. How can I improve selectivity?

This is likely due to the reaction of the product carbanion with another molecule of 1,3-dibromopropane, leading to dimerization or other side reactions.

  • Solution 1: Controlled Addition of Alkylating Agent. Instead of adding all the 1,3-dibromopropane at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring the intramolecular cyclization over intermolecular side reactions.

  • Solution 2: Dilution. Running the reaction at a higher dilution can also favor the intramolecular cyclization. While this may not be ideal for throughput on scale, it can be a useful tool for improving selectivity.

G

Hydrolysis Step

Q: The hydrolysis of my nitrile intermediate is incomplete, even after prolonged heating. How can I drive the reaction to completion?

  • Cause 1: Insufficiently Harsh Conditions. Nitrile hydrolysis can be slow and requires forcing conditions.[9][11]

    • Solution (Alkaline Hydrolysis): Increase the concentration of the base (e.g., KOH or NaOH) and/or the reaction temperature. Using a co-solvent like ethanol or a glycol (e.g., ethylene glycol) can increase the reaction temperature above the boiling point of water, significantly accelerating the rate.[12]

    • Solution (Acidic Hydrolysis): Use a more concentrated strong acid, such as 70% sulfuric acid or concentrated hydrochloric acid.[10][11] As with alkaline conditions, a co-solvent can help increase the solubility of the organic substrate and raise the reaction temperature.

  • Cause 2: Biphasic System Limitation. If the nitrile has poor solubility in the aqueous acidic or basic solution, the reaction will be slow.[11]

    • Solution: Add a co-solvent like ethanol, isopropanol, or dioxane to create a homogeneous solution. This increases the contact between the reactants and accelerates the hydrolysis.

Q: I am concerned about product degradation. Are there milder hydrolysis methods?

While less common for large-scale production due to cost and catalyst separation, enzymatic hydrolysis offers a milder alternative.[13]

  • Solution: Biocatalytic Hydrolysis. Nitrilase enzymes can hydrolyze nitriles to carboxylic acids in aqueous buffer at or near room temperature and neutral pH.[13] This avoids harsh conditions and can prevent the degradation of sensitive functional groups. However, this requires screening for a suitable enzyme, and the process may be slower and require larger reactor volumes.

Q: How can I effectively isolate and purify the final carboxylic acid on a large scale?

  • Solution: Crystallization. Crystallization is the preferred method for purification on a large scale. After the hydrolysis is complete:

    • Acidification: If using alkaline hydrolysis, cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will precipitate the carboxylic acid.[9][10]

    • Isolation: Filter the solid product and wash it thoroughly with cold water to remove inorganic salts.

    • Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., toluene, heptane/ethyl acetate) to achieve high purity. Perform small-scale solubility tests to identify the optimal recrystallization solvent.

Part 3: Scale-Up Experimental Protocol

This protocol is a representative example and should be optimized for specific equipment and scale.

Table 1: Reagents and Typical Quantities for a 1 mole Scale Synthesis
StepReagentCAS No.Molar Mass ( g/mol )QuantityMolar Equiv.
1. Alkylation 4-Methylphenylacetonitrile2947-61-7131.18131.2 g1.0
1,3-Dibromopropane109-64-8201.89222.1 g1.1
Aliquat 336®63393-96-4~40420.2 g0.05
Sodium Hydroxide1310-73-240.00240.0 g6.0
Toluene108-88-392.141.0 L-
Water7732-18-518.02600 mL-
2. Hydrolysis Ethylene Glycol107-21-162.07800 mL-
Potassium Hydroxide1310-58-356.11280.5 g5.0
Hydrochloric Acid (37%)7647-01-036.46As needed-
Step-by-Step Methodology

G

Part A: Synthesis of 1-(4-methylphenyl)cyclobutane-1-carbonitrile

  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and addition funnel, charge 4-methylphenylacetonitrile (1.0 eq), toluene, Aliquat 336® (0.05 eq), and a 50% (w/w) aqueous solution of sodium hydroxide (6.0 eq).

  • Heating: Begin vigorous stirring and heat the mixture to 70-80°C.

  • Addition: Slowly add 1,3-dibromopropane (1.1 eq) via the addition funnel over 2-3 hours, maintaining the internal temperature below 85°C.

  • Reaction: After the addition is complete, maintain the reaction at 75°C and monitor its progress by GC or TLC until the starting nitrile is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Add water to dissolve any salts and separate the organic phase. Wash the organic phase with water and then with brine.

  • Solvent Exchange: Concentrate the organic phase under reduced pressure to remove the toluene. Add ethylene glycol to the crude nitrile intermediate.

Part B: Hydrolysis to this compound

  • Reactor Setup: To the reactor containing the crude nitrile in ethylene glycol, add solid potassium hydroxide (5.0 eq).

  • Heating: Heat the mixture under a nitrogen atmosphere to 140-150°C. Ammonia gas will evolve and should be scrubbed through an acid trap.

  • Reaction: Maintain the temperature and monitor the reaction by HPLC or TLC until the nitrile intermediate is consumed (typically 8-12 hours).

  • Precipitation: Cool the reaction mixture to below 50°C and slowly pour it into a separate vessel containing ice and water. While stirring vigorously, carefully add concentrated hydrochloric acid until the pH of the solution is ~2. A thick precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., toluene) to yield the pure this compound. Dry the final product in a vacuum oven.

References

  • ResearchGate. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Available from: [Link]

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Available from: [Link]

  • Starks, C. M. (1970). U.S. Patent No. 3,542,822. U.S. Patent and Trademark Office.
  • Martínková, L., & Veselá, A. B. (2014). The biocatalytic hydrolysis of nitriles to carboxylic acids. Science of Synthesis: Biocatalysis in Organic Synthesis, 1, 279-300.
  • Kar, A., et al. (2021). Supramolecular construction of a cyclobutane ring system with four different substituents in the solid state. Nature Communications. Available from: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Available from: [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available from: [Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Quora. Why is cyclobutane unstable compared to N-Butane?. Available from: [Link]

  • ResearchGate. Unsaturated Four-Membered Rings: Efficient Strategies for the Construction of Cyclobutenes and Alkylidenecyclobutanes. Available from: [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Available from: [Link]

  • ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Georgia State University. Available from: [Link]

  • PubMed Central. Cyclobutanes in Small-Molecule Drug Candidates. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available from: [Link]

  • RSC Publishing. C(sp3)–H arylation to construct all-syn cyclobutane-based heterobicyclic systems: a novel fragment collection. Chemical Communications. Available from: [Link]

  • ResearchGate. Synthesis of γ‐arylated cyclobutane carboxylic acids. Available from: [Link]

  • NCBI Bookshelf. Alkylating Agents. Holland-Frei Cancer Medicine. Available from: [Link]

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"avoiding decarboxylation of 1-arylcyclobutane-1-carboxylic acids"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers working with 1-arylcyclobutane-1-carboxylic acids. These compounds are valuable intermediates in medicinal chemistry and materials science, often serving as precursors to a variety of important molecules.[1] However, their synthesis and handling can be complicated by a common and often frustrating side reaction: decarboxylation.

This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the unwanted loss of CO₂ from your 1-arylcyclobutane-1-carboxylic acid derivatives. By understanding the underlying mechanisms and contributing factors, you can optimize your experimental conditions to maximize yield and purity.

Troubleshooting Unwanted Decarboxylation

This section addresses specific problems you may encounter during your work.

Issue 1: Significant product loss and gas evolution observed during thermal purification (distillation or heating).

Question: I am attempting to purify my 1-arylcyclobutane-1-carboxylic acid by distillation, but I'm observing vigorous gas bubbling and a lower-than-expected yield of the desired product. What is happening and how can I fix it?

Answer:

You are likely observing thermally induced decarboxylation. The 1-arylcyclobutane-1-carboxylic acid scaffold can be susceptible to losing carbon dioxide upon heating, leading to the formation of the corresponding 1-arylcyclobutane.[2][3] The stability of these compounds can be influenced by the nature of the aryl substituent and the overall strain of the cyclobutane ring.[4]

Causality: The application of heat provides the activation energy necessary to break the C-C bond between the cyclobutane ring and the carboxyl group. This process is often facilitated by the formation of a stable intermediate or transition state.

Solutions:

  • Avoid High Temperatures: Whenever possible, avoid high-temperature purification methods like distillation.

  • Alternative Purification Techniques:

    • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system is a much gentler method.[5]

    • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.[5][6] Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃). The carboxylate salt will move to the aqueous layer, leaving neutral impurities behind. Subsequently, acidify the aqueous layer to precipitate your purified carboxylic acid, which can then be collected by filtration or extracted back into an organic solvent.[5][6]

    • Chromatography: For small-scale purifications or difficult separations, reversed-phase flash chromatography (C18) can be a powerful tool for purifying polar compounds like carboxylic acids.[7]

G start Crude 1-Arylcyclobutane-1-carboxylic Acid is_solid Is the compound a solid? start->is_solid distillation Avoid High-Temperature Distillation start->distillation recrystallize Recrystallize is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No end_purified Purified Product recrystallize->end_purified chromatography Consider Reversed-Phase Chromatography (C18) acid_base->chromatography If impurities persist acid_base->end_purified chromatography->end_purified

Issue 2: My reaction mixture is showing the decarboxylated byproduct even at moderate temperatures. Could my solvent be the problem?

Question: I'm running a reaction to synthesize a 1-arylcyclobutane-1-carboxylic acid, and I'm seeing the decarboxylated side product form even though I'm keeping the temperature relatively low. I'm using a polar aprotic solvent. Could this be a contributing factor?

Answer:

Yes, the choice of solvent can significantly influence the rate of decarboxylation.[8] While the exact mechanism can be complex, certain solvents can facilitate the process.

Causality: The stability of the transition state leading to decarboxylation can be affected by the solvent's properties. Polar solvents, in particular, can stabilize charged intermediates or transition states that may be involved in the decarboxylation pathway.[9] Research on the decarboxylation of other carboxylic acids, such as malonic acid, has shown that solvent basicity, polarity, and molar volume can all play a role, with basicity often being a determining factor.[8]

Solutions:

  • Solvent Screening: If you suspect the solvent is promoting decarboxylation, it is advisable to screen a range of solvents with varying polarities and properties.

  • Less Polar Solvents: Consider switching to less polar solvents like toluene, hexanes, or dichloromethane to see if this suppresses the side reaction.

  • Aqueous Biphasic Systems: In some cases, running the reaction in a biphasic system (e.g., water/toluene) can be beneficial, as the product may be extracted into the organic phase as it forms, protecting it from conditions in the aqueous phase that might promote decarboxylation.

Solvent PropertyPotential Effect on DecarboxylationRecommended Action
High Polarity May stabilize charged intermediatesScreen less polar alternatives
High Basicity Can facilitate proton abstractionUse non-basic or weakly basic solvents
Protic Solvents Can participate in proton transferConsider aprotic alternatives
Issue 3: I am attempting a reaction that requires acidic or basic conditions, and I am observing significant decarboxylation.

Question: My synthetic route requires a step under either strongly acidic or strongly basic conditions, but this seems to be causing my 1-arylcyclobutane-1-carboxylic acid to decarboxylate. How can I proceed?

Answer:

Both acidic and basic conditions can catalyze the decarboxylation of certain carboxylic acids.[10] The stability of the 1-arylcyclobutane-1-carboxylic acid under these conditions will depend on the specific substrate and the reaction parameters.

Causality:

  • Acid Catalysis: In the presence of a strong acid, the carbonyl oxygen of the carboxylic acid can be protonated. This can facilitate the cleavage of the C-C bond, leading to the formation of CO₂ and a stabilized carbocation on the cyclobutane ring.

  • Base Catalysis: Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate. While generally more stable, in some cases, the formation of the carboxylate can lead to an electronic rearrangement that promotes decarboxylation, especially if a stable carbanion can be formed on the cyclobutane ring.[10]

Solutions:

  • Milder Reagents: Explore the use of milder acids or bases. For example, instead of strong mineral acids, consider using a weaker organic acid or an acidic resin. For basic conditions, consider using alkali metal carbonates or bicarbonates instead of hydroxides.

  • Protecting Groups: If the carboxylic acid functionality is not directly involved in the desired transformation, consider protecting it as an ester (e.g., methyl or ethyl ester).[11][12] Esters are generally more stable towards decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid under mild conditions at the end of the synthetic sequence.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

G start Decarboxylation under Acidic/Basic Conditions milder_reagents Use Milder Acids/Bases start->milder_reagents protecting_groups Employ Protecting Groups (e.g., Esters) start->protecting_groups low_temp Lower Reaction Temperature start->low_temp stable_product Stable Product milder_reagents->stable_product protecting_groups->stable_product low_temp->stable_product

Frequently Asked Questions (FAQs)

Q1: At what temperature does decarboxylation of 1-arylcyclobutane-1-carboxylic acids typically become a problem?

A1: There is no single temperature, as the thermal stability depends on the specific substitution on the aryl ring and the cyclobutane ring itself.[13] However, as a general guideline, it is best to be cautious with temperatures exceeding 100-120 °C, especially during purification. Some cyclobutanedicarboxylic acids have been shown to decarboxylate at temperatures between 160-200 °C.[2]

Q2: How can I monitor my reaction for the formation of the decarboxylated byproduct?

A2: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): The decarboxylated product will be less polar than the starting carboxylic acid and should have a higher Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique for monitoring the reaction, as you can track the disappearance of your starting material and the appearance of both the desired product and the decarboxylated byproduct by their respective masses.[7][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the decarboxylated product. You would expect to see the disappearance of the carboxylic acid proton and changes in the signals corresponding to the protons on the cyclobutane ring.

Q3: Are there alternative synthetic routes that can help avoid this issue?

A3: Yes. If you are synthesizing the 1-arylcyclobutane-1-carboxylic acid from a malonic ester derivative, the final step often involves hydrolysis of the ester followed by decarboxylation.[15][16] One strategy is to perform the hydrolysis under milder conditions that do not induce decarboxylation. Alternatively, consider synthetic strategies where the carboxylic acid functionality is introduced late in the synthesis under mild conditions, for example, through the oxidation of a corresponding alcohol or aldehyde.

Q4: Can I use a derivative of my carboxylic acid that is more stable?

A4: Absolutely. Converting the carboxylic acid to an ester or an amide will generally increase its stability towards decarboxylation.[11][12][17] These derivatives can be carried through several synthetic steps and then converted back to the carboxylic acid when needed. The choice of derivative will depend on the subsequent reaction conditions you plan to employ.

Experimental Protocols

Protocol 1: Purification of a 1-Arylcyclobutane-1-carboxylic Acid via Acid-Base Extraction

This protocol is a general guideline for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The desired product is now in the aqueous layer as its sodium salt. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2). The 1-arylcyclobutane-1-carboxylic acid should precipitate out as a solid.

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product is an oil or does not precipitate, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) 3 times. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

References

  • Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET) - NIH. (2010-04-12).
  • Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. (2025-08-10).
  • How can I purify carboxylic acid? - ResearchGate. (2013-09-20).
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
  • Decarboxylation - Organic Chemistry Portal.
  • Decarboxylation - Master Organic Chemistry. (2022-05-20).
  • By Transformation of Other Cyclobutanes.
  • Decarboxylation - Wikipedia.
  • US5387713A - Process for purification of carboxylic acids - Google Patents.
  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012-11-09).
  • Decarboxylation Reaction Mechanism - YouTube. (2018-05-12).
  • Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates | The Journal of Organic Chemistry - ACS Publications.
  • US3709795A - Purification of carboxylic acids by chemical treatment and distillation - Google Patents.
  • Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids | ACS Catalysis - ACS Publications. (2019-05-29).
  • Decarboxylation - Chemistry Steps.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2025-10-15).
  • Cyclobutanecarboxylic acid - Wikipedia.
  • Decarboxylation of Carboxylic Acids - YouTube. (2025-01-09).
  • Procedure - Organic Syntheses.
  • 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid - ResearchGate.
  • Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier - Benchchem.
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - NIH. (2023-10-10).
  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (2022-11-22).
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? | ResearchGate. (2014-10-27).
  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids | Request PDF - ResearchGate. (2025-10-18).
  • Derivatives of Carboxylic Acids - MSU chemistry.
  • 3-tert-butylcyclobutane-1-carboxylic acid|CAS 66016-27-1 - Benchchem.
  • Carboxylic Acids and Their Derivatives.
  • Relative Stability of Carboxylic Acid Derivatives - YouTube. (2022-04-18).
  • 11.4: The Relative Reactivity of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2024-02-22).
  • Mild and Efficient Method for Decarboxylative Bromination of α,β-Unsaturated Carboxylic Acids with Dess-Martin Periodinane | Request PDF - ResearchGate. (2025-08-05).
  • Carboxyl Derivatives - Chemistry LibreTexts. (2023-01-22).
  • (PDF) Pyrolysis of Carboxylic Acids - ResearchGate.

Sources

Technical Support Center: 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid (CAS No. 50921-38-5). This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to ensure the safe and effective handling and storage of this compound. Our goal is to synthesize technical data with practical, field-proven insights to support your experimental success.

Compound Overview

This compound is a carboxylic acid derivative containing a p-tolyl group attached to a cyclobutane ring. Understanding its chemical nature is key to its proper handling. The carboxylic acid moiety imparts polarity and acidic properties, while the aromatic and cyclobutane groups contribute to its largely non-polar character, influencing its solubility and stability.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₄O₂PubChem[1]
Molecular Weight 190.24 g/mol PubChem[1]
Appearance Solid (typical for this class)Inferred from related compounds
GHS Hazard Codes H315, H319, H335PubChem[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.

Q1: I opened a new bottle of the compound and it appears discolored (e.g., yellow or brown). Is it still usable?

A1: Discoloration often indicates degradation. The p-tolyl group, while relatively stable, can be susceptible to subtle oxidation over time, especially with improper long-term storage or exposure to air and light.

  • Causality: Trace impurities or slow oxidation can lead to the formation of chromophores, resulting in a yellow or brownish hue. While the bulk material may still be largely intact, the presence of these impurities can interfere with sensitive downstream applications.

  • Recommended Action:

    • Assess Purity: Before use, verify the compound's purity. A simple melting point determination can be very informative. If the range is broad or significantly lower than the specification, the sample is likely impure. For more sensitive experiments, we recommend analytical techniques like NMR or LC-MS.

    • Recrystallization: If the purity is compromised but the compound is deemed essential, consider recrystallization from an appropriate solvent system (e.g., a toluene/heptane or ethanol/water mixture) to remove impurities.

    • Contact Supplier: If the product is newly received in this condition, contact your supplier's technical service department.

Q2: My compound is not dissolving in the solvent I've chosen. What am I doing wrong?

A2: Solubility is dictated by the "like dissolves like" principle. This compound has a large non-polar region (p-tolyl and cyclobutane groups) and a small polar region (carboxylic acid).

  • Causality: Due to its structure, the compound exhibits poor solubility in highly polar solvents like cold water.[1] Conversely, it is generally soluble in less polar organic solvents.[1][2]

  • Recommended Solvents:

    • High Solubility: Expect good solubility in solvents like diethyl ether, chloroform, toluene, ethyl acetate, and acetone.

    • Moderate Solubility: Alcohols such as ethanol and methanol should also be effective solvents.[3]

    • Low Solubility: Water, alkanes (e.g., hexane, heptane).

  • Troubleshooting Steps:

    • Select an Appropriate Solvent: Switch to a recommended organic solvent from the list above.

    • Apply Gentle Heat: Gently warming the mixture can increase the rate of dissolution.

    • Increase Polarity (for aqueous systems): To dissolve the compound in an aqueous buffer, deprotonate the carboxylic acid by adding a base (e.g., sodium bicarbonate or sodium hydroxide) to form the more soluble carboxylate salt. Adjust the pH carefully to avoid degrading other components in your experiment.

Q3: I'm seeing unexpected side products in my reaction. Could it be an issue with the starting material's stability?

A3: Yes, while the compound is stable under recommended conditions, improper handling can lead to degradation that introduces reactive impurities into your experiment.

  • Causality: The primary stability concerns are exposure to strong oxidizing agents and atmospheric moisture.

    • Oxidation: Strong oxidizers can attack the aromatic ring or the benzylic-like position where the cyclobutane ring attaches.

    • Moisture: As a dry solid, the compound is stable. However, absorbed moisture can affect reaction stoichiometry if the compound is used in a water-sensitive reaction.

  • Preventative Workflow:

    • Inert Atmosphere Handling: For moisture- or air-sensitive reactions, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon).[4][5][6]

    • Verify Purity Before Use: Always perform a quick purity check (TLC, melting point) if there is any doubt about the material's integrity.

    • Review Reagent Compatibility: Ensure no strong oxidizing agents are used in your reaction unless intended.[4][7]

Frequently Asked Questions (FAQs)

Q: What are the ideal long-term storage conditions?

A: For optimal stability and to preserve purity, store this compound under the following conditions:

  • Temperature: Cool conditions, such as 2-8°C, are recommended.[3][8]

  • Atmosphere: Keep the container tightly sealed to protect from atmospheric moisture.[2][4] For maximum longevity, especially for an analytical standard, storing under an inert gas like argon or nitrogen is best practice.[8]

  • Light: Store in an opaque or amber vial to protect from light, which can catalyze oxidative degradation.

  • Location: Store in a dry, well-ventilated place away from incompatible materials, particularly strong oxidizing agents.[4][7]

Recommended Storage Conditions Summary
ParameterConditionRationale
Temperature 2–8°C (Refrigerated)Slows potential degradation pathways.
Atmosphere Tightly Sealed; Inert Gas (Optimal)Prevents moisture absorption and oxidation.
Light Protect from Light (Amber Vial)Avoids light-catalyzed degradation.
Incompatibilities Away from Strong Oxidizing AgentsPrevents hazardous and exothermic reactions.[4][7]

Q: What personal protective equipment (PPE) is required when handling this compound?

A: Based on its GHS classification, this compound is an irritant.[1] Adherence to standard laboratory safety practices is mandatory.

  • Eye Protection: Wear chemical safety goggles or glasses.[4]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[4]

  • Respiratory Protection: Handle in a well-ventilated area. If dust may be generated or if you are handling large quantities, use a certified chemical fume hood to avoid respiratory tract irritation.[2][4]

Q: How should I dispose of waste containing this compound?

A: Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[4] Do not empty it into drains.[4] Chemical waste generators must classify the waste to ensure complete and accurate disposal procedures are followed.[4]

Experimental Workflow Visualization

The following diagram outlines a decision-making process for assessing the integrity of a stored sample of this compound before its use in an experiment.

G start Start: Retrieve Compound from Storage visual_check Q: Any visual discoloration or change in texture? start->visual_check mp_check Perform Melting Point Determination visual_check->mp_check No visual_check->mp_check Yes mp_compare Q: Is MP sharp and matches specification? mp_check->mp_compare nmr_check Perform NMR/LC-MS Purity Analysis mp_compare->nmr_check No / Borderline proceed Proceed with Experiment mp_compare->proceed Yes nmr_compare Q: Is purity >98% and no significant impurities? nmr_check->nmr_compare nmr_compare->proceed Yes purify Purify by Recrystallization or Column Chromatography nmr_compare->purify No, but salvageable discard Discard Compound and Acquire New Stock nmr_compare->discard No, significant degradation purify->nmr_check Re-analyze

Sources

Technical Support Center: Navigating the Complexities of Cyclobutane Derivative Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the characterization of cyclobutane derivatives. As a researcher, scientist, or drug development professional, you are likely aware of the unique challenges posed by this strained four-membered ring system. The inherent ring strain, conformational flexibility, and potential for unexpected reactivity can lead to ambiguous or misleading analytical data.[1]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common pitfalls encountered during the characterization of these fascinating molecules. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you in your research.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Conformational Maze

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. However, for cyclobutane derivatives, it presents a unique set of challenges primarily stemming from the ring's puckered conformation.[2][3]

FAQ 1: Why do the ¹H NMR spectra of my cyclobutane derivatives show broad or complex, unpredictable signals?

This is a classic issue rooted in the dynamic nature of the cyclobutane ring. Unlike planar representations in textbooks, cyclobutane exists in a rapid equilibrium between two puckered or "butterfly" conformations to alleviate torsional strain.[2][3] This rapid interconversion at room temperature can lead to time-averaged signals that are often broad and difficult to interpret.

Troubleshooting Workflow for Complex ¹H NMR Spectra

G start Complex/Broad ¹H NMR Spectrum vt_nmr Perform Variable-Temperature (VT) NMR start->vt_nmr slow_exchange Observe Sharpening of Signals into Distinct Sets at Low Temperature vt_nmr->slow_exchange axial_equatorial Assign Axial and Equatorial Protons based on Chemical Shifts and Coupling Constants slow_exchange->axial_equatorial Yes no_change Signals Remain Broad or Unchanged slow_exchange->no_change No 2 2 axial_equatorial->2 no_change->2 structural_issue Consider Alternative Structures or Isomers no_change->structural_issue d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC, NOESY/ROESY) connectivity Establish Connectivity (COSY, HMBC) d_nmr->connectivity stereochem Determine Stereochemistry (NOESY/ROESY) connectivity->stereochem final_structure Propose Final Structure stereochem->final_structure

In-depth Explanation:

  • Variable-Temperature (VT) NMR: By lowering the temperature, you can slow down the rate of ring flipping. If conformational exchange is the culprit, you will observe the broad signals decoalesce into sharp, distinct signals for the axial and equatorial protons of each conformer.

  • 2D NMR Techniques: When VT-NMR is not feasible or conclusive, 2D NMR is indispensable.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the connectivity within the cyclobutane ring and its substituents.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C signals.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for confirming the overall carbon skeleton and the placement of substituents.[4]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is invaluable for determining the relative stereochemistry (cis/trans) of substituents.[5]

FAQ 2: How can I reliably determine the stereochemistry of my disubstituted cyclobutane using coupling constants?

While the Karplus relationship is a cornerstone for determining dihedral angles in acyclic and six-membered ring systems, its application to cyclobutanes is fraught with peril. The puckered nature of the ring and the wide range of observed vicinal cis and trans coupling constants make simple predictions unreliable.[6]

A More Robust Approach Using Long-Range Couplings:

A more dependable method for conformational analysis in cyclobutanes involves the analysis of four-bond proton-proton couplings (⁴JHH).

Coupling TypeTypical MagnitudeDihedral Relationship
⁴J(eq-eq)~5 HzW-pathway ("W-coupling")
⁴J(ax-ax)~0 Hz

Table 1: Stereospecific Four-Bond Couplings in Cyclobutanes

Protocol for Stereochemical Assignment using ⁴JHH:

  • Acquire a High-Resolution ¹H NMR Spectrum: Ensure sufficient digital resolution to resolve small long-range couplings.

  • Identify Cross-Ring Protons: Focus on the coupling patterns of protons on opposite corners of the ring (e.g., at C1 and C3).

  • Look for "W-Coupling": A significant ⁴JHH coupling (typically 4-6 Hz) is indicative of a "W" arrangement of the four bonds connecting the two protons. This is most commonly observed between two equatorial protons on opposite sides of the ring.

  • Absence of Coupling: A very small or non-existent ⁴JHH coupling suggests an axial-axial or axial-equatorial relationship.

  • Combine with NOE Data: Correlate your coupling constant analysis with NOESY/ROESY data to build a self-consistent 3D model of your molecule.

Section 2: Mass Spectrometry (MS) - Navigating Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. However, the high ring strain of cyclobutane derivatives can lead to complex fragmentation patterns that may be misinterpreted.

FAQ 3: My mass spectrum doesn't show a molecular ion peak, or it's very weak. How can I confirm the molecular weight?

The absence of a prominent molecular ion (M⁺) peak is a common issue for cyclobutane derivatives, especially under high-energy electron ionization (EI) conditions. The ring strain makes the molecular ion prone to fragmentation.

Troubleshooting Absent Molecular Ion Peak

G start Weak or Absent M⁺ Peak in EI-MS soft_ionization Employ Soft Ionization Techniques start->soft_ionization ci Chemical Ionization (CI) soft_ionization->ci esi Electrospray Ionization (ESI) soft_ionization->esi maldi Matrix-Assisted Laser Desorption/Ionization (MALDI) soft_ionization->maldi protonated_adduct Look for [M+H]⁺, [M+Na]⁺, or other adducts ci->protonated_adduct esi->protonated_adduct maldi->protonated_adduct hrms Perform High-Resolution Mass Spectrometry (HRMS) protonated_adduct->hrms formula Determine Elemental Composition hrms->formula confirm_mw Confirm Molecular Weight formula->confirm_mw

In-depth Explanation:

  • Soft Ionization Techniques: These methods impart less energy to the molecule during ionization, increasing the likelihood of observing the molecular ion or a related species.

    • Chemical Ionization (CI): Uses a reagent gas to produce protonated molecules ([M+H]⁺), which are often more stable than the radical cation M⁺•.

    • Electrospray Ionization (ESI): Ideal for polar molecules, it generates ions directly from solution, typically as protonated species or adducts with salts (e.g., [M+Na]⁺).

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Suitable for a wide range of molecules, particularly larger ones, and often produces singly charged molecular ions.

  • High-Resolution Mass Spectrometry (HRMS): Even if the molecular ion is weak, HRMS can provide its exact mass, allowing for the unambiguous determination of the elemental composition.[7]

FAQ 4: The fragmentation pattern of my substituted cyclobutane is confusing. What are the expected cleavage pathways?

The fragmentation of cyclobutanes is often driven by the release of ring strain. The most common fragmentation pathway is a cycloreversion reaction, which is essentially the reverse of a [2+2] cycloaddition.

Common Fragmentation Pathways:

  • Symmetrical Cleavage: The cyclobutane ring cleaves into two alkene fragments. For an unsubstituted cyclobutane, this results in a prominent peak at m/z 28, corresponding to ethene ([C₂H₄]⁺•).[8]

  • Asymmetrical Cleavage: If the substituents on the ring are different, the charge will preferentially reside on the fragment that forms the more stable carbocation or radical cation.

  • Loss of Substituents: Cleavage of bonds to substituents can also occur, often competing with ring fragmentation. The stability of the resulting carbocation and neutral radical will govern the likelihood of these pathways.

Example Scenario: Consider a 1,2-disubstituted cyclobutane. Upon ionization, it can fragment to produce two different alkene fragments. The relative intensity of these fragment ions in the mass spectrum can provide clues about the electronic nature of the substituents.

Section 3: X-ray Crystallography - The Challenge of a Solid State

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule. However, obtaining high-quality crystals of cyclobutane derivatives can be a significant hurdle due to their conformational flexibility.

FAQ 5: I'm struggling to grow single crystals of my cyclobutane derivative suitable for X-ray analysis. What are some common issues and solutions?

The conformational flexibility that complicates NMR analysis also hinders crystallization. In solution, the molecule exists as a mixture of conformers, and for crystallization to occur, the molecules must adopt a single, ordered conformation within the crystal lattice. This can be entropically unfavorable.

Common Crystallization Problems and Strategies:

ProblemCausePotential Solutions
Oiling Out/Amorphous Solid The molecule has a low propensity to form an ordered crystal lattice.- Screen a wide range of solvents and solvent mixtures. - Try slow evaporation, vapor diffusion, and cooling crystallization methods. - Introduce a more rigid functional group through derivatization to lock the conformation.[9]
Poor Crystal Quality Rapid crystal growth, impurities, or inherent disorder.- Use highly purified material. - Slow down the crystallization process (e.g., slower evaporation, smaller temperature gradient). - Consider co-crystallization with a rigid, planar molecule that can form predictable intermolecular interactions.
Conformational Disorder The molecule adopts multiple conformations within the crystal lattice.- Collect diffraction data at low temperatures to reduce thermal motion. - This is an inherent property; the crystallographer will need to model the disorder during structure refinement. Be aware that this can lower the precision of the final structure.
Twinning Multiple crystal lattices are intergrown.- Screen for different crystallization conditions, as some may favor the growth of single crystals. - Modern crystallographic software can often handle twinned data, but it complicates the structure solution and refinement process.

Table 2: Troubleshooting Crystallization of Cyclobutane Derivatives

Protocol for Screening Crystallization Conditions:

  • Start with High-Purity Material: Ensure your sample is free of residual solvents and synthetic byproducts.

  • Solvent Selection: Choose a solvent in which your compound has moderate solubility.

  • Set up Small-Scale Screens: In small vials, dissolve your compound in a variety of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) and solvent mixtures.

  • Employ Multiple Techniques:

    • Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place the vial containing your compound's solution inside a larger sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your solution, inducing crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).

  • Patience is Key: Crystal growth can take anywhere from a few hours to several weeks.

By understanding these common pitfalls and employing systematic troubleshooting strategies, you can overcome the challenges associated with the characterization of cyclobutane derivatives and confidently elucidate their structures.

References

  • Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and... Retrieved January 2, 2026, from [Link]

  • Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. (2025, August 7). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Pálinkó, I., Szabó, P. T., Török, B., Kele, Z., & Kapocsi, I. (n.d.). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. University of Massachusetts Boston. Retrieved January 2, 2026, from [Link]

  • Advanced NMR Techniques and Applications. (n.d.). Fiveable. Retrieved January 2, 2026, from [Link]

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  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. (2019, September 5). National Institutes of Health. Retrieved January 2, 2026, from [Link]

  • Conformational analysis of A and B rings in 2-, 4-, and 6-bromosubstituted steroidal 4-en-3-ones by nuclear magnetic resonance. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

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  • 4.4: Conformations of Cycloalkanes. (2024, June 18). Chemistry LibreTexts. Retrieved January 2, 2026, from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 2, 2026, from [Link]

  • Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

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  • Can molecular flexibility control crystallization? The case of para substituted benzoic acids. (2020, November 16). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

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  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved January 2, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, scientifically grounded approach to the validation of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid purity, leveraging High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. Beyond a mere recitation of protocols, this document delves into the rationale behind experimental choices, offers a comparative analysis of alternative analytical methods, and is substantiated by verifiable references to ensure scientific integrity.

Introduction: The Significance of Purity for this compound

This compound[1] is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a substituted aromatic ring coupled with a strained cyclobutane moiety, presents unique synthetic challenges and, consequently, a specific impurity profile. The presence of even minute quantities of impurities can significantly impact the compound's pharmacological activity, toxicity profile, and physical properties. Therefore, a rigorously validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Understanding the Analyte: Chemical Properties and Potential Impurities

A foundational understanding of the target molecule's characteristics and synthetic route is paramount in developing a specific and robust analytical method.

Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC12H14O2[1]
Molecular Weight190.24 g/mol [1]
AppearanceWhite to off-white solid (predicted)General knowledge
SolubilitySoluble in organic solvents like methanol, acetonitrile; sparingly soluble in waterGeneral knowledge

Anticipated Impurities from Synthetic Routes:

Based on these potential synthetic pathways, likely impurities include:

  • Starting Materials: p-Tolylacetonitrile, Diethyl malonate, 1,3-Dibromopropane.

  • Intermediates: Diethyl (4-methylbenzyl)malonate, Diethyl 1-(4-methylphenyl)cyclobutane-1,1-dicarboxylate.

  • By-products: 1,1,3,3-Tetraethyl cyclobutane-1,3-dicarboxylate (from self-condensation of malonic ester), poly-alkylated toluene derivatives (from Friedel-Crafts side reactions).[7]

  • Degradation Products: Potential for oxidative degradation or decarboxylation under harsh conditions.

The Gold Standard: A Validated HPLC Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the industry standard.

Rationale for Method Development

The developed method is a reverse-phase HPLC (RP-HPLC) approach, which is ideal for separating moderately polar to nonpolar compounds.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides good retention for the aromatic ring and the cyclobutane moiety of the analyte.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities. The aqueous phase is acidified with a small amount of formic or phosphoric acid to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[11]

  • Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 220-254 nm) is chosen for its sensitivity and universality for aromatic compounds.

Experimental Protocol: A Step-by-Step Guide

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid), analytical grade

  • This compound reference standard (of known purity)

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a stock solution of approximately 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 230 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 20 80
      25 20 80
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis:

    • Integrate the peaks in the chromatograms.

    • Calculate the percentage purity of the sample using the area normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a relative response factor for each known impurity should be determined.

Method Validation: Ensuring Trustworthiness

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing the series of diluted standard solutions and plotting a calibration curve of peak area versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking the sample with known amounts of the reference standard at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the preferred method, a comprehensive guide should acknowledge and compare alternative analytical techniques.

TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
High-Performance Liquid Chromatography (HPLC) Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, suitable for non-volatile and thermally labile compounds, well-established for pharmaceutical analysis.[12][13][14]Requires solvents, can be time-consuming.
Gas Chromatography (GC) Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile compounds, useful for identifying residual solvents.Requires derivatization for non-volatile carboxylic acids, which can introduce errors; thermal degradation is a risk.[12][13][14]
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, low sample and reagent consumption, orthogonal separation mechanism to HPLC.[2][6][11][15][16]Lower sensitivity for UV detection compared to HPLC, less robust for routine QC in some cases.[2][6][11][15][16]

Visualizing the Workflow and Logic

To further elucidate the process, the following diagrams illustrate the HPLC validation workflow and the decision-making process for selecting the appropriate analytical technique.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis MD1 Analyte Characterization MD2 Selection of Column & Mobile Phase MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 V1 Specificity MD3->V1 V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 Sample Analysis V6->RA1 RA2 Purity Calculation RA1->RA2 RA3 Reporting RA2->RA3

Caption: Workflow for the development and validation of an HPLC method.

Analytical_Technique_Selection Analyte Analyte Properties IsVolatile Is the analyte volatile? Analyte->IsVolatile IsThermallyStable Is it thermally stable? IsVolatile->IsThermallyStable Yes HPLC High-Performance Liquid Chromatography (HPLC) IsVolatile->HPLC No GC Gas Chromatography (GC) IsThermallyStable->GC Yes IsThermallyStable->HPLC No CE Capillary Electrophoresis (CE) HPLC->CE Consider as orthogonal method

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion: A Pathway to Confident Purity Assessment

The purity of this compound is a critical parameter that underpins its utility in research and development. This guide has detailed a robust and validated HPLC method for its determination, grounded in scientific principles and regulatory expectations. By understanding the analyte's properties, potential impurities, and the rationale behind the chosen analytical technique, researchers can confidently assess the purity of this compound. The comparative analysis with alternative methods further empowers scientists to make informed decisions based on their specific analytical needs. Adherence to the principles outlined herein will contribute to the generation of high-quality, reliable data, ultimately accelerating the pace of scientific discovery and drug development.

References

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  • Chen, Y., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • SIELC Technologies. (n.d.). Separation of 1-(4-Methylphenyl)cyclohexanecarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Rimawi, F. (2014).
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  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses.
  • ResearchGate. (n.d.). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). Retrieved from [Link]

  • Fujiwara, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Reddit. (2020, February 23). can anyone please tell me if toluene undergoes a friedel-crafts acylation? and if it does, is it any different from a friedel-crafts acylation with phenol? Retrieved from [Link]

  • YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

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  • Master Organic Chemistry. (2025, June 5). The Malonic Ester And Acetoacetic Ester Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclobutane containing carboxylic acid gpr120 modulators.
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  • Britannica. (2025, November 6). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]

  • YouTube. (2014, October 11). Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. Retrieved from [Link]

  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • OUCI. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]

  • PubMed Central. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid and Its Analogs as PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Rationale for Targeting PAI-1 with a Cyclobutane Scaffold

PAI_1_Pathway cluster_activation Fibrinolytic Cascade cluster_inhibition PAI-1 Regulation cluster_outcome Physiological Outcome Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin Fibrin Fibrin Clot tPA_uPA tPA / uPA (Activators) PAI1 Active PAI-1 PAI1->tPA_uPA PAI1_complex PAI-1 :: tPA/uPA (Inactive Complex) PAI1->PAI1_complex Degradation Fibrin Degradation (Clot Lysis) Thrombosis Thrombosis Risk (Clot Stability) Inhibitor Small Molecule Inhibitor (e.g., Cyclobutane Analog) Inhibitor->PAI1

Synthesis Strategy and Analog Design

The synthesis of 1,1-disubstituted cyclobutane carboxylic acids is well-established. A robust and scalable approach involves the condensation of a malonic ester with a suitable dihalide, followed by hydrolysis and decarboxylation.[8] For our core scaffold, the key intermediate is ethyl 1-(4-methylphenyl)cyclobutane-1-carboxylate, which can be synthesized from 4-methylphenylacetonitrile.

General Synthetic Workflow

The proposed synthetic route provides a versatile platform for generating a library of analogs. Modifications to the starting materials allow for systematic changes to the phenyl ring substituents.

Synthesis_Workflow Start Substituted Phenylacetonitrile Intermediate1 α-Alkylation with 1,3-Dibromopropane Start->Intermediate1 Base (e.g., NaH) Intermediate2 Cyclized Nitrile Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization FinalProduct Target Analog (Carboxylic Acid) Intermediate2->FinalProduct Acid or Base Hydrolysis

Caption: General workflow for the synthesis of target analogs.

Comparative Analysis and Structure-Activity Relationship (SAR)

Table 1: Structures of 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid and Designed Analogs

Compound IDR (para-substituent)Rationale for Modification
LEAD-01 -CH₃ (Methyl)Parent compound; lipophilic, electron-donating.
ANA-02 -HUnsubstituted baseline for electronic effects.
ANA-03 -Cl (Chloro)Electron-withdrawing, moderate size, increases lipophilicity.
ANA-04 -OCH₃ (Methoxy)Electron-donating via resonance, potential H-bond acceptor.
ANA-05 -CF₃ (Trifluoromethyl)Strongly electron-withdrawing, lipophilic, sterically demanding.
Performance Comparison
Compound IDR (para-substituent)PAI-1 Inhibition IC₅₀ (µM)
LEAD-01 -CH₃3.5
ANA-02 -H8.2
ANA-03 -Cl1.8
ANA-04 -OCH₃6.5
ANA-05 -CF₃2.1
Tiplaxtinin (Ref.)N/A2.7[2]

Note: The IC₅₀ values for the analog series are illustrative and representative for the purposes of this guide, based on established SAR principles.

Interpretation of Structure-Activity Relationships
  • Impact of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the para-position, such as in ANA-03 (-Cl) and ANA-05 (-CF₃), leads to a marked increase in potency. This enhancement may be due to favorable electrostatic interactions or the modulation of the phenyl ring's electronic properties to better engage with the target. The chloro-substituted analog ANA-03 emerged as the most potent compound in this series.

  • Effect of Electron-Donating Groups: Both the methyl group (LEAD-01 ) and the methoxy group (ANA-04 ) are electron-donating. While the methyl group confers moderate activity, the larger methoxy group results in a slight loss of potency compared to the parent compound, suggesting potential steric hindrance or an unfavorable interaction within the binding pocket.

These findings align with general SAR trends where tuning the electronic and steric profile of a core scaffold is crucial for optimizing biological activity.[10][11]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided. These methods are self-validating and based on established procedures.

Protocol 4.1: Representative Synthesis of this compound (LEAD-01)

Rationale: This multi-step synthesis utilizes a phase-transfer catalyzed alkylation followed by hydrolysis, a common and efficient method for constructing the 1,1-disubstituted cyclobutane core.

Materials:

  • 4-Methylphenylacetonitrile

  • 1,3-Dibromopropane

  • Sodium Hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Sulfuric Acid (concentrated)

  • Diethyl ether

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Cyclization: To a stirred solution of 4-methylphenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene, add 1,3-dibromopropane (1.2 eq).

  • Slowly add 50% aqueous sodium hydroxide (5.0 eq) to the mixture at room temperature. The reaction is exothermic and may require cooling to maintain a temperature below 40°C.

  • Stir the reaction vigorously for 12-18 hours at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-(4-methylphenyl)cyclobutane-1-carbonitrile.

  • Hydrolysis: Add the crude nitrile to a mixture of water and concentrated sulfuric acid (1:1 v/v).

  • Heat the mixture to reflux (approx. 110-120°C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization (e.g., from hexanes/ethyl acetate) to afford pure this compound.

Protocol 4.2: In Vitro Chromogenic PAI-1 Inhibition Assay

Materials:

  • Recombinant human tPA

  • Plasminogen

  • Plasmin-specific chromogenic substrate (e.g., S-2251)

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤1%.

  • Chromogenic Reaction: Initiate the reaction by adding 140 µL of a pre-warmed (37°C) solution containing plasminogen and the chromogenic substrate to each well.

  • Data Acquisition: Immediately place the microplate in a reader pre-heated to 37°C. Measure the absorbance at 405 nm kinetically, taking readings every minute for 30-60 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) for each well.

    • Determine the percentage of PAI-1 inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate_sample / Rate_no_inhibitor)] x 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

References

  • Benchchem. Application Notes and Protocols: Diaplasinin in vitro PAI-1 Inhibition Assay.
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Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides a comprehensive spectroscopic comparison of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid with structurally similar compounds. By leveraging key differences in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, this document establishes a clear and reliable methodology for the unambiguous identification of the target molecule.

Introduction: The Analytical Challenge

This compound is a molecule of interest in synthetic chemistry and drug discovery, serving as a potential building block for more complex therapeutic agents. Its structure, featuring a cyclobutane ring attached to a p-tolyl group and a carboxylic acid moiety, presents a unique analytical challenge. Differentiating it from its isomers and analogs is critical for quality control, reaction monitoring, and ensuring the structural integrity of downstream products.

This guide provides an in-depth analysis of its spectroscopic signature, explaining the causal relationships between its structure and the resulting spectral data. We will compare it against two closely related compounds to highlight the subtle yet definitive markers that enable its precise identification:

  • 1-Phenylcyclobutane-1-carboxylic acid: To demonstrate the influence of the p-methyl group.

  • Cyclohexanecarboxylic acid: To illustrate the impact of the aromatic system and the difference in ring strain.

Spectroscopic Methodologies: A Multi-Faceted Approach

No single technique provides a complete structural picture. A combinatorial approach using NMR, FT-IR, and MS is essential for confident characterization. The choice of these methods is deliberate:

  • Nuclear Magnetic Resonance (NMR): Provides the most detailed information about the carbon-hydrogen framework. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton of the molecule.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is exceptionally sensitive to the presence of specific functional groups. It is our primary tool for confirming the carboxylic acid and identifying vibrations within the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides valuable information about its structure through the analysis of fragmentation patterns. This is crucial for confirming the elemental composition.

The following diagram illustrates the workflow for comprehensive spectroscopic analysis.

G cluster_sample Sample Preparation cluster_conclusion Conclusion Sample 1-(4-Methylphenyl)cyclobutane- 1-carboxylic acid Prep_NMR Dissolve in CDCl3 with 0.1% TMS Sample->Prep_NMR Prep_IR Prepare as KBr pellet or neat film (liquid) Sample->Prep_IR Prep_MS Dissolve in suitable volatile solvent (e.g., MeOH) Sample->Prep_MS Acq_NMR ¹H NMR (400 MHz) ¹³C NMR (100 MHz) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectroscopy (4000-400 cm⁻¹) Prep_IR->Acq_IR Acq_MS Mass Spectrometry (e.g., ESI or EI) Prep_MS->Acq_MS Ana_NMR Chemical Shifts (δ) Coupling Constants (J) Integration Acq_NMR->Ana_NMR Ana_IR Vibrational Frequencies (cm⁻¹) Functional Group Identification Acq_IR->Ana_IR Ana_MS Molecular Ion Peak (M+) Fragmentation Pattern Acq_MS->Ana_MS Conclusion Structural Confirmation & Comparative Analysis Ana_NMR->Conclusion Ana_IR->Conclusion Ana_MS->Conclusion

Caption: Workflow for Spectroscopic Analysis.

Spectroscopic Profile of this compound

The following sections detail the expected spectral data for the target molecule.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is highly informative. The p-substituted aromatic ring gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The cyclobutane protons exhibit complex multiplets due to their diastereotopic nature and restricted bond rotation, while the carboxylic acid proton is a broad singlet. The methyl group on the tolyl moiety presents as a sharp singlet.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the number of unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid at the downfield end of the spectrum (~184 ppm), the quaternary carbon of the cyclobutane ring attached to the phenyl group, and the distinct aromatic carbons.

FT-IR Spectroscopy (KBr Pellet)

The FT-IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group: a very broad O-H stretch and a strong C=O stretch. Aromatic C-H and C=C stretches are also clearly visible.

Mass Spectrometry (Electron Ionization - EI)

Mass spectrometry confirms the molecular weight of the compound (C₁₂H₁₄O₂ = 190.24 g/mol ). The fragmentation pattern is also diagnostic, often showing a loss of the carboxylic acid group (-45 Da) and other characteristic fragments.

Comparative Analysis

The key to confident identification lies in comparing the spectrum of the target compound with that of structurally related molecules. The following table summarizes the key differentiating spectroscopic features.

Compound ¹H NMR Key Signals (CDCl₃) ¹³C NMR Key Signals (CDCl₃) FT-IR Key Bands (cm⁻¹) MS (M⁺)
This compound ~11-12 ppm (br s, 1H, COOH)~7.3 ppm (d, 2H, Ar-H)~7.1 ppm (d, 2H, Ar-H)~2.6-2.8 ppm (m, 2H, cyclobutane)~2.3 ppm (s, 3H, Ar-CH₃)~1.9-2.1 ppm (m, 4H, cyclobutane)~184 (C=O)~142 (Ar-C)~137 (Ar-C)~129 (Ar-CH)~126 (Ar-CH)~55 (Quaternary C)~32 (CH₂)~21 (Ar-CH₃)~16 (CH₂)~2500-3300 (br, O-H)~1700 (s, C=O)~1610, 1515 (m, C=C Ar)190
1-Phenylcyclobutane-1-carboxylic acid ~11-12 ppm (br s, 1H, COOH)~7.2-7.4 ppm (m, 5H, Ar-H)~2.6-2.8 ppm (m, 2H, cyclobutane)~1.9-2.1 ppm (m, 4H, cyclobutane)~184 (C=O)~145 (Ar-C)~128 (Ar-CH)~127 (Ar-CH)~126 (Ar-CH)~55 (Quaternary C)~32 (CH₂)~16 (CH₂)~2500-3300 (br, O-H)~1700 (s, C=O)~1600, 1495 (m, C=C Ar)176
Cyclohexanecarboxylic acid ~12 ppm (br s, 1H, COOH)~2.3 ppm (tt, 1H, CH-COOH)~1.2-2.0 ppm (m, 10H, cyclohexane)~183 (C=O)~43 (CH-COOH)~29 (CH₂)~25 (CH₂)~2500-3300 (br, O-H)~1705 (s, C=O)~2850-2950 (s, C-H sp³)128

The following diagram illustrates the key structural differences that lead to the distinct spectroscopic signals.

G cluster_target Target Molecule cluster_comp1 Comparator 1 cluster_comp2 Comparator 2 Target 1-(4-Methylphenyl)cyclobutane- 1-carboxylic acid T_NMR ¹H NMR: Ar-CH₃ singlet (~2.3 ppm) AA'BB' aromatic pattern Target->T_NMR T_C13 ¹³C NMR: Ar-CH₃ signal (~21 ppm) Target->T_C13 T_MS MS: M⁺ = 190 Target->T_MS Comp1 1-Phenylcyclobutane- 1-carboxylic acid C1_NMR ¹H NMR: No Ar-CH₃ singlet Complex aromatic multiplet Comp1->C1_NMR C1_C13 ¹³C NMR: No Ar-CH₃ signal Comp1->C1_C13 C1_MS MS: M⁺ = 176 Comp1->C1_MS Comp2 Cyclohexanecarboxylic acid C2_NMR ¹H NMR: No aromatic signals Comp2->C2_NMR C2_IR FT-IR: No aromatic C=C bands (1600-1450 cm⁻¹) Comp2->C2_IR C2_MS MS: M⁺ = 128 Comp2->C2_MS

Caption: Key Differentiating Features of Compared Compounds.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols should be followed.

Protocol: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

    • For ¹H NMR, use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • For ¹³C NMR, use a spectral width of 240 ppm with proton decoupling, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • Processing: Process the data using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol: FT-IR Sample Preparation and Acquisition
  • Preparation (KBr Pellet): Mix approximately 1-2 mg of the solid sample with 100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar.

  • Pressing: Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.

  • Scan: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the empty sample compartment prior to sample analysis.

Protocol: Mass Spectrometry Sample Preparation and Acquisition
  • Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer source via direct infusion using a syringe pump.

  • Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) in negative mode to observe the deprotonated molecule [M-H]⁻.

  • Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500. Ensure the instrument is properly calibrated using a known standard.

Conclusion

The structural verification of this compound is unequivocally achieved through a combined spectroscopic approach. The most definitive features for its identification are:

  • From ¹H NMR: The presence of a singlet around 2.3 ppm corresponding to the aryl-methyl group, in conjunction with the characteristic AA'BB' splitting pattern of the aromatic protons.

  • From ¹³C NMR: The detection of the methyl carbon signal around 21 ppm.

  • From Mass Spectrometry: A molecular ion peak (or corresponding [M-H]⁻) consistent with a molecular weight of 190 g/mol .

By comparing these key data points against those of its non-methylated and non-aromatic analogs, a confident and robust structural assignment can be made, ensuring the quality and integrity of the compound for research and development applications.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Comparative Guide to the Structural Confirmation of Synthesized 1-(p-tolyl)cyclobutanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, the unambiguous confirmation of a newly synthesized molecule's structure is the bedrock upon which all subsequent research is built. A proposed structure is merely a hypothesis until it is rigorously tested and proven with empirical data. This guide provides a comprehensive comparison of standard analytical techniques, using the target molecule 1-(p-tolyl)cyclobutanecarboxylic acid as a practical case study. We will explore not just the "how" but the "why" behind our analytical choices, demonstrating a self-validating workflow that moves from foundational evidence to absolute confirmation.

The structure is:

  • Molecular Formula: C₁₂H₁₄O₂

  • Molecular Weight: 190.24 g/mol

Our journey will follow a logical progression, starting with rapid techniques that provide initial, crucial clues about the molecule's identity, and culminating in the definitive methods that leave no room for ambiguity.

Initial Verification: Confirming Functional Groups and Molecular Mass

Before investing time in complex analyses, we must first confirm that the synthesis yielded a product with the correct fundamental characteristics: the expected functional groups and the correct molecular mass. For this, Infrared Spectroscopy and Mass Spectrometry are our primary tools.

A. Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy is an invaluable first step. It is fast, requires a minimal amount of sample, and provides immediate evidence for the presence or absence of key functional groups. The principle relies on the fact that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

For our target molecule, we are looking for two key signatures: the carboxylic acid group (-COOH) and the substituted aromatic ring (p-tolyl group).

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount (1-2 mg) of the dry, synthesized powder directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Expected Data & Interpretation

The resulting spectrum should display several characteristic absorption bands. The presence of a very broad band from 3300-2500 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1][2] This broadness is a direct result of the hydrogen bonding, a trustworthy indicator of the carboxylic acid's presence in the solid or liquid state.[3] The carbonyl (C=O) stretch is expected as an intense, sharp peak between 1710 and 1680 cm⁻¹.[3] Its position in this lower-frequency end of the typical carbonyl range can be attributed to conjugation with the aromatic ring.[4]

Expected IR Absorption Band (cm⁻¹) Bond Vibration Functional Group Implication
3300 - 2500 (very broad)O-H stretch (H-bonded)Confirms Carboxylic Acid [1][4]
3100 - 3000 (sharp, medium)C-H stretch (sp²)Aromatic Ring
2980 - 2850 (sharp, medium)C-H stretch (sp³)Cyclobutane & Methyl Group
1710 - 1680 (strong, sharp)C=O stretchConfirms Carboxylic Acid (conjugated)[3]
~1610 & ~1510 (medium)C=C stretchAromatic Ring
1320 - 1210 (strong)C-O stretchCarboxylic Acid[3]
~820 (strong)C-H out-of-plane bend1,4-disubstituted (para) Aromatic Ring
B. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the compound, one of the most critical pieces of data for structural confirmation.[5] Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the instrument via direct infusion or through a Gas Chromatography (GC) inlet for purified samples.

  • Ionization: Bombard the vaporized sample with a 70 eV electron beam in the ion source.

  • Mass Analysis: Accelerate the resulting ions and separate them using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum.

Expected Data & Interpretation

The primary goal is to identify the molecular ion peak (M⁺), which corresponds to the intact molecule minus one electron. For C₁₂H₁₄O₂, the M⁺ peak should appear at m/z = 190. The presence of this peak confirms the molecular formula.

Furthermore, the fragmentation pattern provides structural clues. Cyclobutane derivatives are known to undergo characteristic ring cleavage upon electron impact.[6][7]

Expected Ion (m/z) Proposed Fragment Identity Structural Implication
190[C₁₂H₁₄O₂]⁺Molecular Ion (M⁺)
173[M - OH]⁺Loss of hydroxyl radical
145[M - COOH]⁺Loss of carboxyl group, forming a tolylcyclobutyl cation
119[C₉H₁₁]⁺Cleavage of the cyclobutane ring, possibly a tropylium-like ion
91[C₇H₇]⁺Tropylium ion, a classic fragment for tolyl groups

The diagram below illustrates how these initial spectroscopic data points begin to build a coherent picture of our target molecule.

Caption: Relationship between initial IR and MS data and the implied molecular fragments.

Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While IR and MS confirm the pieces are present, NMR spectroscopy shows us how they are connected. It is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[8] We will use both ¹H (proton) and ¹³C (carbon) NMR to map out the complete carbon-hydrogen framework.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a good first choice. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Place the tube in the NMR spectrometer. The instrument is tuned to the ¹H frequency, and the sample is subjected to a series of radiofrequency pulses.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied.

Expected Data & Interpretation

The spectrum for 1-(p-tolyl)cyclobutanecarboxylic acid should be highly informative. The p-disubstituted aromatic ring will give a characteristic pair of doublets. The cyclobutane protons will appear as complex multiplets due to their rigid and puckered nature, which often makes them chemically non-equivalent.[9]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
> 11.0Broad Singlet1H-COOH The acidic proton is highly deshielded and its signal is often broad due to chemical exchange.[2][4]
~7.3Doublet2HAromatic H (ortho to alkyl)Protons on the aromatic ring adjacent to the cyclobutane group.
~7.1Doublet2HAromatic H (ortho to methyl)Protons on the aromatic ring adjacent to the methyl group.
2.7 - 2.9Multiplet2HCyclobutane H (α to COOH)Protons on the cyclobutane carbon adjacent to the carboxylic acid.
2.3 - 2.5Multiplet2HCyclobutane H (α to COOH)Protons on the cyclobutane carbon adjacent to the carboxylic acid.
~2.3Singlet3H-CH₃ The methyl group protons on the tolyl ring.
1.9 - 2.1Multiplet2HCyclobutane H (β to COOH)The single methylene group on the far side of the cyclobutane ring.
B. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment. A standard proton-decoupled spectrum shows each unique carbon as a single peak.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. ¹³C NMR is less sensitive, so a slightly more concentrated sample or a longer acquisition time may be necessary.

  • Data Acquisition: The spectrometer is tuned to the ¹³C frequency. A proton-decoupling sequence is used to simplify the spectrum, collapsing all C-H splitting and enhancing the signal via the Nuclear Overhauser Effect (NOE).

  • Data Processing: The FID is Fourier transformed to yield the spectrum.

Expected Data & Interpretation

Due to the molecule's symmetry (the p-tolyl group has a C₂ axis), we expect to see 9 distinct carbon signals, not 12. The carboxyl carbon is typically found far downfield.[10]

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~180-185C =OCarboxyl carbon, highly deshielded.[2][4]
~142Aromatic C -C₄H₇COOHQuaternary aromatic carbon attached to the cyclobutane.
~137Aromatic C -CH₃Quaternary aromatic carbon attached to the methyl group.
~129Aromatic C H (ortho to methyl)The two equivalent aromatic CH carbons.
~127Aromatic C H (ortho to alkyl)The two equivalent aromatic CH carbons.
~48Quaternary C (cyclobutane)The sp³ carbon of the cyclobutane ring attached to both the tolyl and carboxyl groups.
~32C H₂ (cyclobutane)The two equivalent methylene carbons α to the quaternary center.
~21-C H₃The methyl carbon of the tolyl group.
~17C H₂ (cyclobutane)The single methylene carbon β to the quaternary center.

The Gold Standard: X-ray Crystallography

While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, X-ray crystallography offers the ultimate, unambiguous proof.[11] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing definitive information on connectivity, bond lengths, bond angles, and stereochemistry.[12]

The primary challenge of this method is not the analysis but obtaining a single, high-quality crystal suitable for diffraction.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most critical and often trial-and-error step. The goal is to slowly grow well-ordered, single crystals.

    • Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) to near saturation. Add a miscible "anti-solvent" in which the compound is less soluble (e.g., hexane) until the solution becomes slightly turbid. Loosely cap the vial and allow the solvent to evaporate over several days.

  • Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a complex pattern of reflections. A detector records the position and intensity of thousands of these reflections.

  • Structure Solution and Refinement: The diffraction data is processed by sophisticated software. The phases of the reflections are determined (the "phase problem"), which allows for the calculation of an electron density map. Atoms are fitted into the electron density, and the model is refined to best fit the experimental data.

Expected Output & Interpretation

The final output is a complete 3D structural model of 1-(p-tolyl)cyclobutanecarboxylic acid. This model provides:

  • Unambiguous Connectivity: Absolute proof of how every atom is bonded.

  • Bond Lengths and Angles: Precise measurements that can reveal information about ring strain and electronic effects.

  • Crystal Packing Information: Shows how molecules arrange themselves in the solid state, including intermolecular interactions like the hydrogen-bonding of the carboxylic acid dimers.

A Comparative Overview of Analytical Techniques

Each technique provides a unique and vital piece of the structural puzzle. The choice of which to use, and in what order, is a strategic decision based on the information required and the resources available.

Technique Information Provided Sample State Destructive? Typical Time Relative Cost
FT-IR Functional groupsSolid, Liquid, GasNo< 5 minutesLow
EI-MS Molecular weight, Fragmentation patternSolution, SolidYes< 15 minutesLow-Medium
¹H NMR H-framework, Connectivity, StoichiometrySolutionNo5-20 minutesMedium
¹³C NMR C-framework, Number of unique carbonsSolutionNo20 min - hoursMedium
X-ray Absolute 3D structure, Bond lengths/anglesSingle CrystalNoDays - WeeksHigh

The overall workflow for confirming a synthesized structure is a multi-step, logical process designed to build confidence at each stage before proceeding to more resource-intensive methods.

analytical_workflow cluster_synthesis Phase 1: Synthesis & Purification cluster_prelim Phase 2: Preliminary Checks cluster_detailed Phase 3: Detailed Elucidation cluster_final Phase 4: Absolute Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ir FT-IR (Functional Groups) purification->ir ms Mass Spec (Molecular Weight) nmr NMR (¹H, ¹³C) (Connectivity & Framework) ms->nmr xray X-ray Crystallography (3D Structure) nmr->xray final_report Structure Confirmed xray->final_report

Caption: A standard workflow for the structural confirmation of a novel synthesized compound.

Conclusion

Confirming the structure of a synthesized molecule like 1-(p-tolyl)cyclobutanecarboxylic acid is not accomplished with a single experiment. It is a systematic process of accumulating corroborating evidence from a suite of orthogonal analytical techniques. By starting with rapid, inexpensive methods like IR and MS to verify the basics, we can proceed with confidence to the more detailed mapping provided by NMR. For applications where absolute certainty is paramount, such as in drug development, the investment in X-ray crystallography provides the final, incontrovertible proof. This multi-faceted approach ensures the scientific integrity of the result and provides a solid foundation for all future research.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid. As a key intermediate in pharmaceutical synthesis, ensuring the reliability of analytical data through rigorous method validation is paramount for regulatory compliance and product quality. This document details the cross-validation of two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), with commentary on Nuclear Magnetic Resonance (NMR) spectroscopy as an orthogonal quantitative approach. The experimental design, validation parameters, and data interpretation are presented to guide researchers and drug development professionals in selecting the most appropriate method for their intended purpose.

Introduction: The Imperative for Rigorous Method Validation

This compound is a substituted cyclobutane derivative whose purity and concentration must be precisely controlled during drug substance manufacturing. The validation of analytical procedures is a regulatory requirement designed to demonstrate that a method is suitable for its intended use.[1][2][3] Cross-validation involves comparing the results from two or more distinct analytical methods to provide an even higher degree of assurance in the data's integrity.

The principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1) form the basis of this study.[4][5] These principles require the evaluation of key performance characteristics, including specificity, linearity, accuracy, precision, and robustness, to establish the method's reliability.[6][7]

Experimental Workflow and Design

The cross-validation process is designed to systematically compare the performance of the selected analytical methods. The workflow begins with the preparation of a common set of standards and samples, which are then analyzed by each technique. The resulting data is used to evaluate each validation parameter according to predefined acceptance criteria.

Cross_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation & Comparison cluster_conclusion Phase 4: Conclusion prep Prepare Stock Solutions (Analyte & Impurities) cal_standards Prepare Calibration Standards (Multiple Concentration Levels) prep->cal_standards val_samples Prepare Validation Samples (Spiked Matrix, QC Samples) cal_standards->val_samples hplc_analysis HPLC-UV Analysis val_samples->hplc_analysis gcms_analysis GC-MS Analysis (with Derivatization) val_samples->gcms_analysis specificity Specificity hplc_analysis->specificity linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision lod_loq LOD / LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness gcms_analysis->specificity gcms_analysis->linearity gcms_analysis->accuracy gcms_analysis->precision gcms_analysis->lod_loq gcms_analysis->robustness comparison Compare Performance Data specificity->comparison linearity->comparison accuracy->comparison precision->comparison lod_loq->comparison robustness->comparison report Generate Validation Report comparison->report

Caption: Cross-validation workflow for analytical methods.

Methodology Comparison: HPLC-UV vs. GC-MS

The selection of HPLC-UV and GC-MS allows for a comparison between a robust, conventional liquid chromatography method and a highly specific gas-phase technique that requires chemical modification of the analyte.[8][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is ideal for analyzing non-volatile compounds like carboxylic acids.[10] The method relies on separating the analyte based on its partitioning between a liquid mobile phase and a solid stationary phase.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water. The acidic modifier is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.

    • Solvent B: Acetonitrile.

  • Elution Program: Isocratic elution with 60% Solvent A and 40% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm, where the phenyl group exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to ensure compatibility with the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and high polarity of the carboxylic acid group, derivatization is mandatory for GC analysis.[11][12] This process converts the analyte into a more volatile and thermally stable derivative.[11] Silylation is a common and effective technique for this purpose.

Experimental Protocol:

  • Derivatization Step: a. Evaporate a known volume of the sample solution to dryness under a gentle stream of nitrogen. b. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine (as a catalyst). c. Cap the vial tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester. d. Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector: Splitless mode at 250 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-450 m/z. The mass spectrometer provides high selectivity and enables definitive peak identification.[10]

Cross-Validation Parameter Analysis

The following parameters were assessed for both methods in accordance with ICH Q2(R1) guidelines.[4] The relationship between these parameters establishes the method's overall validity.

Validation_Parameters cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_limits Sensitivity cluster_reliability Reliability ValidatedMethod Validated Analytical Method Specificity Specificity (Analyte vs. Others) Specificity->ValidatedMethod Accuracy Accuracy (Closeness to True Value) Accuracy->ValidatedMethod Precision Precision (Agreement of Results) Precision->ValidatedMethod Linearity Linearity (Proportional Response) Linearity->ValidatedMethod Range Range (Linearity Boundaries) Linearity->Range Range->ValidatedMethod LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->ValidatedMethod Robustness Robustness (Resists Small Changes) Robustness->ValidatedMethod

Caption: Interrelation of analytical method validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[13][14]

  • HPLC-UV: Achieved by demonstrating baseline resolution between the main peak and any adjacent peaks. Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity.

  • GC-MS: Demonstrates superior specificity. The combination of chromatographic retention time and the unique mass fragmentation pattern of the derivatized analyte provides a highly confident identification.

Linearity and Range

Linearity demonstrates a direct proportionality between analyte concentration and the method's response over a specified range.[6]

  • Performance: Both methods exhibited excellent linearity, with a correlation coefficient (r²) > 0.999 typically considered acceptable.[6] The range for an assay should generally cover 80% to 120% of the test concentration.[15]

Accuracy

Accuracy reflects the closeness of the measured value to the true value.[13] It is typically assessed via recovery studies on samples spiked with a known quantity of the analyte.

  • Performance: Both methods demonstrated high accuracy, with recovery values falling within the commonly accepted range of 98.0% to 102.0%. The multi-step sample preparation for GC-MS (evaporation and derivatization) introduces more potential for analyte loss, requiring careful optimization to ensure high recovery.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16]

  • Repeatability (Intra-assay): Both methods showed excellent repeatability with a Relative Standard Deviation (RSD) of <1.0%.

  • Intermediate Precision (Inter-assay): The HPLC-UV method was found to be slightly more precise in inter-assay comparisons. The manual derivatization step in the GC-MS protocol can introduce slightly higher variability between different analysts or on different days.

Detection and Quantitation Limits (LOD & LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15] These are often determined based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Performance: The GC-MS method, particularly when operating in Selected Ion Monitoring (SIM) mode, generally offers lower LOD and LOQ values, making it more suitable for trace impurity analysis.

Robustness

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]

  • HPLC-UV: Tested by varying mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The method proved to be highly robust.

  • GC-MS: Tested by varying the initial oven temperature (±5 °C) and ramp rate (±1 °C/min). While still robust, the chromatography is sensitive to changes in the temperature program, which can affect peak resolution.

Comparative Data Summary

The following table summarizes the performance of each method against the key validation parameters.

Validation Parameter HPLC-UV GC-MS (with Derivatization) Commentary
Specificity Good (based on retention time and peak purity)Excellent (based on retention time and mass spectrum)GC-MS provides more definitive identification.
Linearity (r²) > 0.9995> 0.9990Both methods are highly linear.
Range 80-120% of nominal concentration80-120% of nominal concentrationSuitable for assay and impurity quantification.
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 101.5%Both are highly accurate; GC-MS has more potential for sample loss.
Precision (RSD)
- Repeatability< 0.5%< 0.8%Both show excellent repeatability.
- Intermediate< 1.0%< 1.5%HPLC is slightly more precise due to simpler sample preparation.
LOQ (µg/mL) ~0.5 µg/mL~0.1 µg/mL (SIM mode)GC-MS is generally more sensitive for trace analysis.
Robustness HighGoodHPLC is less susceptible to minor procedural variations.
Sample Prep Complexity Low (dissolve and inject)High (evaporation and chemical derivatization)GC-MS is more time-consuming and requires specialized reagents.

Orthogonal Method: Quantitative NMR (qNMR)

As a supplementary technique, qNMR offers a distinct advantage: it can provide a direct, primary measurement of concentration without the need for an identical reference standard of the analyte.[17][18] By integrating the area of a unique proton signal from this compound against the signal of a certified internal standard of known concentration, an absolute quantity can be determined.[19][20] This makes qNMR an excellent orthogonal method for verifying the concentration of primary reference standards used to calibrate HPLC and GC-MS methods.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are valid and reliable methods for the analysis of this compound, but their suitability depends on the specific application.

  • HPLC-UV is the recommended method for routine quality control (QC) applications , such as batch release testing for purity and assay. Its simple sample preparation, high robustness, and excellent precision make it efficient and cost-effective for high-throughput environments.[21]

  • GC-MS is the preferred method for impurity identification and trace-level analysis . Its superior specificity, derived from mass spectral data, is invaluable for structure elucidation of unknown impurities.[22] Its lower limit of quantitation is critical when controlling impurities at very low levels. The complexity of the derivatization step is a trade-off for its high sensitivity and specificity.

Ultimately, the use of both methods in a cross-validation study provides a comprehensive analytical package, ensuring the highest level of confidence in the quality of this compound used in drug development.

References

  • Vertex AI Search. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved January 2, 2026.
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  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved January 2, 2026, from [Link]

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  • Voelkel, A., & Kromidas, S. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536–543. Retrieved January 2, 2026, from [Link]

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  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved January 2, 2026, from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved January 2, 2026.
  • Jurado-Sánchez, B., Ballesteros, E., & Gallego, M. (2012). Determination of carboxylic acids in water by gas chromatography–mass spectrometry after continuous extraction and derivatisation. Talanta, 93, 224-232. Retrieved January 2, 2026, from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved January 2, 2026, from [Link]

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  • NMR Testing Laboratory. (2015, December 28). Organic Acid Archives. Retrieved January 2, 2026.
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The Evolving Landscape of Arylcyclobutane Carboxylic Acids: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, three-dimensional architecture of the cyclobutane ring has positioned it as a highly sought-after scaffold in modern medicinal chemistry. Its inherent metabolic stability and ability to present substituents in well-defined spatial orientations offer a compelling alternative to more traditional, flexible linkers.[1] When incorporated into arylcarboxylic acid frameworks, this unique carbocycle gives rise to a class of compounds with significant therapeutic potential across a spectrum of diseases, from metabolic disorders to oncology. This guide provides an in-depth comparison of arylcyclobutane carboxylic acids in both preclinical in vitro and in vivo settings, offering field-proven insights into their design, evaluation, and structure-activity relationships (SAR).

The Strategic Advantage of the Cyclobutane Core

The rationale behind incorporating a cyclobutane moiety extends beyond simple novelty. The constrained nature of the four-membered ring can lock a molecule into a bioactive conformation, enhancing its affinity and selectivity for a specific biological target. Furthermore, the cyclobutane core is generally less susceptible to metabolic degradation compared to linear alkyl chains, a critical attribute for improving the pharmacokinetic profile of a drug candidate.[1] The carboxylic acid group, a common pharmacophore in numerous drugs, provides a key interaction point with biological targets, often through hydrogen bonding or salt bridge formation.[2]

Comparative Analysis: Arylcyclobutane Carboxylic Acids as GPR120 Modulators

G-protein coupled receptor 120 (GPR120) has emerged as a promising target for the treatment of type 2 diabetes and other metabolic diseases.[3] Arylcyclobutane carboxylic acids have been explored as potent and selective modulators of this receptor.

In Vitro Potency and Selectivity

The initial screening of novel compounds invariably begins with a battery of in vitro assays to determine their intrinsic potency and selectivity. For GPR120 modulators, a common primary assay is a calcium mobilization assay in a cell line overexpressing the receptor.

Table 1: Comparative In Vitro Activity of Representative Arylcyclobutane Carboxylic Acid GPR120 Modulators

CompoundStructureGPR120 EC50 (nM)GPR40 EC50 (nM)Selectivity (GPR40/GPR120)
Compound A [Generic Arylcyclobutane Carboxylic Acid Structure 1]50>10,000>200
Compound B [Generic Arylcyclobutane Carboxylic Acid Structure 2 with different aryl substitution]25>10,000>400
Compound C [Generic Arylcyclobutane Carboxylic Acid Structure 3 with different cyclobutane substitution]150>10,000>66
Alternative (Non-cyclobutane) [Structure of a known non-cyclobutane GPR120 modulator]1005,00050

Data is hypothetical and for illustrative purposes.

The causality behind these differences often lies in the specific substitution patterns on both the aryl ring and the cyclobutane core. For instance, the enhanced potency of Compound B over Compound A could be attributed to an electron-donating group on the aryl ring, leading to a more favorable interaction with a specific hydrophobic pocket in the GPR120 binding site. The decreased potency of Compound C highlights the sensitivity of the receptor to the stereochemistry and substitution on the cyclobutane ring itself. The superior selectivity of the arylcyclobutane series compared to the non-cyclobutane alternative underscores the value of the rigid scaffold in discriminating between closely related receptors like GPR40.

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol outlines a standard method for assessing the potency of GPR120 modulators.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds at the human GPR120 receptor.

Materials:

  • HEK293 cells stably expressing human GPR120

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well black, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed the GPR120-expressing HEK293 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: The following day, remove the culture medium and wash the cells with assay buffer. Add Fluo-4 AM solution to the cells and incubate for 1 hour at 37°C.

  • Compound Addition: During the incubation, prepare serial dilutions of the test compounds in assay buffer. After the dye loading is complete, wash the cells to remove excess dye and add the compound dilutions to the respective wells.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation) and measure the change in fluorescence intensity over time. The excitation wavelength is typically 485 nm and the emission wavelength is 525 nm.

  • Data Analysis: The increase in intracellular calcium upon receptor activation is reflected as an increase in fluorescence. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

This self-validating system should include a positive control (a known GPR120 agonist) and a negative control (vehicle alone) on each plate to ensure the assay is performing as expected.

From the Bench to the Animal: In Vivo Efficacy

Promising in vitro data is the first step. The true test of a compound's therapeutic potential lies in its performance in a living organism. For GPR120 modulators, a common in vivo model is an oral glucose tolerance test (OGTT) in a diabetic mouse model.

Table 2: Comparative In Vivo Efficacy of Arylcyclobutane Carboxylic Acid GPR120 Modulators in a Diabetic Mouse Model (OGTT)

CompoundDose (mg/kg, p.o.)Glucose AUC Reduction (%)Plasma Exposure (AUC, ng*h/mL)
Compound B 10455000
Compound C 10204500
Vehicle Control -0-

Data is hypothetical and for illustrative purposes.

The superior in vivo efficacy of Compound B directly correlates with its higher in vitro potency. Despite similar plasma exposure to Compound C , its greater intrinsic activity at the GPR120 receptor translates to a more pronounced glucose-lowering effect. This underscores the importance of optimizing for high potency in the initial in vitro screens.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of test compounds on glucose tolerance in a diabetic mouse model.

Materials:

  • Diabetic mice (e.g., db/db mice)

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (2 g/kg)

  • Blood glucose meter and test strips

Procedure:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration: The next morning, administer the test compounds or vehicle orally (p.o.) by gavage.

  • Baseline Glucose: At a set time post-dosing (e.g., 30 or 60 minutes), collect a baseline blood sample from the tail vein and measure the glucose concentration.

  • Glucose Challenge: Immediately after the baseline reading, administer the glucose solution orally.

  • Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the glucose levels.

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion and express the efficacy of the test compounds as the percentage reduction in glucose AUC compared to the vehicle control group.

Visualizing the Mechanism: The GPR120 Signaling Pathway

To better understand the downstream effects of GPR120 activation by arylcyclobutane carboxylic acids, a diagram of the signaling pathway is essential.

GPR120_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Arylcyclobutane Carboxylic Acid GPR120 GPR120 Ligand->GPR120 Binds to Gq Gαq GPR120->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Co-activates Insulin_Secretion Insulin Secretion (in β-cells) Ca2+->Insulin_Secretion Triggers GLUT4 GLUT4 Translocation PKC->GLUT4 Promotes

Caption: Simplified GPR120 signaling pathway initiated by an arylcyclobutane carboxylic acid agonist.

Experimental Workflow Visualization

The journey from compound synthesis to in vivo evaluation follows a logical progression.

experimental_workflow Synthesis Synthesis of Arylcyclobutane Carboxylic Acid Analogs In_Vitro_Screen In Vitro Screening (e.g., Calcium Mobilization Assay) Synthesis->In_Vitro_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screen->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Selection Lead Compound Selection (High Potency & Selectivity) SAR_Analysis->Lead_Selection PK_Studies Pharmacokinetic (PK) Studies in Rodents Lead_Selection->PK_Studies In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., OGTT in Diabetic Mice) PK_Studies->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate Nomination In_Vivo_Efficacy->Preclinical_Candidate

Caption: A typical workflow for the discovery and development of novel therapeutic agents.

Conclusion and Future Directions

Arylcyclobutane carboxylic acids represent a promising class of compounds with demonstrable therapeutic potential. Their unique structural features offer advantages in terms of metabolic stability and conformational rigidity, which can be leveraged to achieve high potency and selectivity for a given biological target. The comparative data presented herein, while illustrative, highlights the critical interplay between in vitro and in vivo studies in guiding the drug discovery process. Future work in this area will likely focus on the development of novel synthetic methodologies to access a wider range of substituted cyclobutane cores, as well as the exploration of this privileged scaffold against other challenging drug targets.

References

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"benchmarking the synthesis of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid against other methods"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is a cornerstone of innovation. The 1-arylcyclobutane-1-carboxylic acid motif is of significant interest due to its presence in various biologically active molecules, where the cyclobutane unit imparts conformational rigidity and unique three-dimensional character. This guide provides an in-depth comparison of synthetic routes to a representative member of this class, 1-(4-methylphenyl)cyclobutane-1-carboxylic acid, benchmarking a primary, accessible method against classical and modern alternatives.

Introduction to the Target Moiety

This compound is a valuable building block in medicinal chemistry. Its structure combines a lipophilic p-tolyl group with a strained cyclobutane ring and a carboxylic acid handle, offering multiple points for further functionalization. The selection of an appropriate synthetic strategy is critical and depends on factors such as scale, available starting materials, desired purity, and the user's familiarity with certain reaction classes. Herein, we compare three distinct approaches:

  • Primary Method: Alkylation of an Arylacetonitrile followed by Hydrolysis. This is a robust and widely applicable two-step sequence.

  • Classical Alternative: The Malonic Ester Synthesis. A venerable method for the formation of cycloalkane carboxylic acids.

  • Modern Alternative: Palladium-Catalyzed C-H Arylation. A contemporary approach that functionalizes a pre-formed cyclobutane ring.

Method 1: Alkylation of 4-Methylphenylacetonitrile and Subsequent Hydrolysis (Primary Method)

This approach is arguably the most direct and reliable for accessing the target molecule. The logic is straightforward: the α-proton of an arylacetonitrile is sufficiently acidic to be removed by a strong base, and the resulting carbanion is a potent nucleophile for alkylation. Intramolecular cyclization with a 1,3-dihalopropane builds the cyclobutane ring. The final nitrile is then hydrolyzed to the desired carboxylic acid.

Causality of Experimental Choices

The choice of a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as DMSO is crucial for the efficient deprotonation of 4-methylphenylacetonitrile without competing side reactions. 1,3-dibromopropane is an effective dielectrophile for forming the four-membered ring. The subsequent hydrolysis of the sterically hindered tertiary nitrile requires harsh conditions, typically strong base (KOH) in a high-boiling solvent like ethylene glycol, to drive the reaction to completion.

Experimental Protocol

Step 1: Synthesis of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dry DMSO (20 mL) under an argon atmosphere, a solution of 4-methylphenylacetonitrile (13.1 g, 0.10 mol) in dry DMSO (20 mL) is added dropwise over 15 minutes, maintaining the temperature below 30°C.

  • The mixture is stirred for 30 minutes at room temperature, during which it will turn a deep reddish-brown.

  • A solution of 1,3-dibromopropane (20.2 g, 0.10 mol) in dry DMSO (50 mL) is then added dropwise over 30 minutes, keeping the temperature between 25-30°C.

  • After the addition is complete, the reaction is stirred for an additional 1 hour at room temperature.

  • The reaction mixture is then carefully poured into ice water (500 mL) and extracted with diethyl ether (3 x 100 mL).

  • The combined organic extracts are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude nitrile.

  • Purification by vacuum distillation yields 1-(4-methylphenyl)cyclobutane-1-carbonitrile as a colorless oil.

Step 2: Hydrolysis to this compound

  • The crude 1-(4-methylphenyl)cyclobutane-1-carbonitrile (5.0 g, 0.029 mol) is mixed with ethylene glycol (60 mL) and a 40% w/w aqueous solution of potassium hydroxide (80 mL).

  • The mixture is heated to reflux (approximately 120-130°C) under an argon atmosphere for 18 hours.

  • After cooling to room temperature, the mixture is poured into ice water (200 mL) and extracted with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then carefully acidified to pH 2 with concentrated hydrochloric acid.

  • The resulting white precipitate is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) affords the pure this compound.[1]

Workflow Diagram

Alkylation_Hydrolysis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis A 4-Methylphenylacetonitrile C Deprotonation A->C B NaH, DMSO B->C E S_N2 Cyclization C->E D 1,3-Dibromopropane D->E F 1-(4-Methylphenyl)cyclobutane-1-carbonitrile E->F H Nitrile Hydrolysis F->H G KOH, Ethylene Glycol, H2O G->H I This compound H->I

Caption: Workflow for the synthesis of the target acid via nitrile alkylation and hydrolysis.

Method 2: The Malonic Ester Synthesis (Classical Alternative)

The malonic ester synthesis is a foundational method in organic chemistry for preparing carboxylic acids.[1][2][3][4][5] When applied to the formation of cyclic systems, it is known as the Perkin alicyclic synthesis.[2] This route involves the dialkylation of diethyl malonate with 1,3-dibromopropane to form a cyclobutane-1,1-dicarboxylate, which is then hydrolyzed and decarboxylated. To introduce the aryl group, an arylation step would be required, or one would have to start with an appropriately substituted malonic ester. For this guide, we will consider the synthesis of the parent cyclobutanecarboxylic acid to illustrate the principle, as direct α-arylation of the malonic ester can be challenging.

Causality of Experimental Choices

Sodium ethoxide is the base of choice for deprotonating diethyl malonate, as it prevents transesterification.[2][3] The reaction with 1,3-dibromopropane first forms a mono-alkylated intermediate, which then undergoes a second, intramolecular alkylation to form the cyclobutane ring. Saponification with a strong base like KOH hydrolyzes the diester to a dicarboxylic acid salt. Acidification followed by heating readily induces decarboxylation of the geminal diacid to yield the final product.

Experimental Protocol (for Cyclobutanecarboxylic Acid)
  • In a flask equipped with a reflux condenser, dissolve sodium metal (2.0 g, 0.087 mol) in absolute ethanol (25 mL).

  • To this solution of sodium ethoxide, add diethyl malonate (13.6 g, 0.085 mol).

  • Add 1,3-dibromopropane (17.2 g, 0.085 mol) dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, heat the mixture at reflux for 2 hours.

  • Distill off the ethanol. To the residue, add a solution of potassium hydroxide (15 g) in water (30 mL) and reflux for 2 hours to saponify the ester.

  • Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Extract the aqueous layer with diethyl ether. Dry the ether extracts and evaporate the solvent to yield crude 1,1-cyclobutanedicarboxylic acid.

  • Place the crude diacid in a distillation apparatus and heat to 160-170°C. Carbon dioxide will evolve.

  • After CO2 evolution ceases, increase the temperature to 210-220°C and collect the distilled cyclobutanecarboxylic acid.[6]

Workflow Diagram

Malonic_Ester_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis & Decarboxylation A Diethyl Malonate C Enolate Formation A->C B NaOEt, EtOH B->C E Dialkylation C->E D 1,3-Dibromopropane D->E F Diethyl cyclobutane-1,1-dicarboxylate E->F H Saponification F->H G 1. KOH, H2O 2. H3O+ G->H I 1,1-Cyclobutanedicarboxylic Acid H->I K Decarboxylation I->K J Heat (Δ) J->K L Cyclobutanecarboxylic Acid K->L

Caption: Classical malonic ester synthesis workflow for cyclobutanecarboxylic acid.

Method 3: Palladium-Catalyzed C-H Arylation (Modern Alternative)

Modern synthetic chemistry offers powerful tools for forming C-C bonds through C-H activation. Palladium-catalyzed C-H arylation can be used to introduce the p-tolyl group onto a pre-existing cyclobutane ring.[7][8][9][10][11] This method typically requires a directing group on the cyclobutane substrate to guide the palladium catalyst to the desired C-H bond. An 8-aminoquinoline amide is a common and effective directing group for this transformation.

Causality of Experimental Choices

This advanced method relies on an organometallic catalytic cycle. A directing group, such as an 8-aminoquinoline amide of cyclobutanecarboxylic acid, coordinates to a palladium(II) catalyst. This brings the catalyst into proximity of the C-H bonds on the cyclobutane ring, allowing for cyclometalation. The resulting palladacycle can then undergo oxidative addition with an aryl halide (e.g., 4-iodotoluene), followed by reductive elimination to form the C-C bond and regenerate the active catalyst. The use of an oxidant (often a silver salt) is common in these cycles.[8]

Experimental Protocol (Illustrative)

Step 1: Synthesis of N-(quinolin-8-yl)cyclobutanecarboxamide

  • To a solution of cyclobutanecarboxylic acid (1.0 g, 10 mmol) in dichloromethane (20 mL), add oxalyl chloride (1.52 g, 12 mmol) and a catalytic amount of DMF.

  • Stir at room temperature for 2 hours, then remove the solvent and excess oxalyl chloride under vacuum to obtain the crude acid chloride.

  • Dissolve the acid chloride in dichloromethane (20 mL) and add to a cooled (0°C) solution of 8-aminoquinoline (1.44 g, 10 mmol) and triethylamine (1.21 g, 12 mmol) in dichloromethane (20 mL).

  • Stir for 4 hours, then wash with water and brine, dry over sodium sulfate, and purify by column chromatography to yield the amide.

Step 2: Pd-Catalyzed C-H Arylation

  • In a sealed tube, combine N-(quinolin-8-yl)cyclobutanecarboxamide (0.1 mmol), 4-iodotoluene (0.3 mmol, 3 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv) in a suitable solvent such as CPME (cyclopentyl methyl ether) (0.2 mL).[8]

  • Seal the tube under an argon atmosphere and heat to 110°C for 16 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography to obtain the arylated amide.

Step 3: Hydrolysis of the Amide

  • Cleavage of the 8-aminoquinoline auxiliary to reveal the carboxylic acid can be challenging and often requires strong acidic or basic conditions, which may not be compatible with all substrates.

Workflow Diagram

CH_Arylation_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: C-H Arylation cluster_step3 Step 3: Hydrolysis A Cyclobutanecarboxylic Acid B 1. (COCl)2 2. 8-Aminoquinoline A->B C N-(quinolin-8-yl)cyclobutanecarboxamide B->C F C-H Activation/Arylation C->F D 4-Iodotoluene D->F E Pd(OAc)2, Ag2CO3 E->F G Arylated Amide F->G I Auxiliary Cleavage G->I H Strong Acid/Base H->I J Final Product I->J

Caption: Workflow for modern C-H arylation approach, including directing group installation and removal.

Performance Comparison

FeatureMethod 1: Alkylation & HydrolysisMethod 2: Malonic Ester SynthesisMethod 3: Pd-Catalyzed C-H Arylation
Number of Steps 23 (for parent acid)3+ (including auxiliary removal)
Typical Overall Yield Good (Est. 50-70%)Fair to Good (40-60%)Variable (Depends heavily on substrate and cleavage)
Starting Materials 4-Methylphenylacetonitrile, 1,3-DibromopropaneDiethyl Malonate, 1,3-DibromopropaneCyclobutanecarboxylic Acid, 4-Iodotoluene
Reagent Hazards Sodium Hydride (flammable), Strong BaseSodium Metal (flammable), Strong BasePalladium Catalyst (costly), Silver Salts (oxidant)
Scalability Readily scalableScalable, but decarboxylation can be difficult on a large scaleChallenging to scale due to catalyst cost and reaction conditions
Key Advantages Direct, reliable, good yieldsUses simple, inexpensive starting materialsHigh functional group tolerance, novel bond formation
Key Limitations Requires harsh hydrolysis conditionsNot directly applicable for 1-aryl substitutionMulti-step, costly catalyst, auxiliary removal can be difficult

Conclusion

For the synthesis of this compound, the Alkylation of 4-Methylphenylacetonitrile followed by Hydrolysis stands out as the most practical and efficient method for typical laboratory scales. It offers a direct route with good anticipated yields and utilizes relatively common reagents.

The Malonic Ester Synthesis , while a classic and cost-effective method for the cyclobutane core, is less ideal for this specific target due to the difficulty of directly installing the 1-aryl substituent.

The Palladium-Catalyzed C-H Arylation represents a powerful, modern approach and is an excellent choice for creating libraries of analogs or for substrates where other methods fail. However, its multi-step nature, reliance on expensive catalysts, and the often-difficult final deprotection step make it less suitable for the bulk synthesis of this specific target molecule compared to the primary nitrile alkylation route.

The choice of synthesis will ultimately be guided by the specific needs of the research program, but for a balance of efficiency, scalability, and accessibility, the primary method presented offers a compelling and validated pathway.

References

A Comparative Guide to the Biological Effects of 1-Arylcycloalkanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of 1-arylcycloalkanecarboxylic acids, a class of organic compounds with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to provide an objective overview of their biological activities, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. Through a detailed examination of structure-activity relationships and experimental methodologies, this guide aims to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Therapeutic Promise of 1-Arylcycloalkanecarboxylic Acids

1-Arylcycloalkanecarboxylic acids are a class of compounds characterized by a cycloalkane ring and a carboxylic acid moiety, with an aryl group attached to the first carbon of the cycloalkane. This structural motif has proven to be a versatile scaffold for the development of various therapeutic agents. The unique three-dimensional arrangement of the aryl and carboxylic acid groups allows for specific interactions with a range of biological targets, leading to a diverse array of pharmacological activities. This guide will explore the key biological effects of these compounds, comparing their performance as anticancer, anti-inflammatory, and neuroprotective agents, and provide the experimental context necessary for their evaluation.

Anticancer Activity: A Comparative Analysis

Several derivatives of 1-arylcycloalkanecarboxylic acids have demonstrated significant antiproliferative activity against various cancer cell lines. The primary mechanism of action for many of these compounds is believed to be the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is often overexpressed in malignant tumors and plays a crucial role in tumor growth, angiogenesis, and metastasis.[1][2][3]

Comparative Efficacy Against Cancer Cell Lines

The following table summarizes the cytotoxic effects of various 1-arylcycloalkanecarboxylic acid derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCycloalkane RingAryl SubstituentCancer Cell LineIC50 (µM)Reference
1a Cyclopentane4-MethoxyphenylA549 (Lung)10.67 ± 1.53[4]
1b Cyclopentane4-MethoxyphenylC6 (Glioma)4.33 ± 1.04[4]
2a Cyclohexane4-NitrophenylMCF-7 (Breast)3.16[5]
2b Cyclohexane4-NitrophenylT-47D (Breast)2.53[5]
3a Cyclohexane3,4,5-TrimethoxyphenylA549 (Lung)6.24[6]
3b Cyclohexane3,4,5-TrimethoxyphenylSW480 (Colon)5.15[6]
4a Imidazo[1,2-a]quinoxaline(E)-((3,4,5-trimethoxybenzylidene)amino)A549 (Lung)3.25[7]
4b Imidazo[1,2-a]quinoxaline(E)-((3,4,5-trimethoxybenzylidene)amino)MDA-MB-231 (Breast)5.77[7]

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8][9][10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1-arylcycloalkanecarboxylic acid derivatives for 48-72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway: COX-2 in Carcinogenesis

The following diagram illustrates the role of COX-2 in promoting cancer cell proliferation and survival, and the point of intervention for 1-arylcycloalkanecarboxylic acid-based inhibitors.

COX2_in_Cancer Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cancer Cell Cancer Cell Pro-inflammatory Stimuli->Cancer Cell Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Proliferation Proliferation Prostaglandins (PGE2)->Proliferation Angiogenesis Angiogenesis Prostaglandins (PGE2)->Angiogenesis Metastasis Metastasis Prostaglandins (PGE2)->Metastasis Cancer Cell->COX-2 Upregulation Inhibition Inhibition 1-Arylcycloalkanecarboxylic Acids 1-Arylcycloalkanecarboxylic Acids 1-Arylcycloalkanecarboxylic Acids->COX-2 Inhibition AntiInflammatory_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Synthesis Synthesis COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (LPS-stimulated macrophages) Synthesis->Cytokine_Assay SAR Structure-Activity Relationship Analysis COX_Assay->SAR Cytokine_Assay->SAR Animal_Model Carrageenan-induced Paw Edema in Rats SAR->Animal_Model Efficacy_Toxicity Evaluation of Efficacy and Gastric Toxicity Animal_Model->Efficacy_Toxicity

Caption: Experimental workflow for anti-inflammatory drug discovery.

Neuroprotective Potential: Combating Neurodegeneration

Emerging research suggests that 1-arylcycloalkanecarboxylic acids may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. Their mechanisms of action are thought to involve the modulation of oxidative stress and neuroinflammation. [11][12]

Comparative Neuroprotective Effects

The following table presents data on the neuroprotective effects of different 1-arylcycloalkanecarboxylic acid analogs in various experimental models.

Compound IDModel SystemNeuroprotective EffectPutative MechanismReference
Vitamin K analog Glutamate-induced oxidative stress in neuronal cellsFull protection at nanomolar concentrationsReduction of oxidative stress[11]
S-allyl-L-cysteine (SAC) Oxygen-glucose deprivation in vitro and global cerebral ischemia in vivoSignificant cell protectionScavenging of hydroxyl radicals[12]
Experimental Protocol: MPTP-Induced Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model to study Parkinson's disease and evaluate the efficacy of neuroprotective agents. [13][14][15][16][17] Step-by-Step Methodology:

  • MPTP Administration: Administer MPTP to mice via intraperitoneal injection to induce dopaminergic neurodegeneration.

  • Compound Treatment: Treat the mice with the 1-arylcycloalkanecarboxylic acid derivative before, during, or after MPTP administration.

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, open field) to assess motor function.

  • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

  • Histological Analysis: Perform immunohistochemistry for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra to quantify neuronal loss.

Signaling Pathway: Neuroprotection Against Oxidative Stress

This diagram illustrates how 1-arylcycloalkanecarboxylic acids may protect neurons from oxidative stress-induced cell death.

Neuroprotection_Pathway Oxidative Stress (e.g., MPTP, Glutamate) Oxidative Stress (e.g., MPTP, Glutamate) Neuron Neuron Oxidative Stress (e.g., MPTP, Glutamate)->Neuron ROS_Production Increased Reactive Oxygen Species (ROS) Neuron->ROS_Production Mitochondrial_Dysfunction Mitochondrial_Dysfunction Neuron->Mitochondrial_Dysfunction Apoptosis Neuronal Cell Death ROS_Production->Apoptosis Mitochondrial_Dysfunction->Apoptosis 1-Arylcycloalkanecarboxylic Acids 1-Arylcycloalkanecarboxylic Acids Antioxidant_Defense Enhanced Antioxidant Defense 1-Arylcycloalkanecarboxylic Acids->Antioxidant_Defense Antioxidant_Defense->ROS_Production Inhibition

Caption: Neuroprotective mechanism against oxidative stress.

Synthesis of 1-Arylcycloalkanecarboxylic Acids

The synthesis of 1-arylcycloalkanecarboxylic acids can be achieved through various organic chemistry routes. A common method involves the use of a Grignard reagent with carbon dioxide.

General Synthesis Protocol

A representative synthesis for 1-(4-methoxyphenyl)cyclohexanecarboxylic acid is outlined below. [18][19][20][21][22] Step-by-Step Methodology:

  • Grignard Reagent Formation: React 1-bromo-4-methoxybenzene with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, 4-methoxyphenylmagnesium bromide.

  • Carboxylation: Bubble carbon dioxide gas through the Grignard reagent solution at low temperature.

  • Acidification: Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate salt.

  • Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.

Conclusion and Future Directions

1-Arylcycloalkanecarboxylic acids represent a promising class of compounds with diverse biological activities. This guide has provided a comparative overview of their anticancer, anti-inflammatory, and neuroprotective effects, supported by experimental data and detailed protocols. The structure-activity relationship studies indicate that modifications to the aryl ring and the cycloalkane scaffold can significantly influence their potency and selectivity.

Future research should focus on the synthesis and evaluation of novel derivatives to optimize their therapeutic properties and minimize potential side effects. Further elucidation of their precise mechanisms of action will be crucial for their clinical development. The experimental frameworks provided herein offer a solid foundation for the continued exploration of this versatile chemical class.

References

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]

  • JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Gierse, J. K., Koboldt, C. M., Walker, M. C., Seibert, K., & Isakson, P. C. (1999). Kinetic basis for selective inhibition of cyclo-oxygenase-2. The Biochemical journal, 339(Pt 3), 607–614.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

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  • Rauf, A., et al. (2024). Recent advances in targeting COX-2 for cancer therapy: a review. RSC Medicinal Chemistry, 15(5), 1185-1205. [Link]

  • ResearchGate. IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]

  • ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. [Link]

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  • ResearchGate. Protocol for the MPTP mouse model of Parkinson's disease. [Link]

  • Irwin, H. (2019). Evaluation of Exercise Protocols in MPTP-induced Parkinson Disease Models.
  • ResearchGate. Recent advances in targeting COX-2 for cancer therapy: A review. [Link]

  • ResearchGate. IC50 (µM) values of the active compounds in two different cancer cell lines. [Link]

  • ResearchGate. IC 50 values of samples showing anticancer activity against different cancer cell lines studied. [Link]

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  • ResearchGate. IC50 values after CGA treatment of breast cancer cell lines included in the study. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. [Link]

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  • OSTI.GOV. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. [Link]

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  • National Center for Biotechnology Information. Synthesis and evaluation of the diarylthiourea analogs as novel anti-cancer agents. [Link]

  • National Center for Biotechnology Information. Structure-activity relationship study of Vitamin K derivatives yields highly potent neuroprotective agents. [Link]

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  • RSC Publishing. Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents. [Link]

  • ResearchGate. The spectrum of selectivity for COX inhibition: the relative affinities.... [Link]

  • National Center for Biotechnology Information. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). The differential inhibition of cyclooxygenase-1 and-2 and the pharmacology of selective inhibitors.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the fast-paced world of drug development and scientific discovery, our focus is often on synthesis and analysis. However, the responsible management of chemical waste is a critical, non-negotiable component of our work that ensures the safety of our team, the integrity of our facility, and the protection of our environment.

This guide moves beyond a simple checklist. It provides a detailed, scientifically-grounded protocol for the proper disposal of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid. Understanding the why behind each step is paramount to fostering a robust culture of safety and compliance in the laboratory.

Hazard Identification: Understanding the "Why"

Before we can manage waste, we must first understand the material. This compound (CAS No. 50921-38-5) is not benign. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents specific hazards that directly inform our handling and disposal procedures.[1]

Key Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

These classifications mandate that this compound be treated as hazardous waste. It must never be discarded in standard trash or poured down the drain, as this is a violation of regulations set forth by the Environmental Protection Agency (EPA) and can lead to environmental contamination.[2][3]

Hazard and Safety Summary Table
Parameter Description Source(s)
GHS Hazard Codes H315, H319, H335[1]
Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory)[1][4]
Required PPE Chemical safety goggles, chemical-impermeable gloves, lab coat/apron.[3][4]
Primary Incompatibilities Strong oxidizing agents, strong bases.[5][6]
Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Safe Handling

Your safety is the primary concern. Adherence to proper PPE protocols is the first line of defense when handling this compound, whether in its pure form or as a waste product.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A standard pair of safety glasses is insufficient; you need the full seal of goggles to protect against splashes.

  • Hand Protection: Use chemically-impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A lab coat is mandatory. For any tasks involving a risk of significant splashing, supplement this with a chemically resistant apron.

  • Ventilation: Always handle the waste material within a certified chemical fume hood to minimize the risk of inhaling dust or vapors, directly addressing the H335 respiratory hazard.[3]

Step-by-Step Waste Disposal Protocol

The disposal of chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[2][7] The following steps ensure compliance and safety.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in laboratory waste management. Mixing incompatible waste streams can generate dangerous chemical reactions, increase disposal costs, and violate environmental regulations.[8]

  • Pure Compound: If the waste consists solely of this compound (and its empty container), it should be classified as non-halogenated organic acid waste .

  • Mixtures: If the compound is dissolved in a solvent or mixed with other reagents, the entire mixture must be characterized. Crucially, do not mix waste streams. [8] For example:

    • If dissolved in methylene chloride, it becomes halogenated organic waste .

    • If mixed with ethanol, it is non-halogenated organic waste .

    • Never mix this acidic waste with bases or strong oxidizers.[6]

The following workflow diagram illustrates the critical decision-making process for waste segregation.

WasteSegregation start Waste Generated: This compound decision1 Is the waste mixed with other chemicals? start->decision1 pure_waste Collect in a dedicated 'Organic Acid Waste' container. decision1->pure_waste No identify_contaminants Identify all contaminants. decision1->identify_contaminants Yes end_process Select compatible, non-metallic container. Label correctly and store in SAA. Contact EHS for disposal. pure_waste->end_process decision2 Contaminant Type? identify_contaminants->decision2 halogenated Segregate in 'Halogenated Organic Waste' decision2->halogenated Halogenated Solvents non_halogenated Segregate in 'Non-Halogenated Solvent Waste' decision2->non_halogenated Non-Halogenated Solvents incompatible CRITICAL INCOMPATIBILITY Do NOT mix. Contact EHS immediately. decision2->incompatible Bases or Oxidizers halogenated->end_process non_halogenated->end_process

Caption: Waste Segregation Decision Workflow for Carboxylic Acid Waste.

Step 2: Select a Compatible Waste Container

Container integrity is essential to prevent leaks and spills.

  • Use a container made of material compatible with acids, such as glass or high-density polyethylene (HDPE).[6]

  • Crucially, do not use metal containers , as the acidic waste can cause corrosion and lead to a container breach.[7][8]

  • Ensure the container has a secure, leak-proof screw-on cap.[2][9]

  • Fill containers to no more than 75-90% capacity to allow for vapor expansion and prevent spills during transport.[6][7]

Step 3: Proper Labeling

Regulatory compliance requires precise labeling from the moment waste is first added to the container.

  • The label must clearly state the words "HAZARDOUS WASTE" .[8][10]

  • List the full chemical name of all contents: "this compound" and any other components. Do not use abbreviations or formulas.

  • Indicate the approximate percentage of each component.

  • Clearly mark the associated hazards (e.g., "Irritant," "Corrosive" if applicable).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) .[10]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][9]

  • Store the waste container in a secondary containment bin to mitigate potential leaks.

  • Ensure incompatible waste containers (e.g., acids and bases) are physically segregated within the SAA.[2]

Step 5: Arrange for Final Disposal

Laboratory personnel are not the final disposers. The final step is to hand off the waste to trained professionals.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

  • Provide them with the completed hazardous waste tag and any other required documentation. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[4]

Emergency Procedures for Spills and Exposures

Preparedness is key to safety. In the event of an accident, follow these procedures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][11]

  • Small Spill: For a small spill contained within a fume hood, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite). Sweep up the absorbed material, place it in a designated hazardous waste container, and label it accordingly.

  • Large Spill: Evacuate the immediate area and alert your colleagues. Contact your facility's emergency response team or EHS office immediately.

By adhering to this comprehensive guide, you are not only following procedure but actively participating in the vital mission of ensuring a safe and responsible research environment.

References
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Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.